1,4-Dioxane, 2-phenoxy-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
61564-93-0 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-phenoxy-1,4-dioxane |
InChI |
InChI=1S/C10H12O3/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-5,10H,6-8H2 |
InChI Key |
HANADVUEAXDMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1,4-Dioxane, 2-phenoxy-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, and the predicted physicochemical and spectroscopic properties of the ethereal compound 1,4-Dioxane, 2-phenoxy-. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles and provides predicted data based on the analysis of analogous structures. This information is intended to serve as a valuable resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and drug development.
Synthesis of 1,4-Dioxane, 2-phenoxy-
The most viable and well-established method for the synthesis of 1,4-Dioxane, 2-phenoxy- is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, sodium phenoxide acts as the nucleophile, attacking an electrophilic 2-halo-1,4-dioxane, such as 2-chloro-1,4-dioxane.
A detailed, proposed experimental protocol for this synthesis is provided below.
Experimental Protocol: Williamson Ether Synthesis of 1,4-Dioxane, 2-phenoxy-
Materials:
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Chloro-1,4-dioxane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Phenoxide: In a dry, inert atmosphere (e.g., under nitrogen or argon), a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF is prepared in a round-bottom flask. To this suspension, a solution of phenol (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.
-
Ether Synthesis: To the freshly prepared sodium phenoxide solution, a solution of 2-chloro-1,4-dioxane (1.0 equivalent) in anhydrous DMF is added dropwise at room temperature. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude 1,4-Dioxane, 2-phenoxy- can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis of the Precursor: 2-Chloro-1,4-dioxane
The necessary precursor, 2-chloro-1,4-dioxane, can be synthesized from 1,4-dioxane through a free-radical chlorination reaction. A general procedure is outlined below.
Experimental Protocol: Synthesis of 2-Chloro-1,4-dioxane
Materials:
-
1,4-Dioxane
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A solution of 1,4-dioxane and N-chlorosuccinimide (1.0-1.2 equivalents) in an inert solvent such as carbon tetrachloride is prepared in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
A catalytic amount of a radical initiator, such as AIBN or BPO, is added to the mixture.
-
The reaction mixture is heated to reflux (the boiling point of the solvent) for several hours. The reaction should be monitored by gas chromatography (GC) or NMR spectroscopy to determine the extent of the reaction.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The solvent is removed from the filtrate by rotary evaporation. The resulting crude 2-chloro-1,4-dioxane can be purified by vacuum distillation.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties of 1,4-Dioxane, 2-phenoxy-
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated 220-240 °C |
| Melting Point | Not available |
| Density | Estimated 1.1-1.2 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Limited solubility in water. |
Table 2: Predicted Spectroscopic Data for 1,4-Dioxane, 2-phenoxy-
| Spectroscopy | Predicted Chemical Shifts / Frequencies / Fragmentation |
| ¹H NMR | * Aromatic Protons (phenyl group): δ 6.8-7.3 ppm (multiplet, 5H) * Dioxane Protons (CH₂-O-Ar): δ 4.0-4.5 ppm (multiplet, 1H) * Dioxane Protons (other CH₂): δ 3.5-4.0 ppm (multiplets, 6H) |
| ¹³C NMR | * Aromatic Carbons (C-O): δ 155-160 ppm * Aromatic Carbons (other): δ 115-130 ppm * Dioxane Carbons (C-O-Ar): δ 70-80 ppm * Dioxane Carbons (other): δ 65-75 ppm |
| IR Spectroscopy | * Aromatic C-H stretch: ~3030-3100 cm⁻¹ * Aliphatic C-H stretch: ~2850-3000 cm⁻¹ * Aromatic C=C stretch: ~1450-1600 cm⁻¹ * Asymmetric C-O-C stretch (aryl ether): ~1200-1250 cm⁻¹ (strong) * Symmetric C-O-C stretch (aliphatic ether): ~1050-1150 cm⁻¹ (strong) |
| Mass Spectrometry | * Molecular Ion (M⁺): m/z = 180 * Major Fragments: Loss of the phenoxy group (m/z = 87), fragmentation of the dioxane ring. |
Potential Applications in Drug Development
While the specific biological activity of 1,4-Dioxane, 2-phenoxy- has not been reported, the presence of the phenoxy and 1,4-dioxane moieties suggests potential for investigation in drug discovery. Phenoxy-containing compounds are known to exhibit a wide range of biological activities, and the 1,4-dioxane ring is a common scaffold in medicinal chemistry, often used to improve pharmacokinetic properties.
Safety and Handling
The toxicological properties of 1,4-Dioxane, 2-phenoxy- have not been determined. However, based on the properties of its components, caution should be exercised. Phenol is toxic and corrosive. 1,4-Dioxane is a suspected carcinogen. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and all manipulations should be performed in a well-ventilated fume hood.
Visualizations
Caption: Synthetic workflow for 1,4-Dioxane, 2-phenoxy-.
Caption: Hypothetical signaling pathway modulation.
An In-depth Technical Guide to 2-Phenoxy-1,4-dioxane and its Core Scaffold
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the physical and chemical properties of the 1,4-dioxane scaffold, with a specific focus on the available information for 2-phenoxy-1,4-dioxane. Due to a notable lack of extensive, publicly available experimental data for 2-phenoxy-1,4-dioxane, this guide leverages the comprehensive data of its parent compound, 1,4-dioxane, to provide a foundational understanding. This approach is intended to offer valuable insights for researchers working with substituted dioxanes.
Introduction to 2-Phenoxy-1,4-dioxane
2-Phenoxy-1,4-dioxane is a heterocyclic organic compound with the chemical formula C₁₀H₁₂O₃. It features a 1,4-dioxane ring substituted with a phenoxy group at the 2-position. While the PubChem database contains an entry for "1,4-Dioxane, 2-phenoxy-," it primarily lists computed properties and lacks detailed experimental data. This scarcity of information highlights a gap in the scientific literature for this specific derivative.
Physicochemical Properties
Table 1: Physical and Chemical Properties of 1,4-Dioxane
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₂ | [1] |
| Molecular Weight | 88.11 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Faint, sweet, ether-like | [1] |
| Melting Point | 11.8 °C | [1] |
| Boiling Point | 101.1 °C | [1] |
| Density | 1.033 g/cm³ at 20 °C | [1] |
| Solubility in Water | Miscible | [1] |
| Vapor Pressure | 37 mmHg at 25 °C | [1] |
| Flash Point | 12 °C | [1] |
| Autoignition Temperature | 180 °C | [1] |
Synthesis and Reactivity
General Synthesis of 1,4-Dioxane Derivatives
The synthesis of substituted 1,4-dioxanes can be achieved through several general methods. One common approach involves the acid-catalyzed dehydration of diethylene glycol or its derivatives. Another method is the Williamson ether synthesis, where a diol is reacted with a dihalide. For 2-substituted 1,4-dioxanes, a key synthetic strategy is the reaction of an epoxide with a monosodium salt of ethylene glycol, followed by cyclization.[2]
Hypothetical Experimental Protocol for the Synthesis of 2-Phenoxy-1,4-dioxane
Based on general synthetic methods for 1,4-dioxane derivatives, a plausible experimental protocol for the synthesis of 2-phenoxy-1,4-dioxane is proposed below. This protocol is hypothetical and would require optimization and validation.
Objective: To synthesize 2-phenoxy-1,4-dioxane from 2-chloro-1,4-dioxane and sodium phenoxide.
Materials:
-
2-chloro-1,4-dioxane
-
Phenol
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add phenol (1.1 equivalents) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, to form the sodium phenoxide.
-
Add 2-chloro-1,4-dioxane (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenoxy-1,4-dioxane.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Data
As no experimental spectroscopic data for 2-phenoxy-1,4-dioxane has been found in the searched literature, representative data for the parent 1,4-dioxane is provided for reference.
Table 2: Spectroscopic Data for 1,4-Dioxane
| Technique | Key Signals | Source(s) |
| ¹H NMR | δ 3.71 (s, 8H) in CDCl₃ | [1] |
| ¹³C NMR | δ 67.2 in CDCl₃ | [1] |
| IR (liquid film) | 2959, 2854 (C-H stretch), 1119 (C-O-C stretch) cm⁻¹ | [3] |
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of 2-phenoxy-1,4-dioxane. However, the broader class of 1,4-benzodioxane derivatives has been investigated for various biological activities, including as 5-HT₁ₐ receptor agonists and for their potential anti-inflammatory properties.[4] The parent compound, 1,4-dioxane, is classified as a probable human carcinogen and has been the subject of extensive toxicological studies.[5][6][7]
Given the absence of specific data for 2-phenoxy-1,4-dioxane, a hypothetical signaling pathway diagram is presented below to illustrate how a novel compound might be investigated for its effects on a generic cellular signaling cascade.
Conclusion
While 2-phenoxy-1,4-dioxane remains a compound with limited publicly available experimental data, this guide provides a foundational understanding based on the well-characterized parent molecule, 1,4-dioxane. The provided hypothetical synthesis protocol and illustrative diagrams offer a starting point for researchers interested in exploring this and other substituted dioxane derivatives. Further experimental investigation is necessary to fully elucidate the specific physical, chemical, and biological properties of 2-phenoxy-1,4-dioxane.
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 3. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00048C [pubs.rsc.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. 1,4-Dioxane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Guide: 1,4-Dioxane, 2-phenoxy- (CAS Number: 7793-12-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxane, 2-phenoxy-, with the Chemical Abstracts Service (CAS) number 7793-12-6 , is a substituted heterocyclic ether. This technical guide provides a comprehensive overview of its chemical identity, proposed synthesis, and potential biological relevance, collating available data and employing established chemical principles to offer insights for research and development. Due to the limited publicly available data for this specific compound, this guide also draws on information from the parent compound, 1,4-dioxane, and related phenoxy derivatives to provide a predictive assessment of its properties and potential applications.
Chemical and Physical Data
Table 1: Physical and Chemical Properties of 1,4-Dioxane (CAS: 123-91-1)
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂ | [1] |
| Molecular Weight | 88.11 g/mol | [2] |
| Boiling Point | 101.1 °C | [2] |
| Melting Point | 11.8 °C | [2] |
| Density | 1.0329 g/cm³ at 25 °C | [2] |
| Solubility in Water | Miscible | [1] |
| Vapor Pressure | 38.1 mmHg at 25 °C | [2] |
| Log P (Octanol/Water) | -0.27 | [2] |
Table 2: Predicted Physicochemical Properties of 1,4-Dioxane, 2-phenoxy-
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Boiling Point | ~250-270 °C |
| Log P (Octanol/Water) | ~1.5-2.0 |
| Water Solubility | Low |
Note: Predicted values are estimates based on the structure and should be confirmed by experimental data.
Experimental Protocols
As specific experimental protocols for the synthesis of 1,4-Dioxane, 2-phenoxy- are not detailed in readily accessible literature, a plausible synthetic route based on the well-established Williamson ether synthesis is proposed.[3][4][5]
Proposed Synthesis of 1,4-Dioxane, 2-phenoxy- via Williamson Ether Synthesis
This method involves the reaction of a halo-substituted 1,4-dioxane with sodium phenoxide.
Materials:
-
2-Chloro-1,4-dioxane (or 2-Bromo-1,4-dioxane)
-
Phenol
-
Sodium hydride (NaH) or other suitable base (e.g., sodium hydroxide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Deionized water
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Phenoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a stoichiometric amount of phenol to a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere. The reaction is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.
-
Nucleophilic Substitution: To the freshly prepared sodium phenoxide solution, add a stoichiometric equivalent of 2-chloro-1,4-dioxane dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted several times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 1,4-Dioxane, 2-phenoxy-.
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed Williamson ether synthesis for 1,4-Dioxane, 2-phenoxy-.
Caption: Proposed synthesis of 1,4-Dioxane, 2-phenoxy-.
Potential Biological Signaling Pathway
While the specific biological activity of 1,4-Dioxane, 2-phenoxy- is not documented, many compounds containing a phenoxy moiety exhibit biological activity. For instance, some phenoxy derivatives act as ligands for nuclear receptors. The following diagram illustrates a generalized signaling pathway for a nuclear receptor, which could be a potential area of investigation for this compound.
Caption: Generalized nuclear receptor signaling pathway.
Potential Applications and Toxicology
The applications of 1,4-Dioxane, 2-phenoxy- are not yet established. However, based on its structure, it could be investigated as a building block in medicinal chemistry. For instance, some derivatives of 1,4-dioxane have been explored for their potential in treating central nervous system disorders.[6]
The toxicological profile of 1,4-Dioxane, 2-phenoxy- has not been determined. The parent compound, 1,4-dioxane, is classified as a probable human carcinogen and can cause irritation to the eyes and respiratory tract.[1][7] Chronic exposure may affect the liver and kidneys.[7] Given these concerns, any handling of 1,4-Dioxane, 2-phenoxy- should be conducted with appropriate personal protective equipment in a well-ventilated laboratory setting. Further toxicological studies would be necessary to ascertain the specific health and safety profile of this derivative.
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. Table 4-2, Physical and Chemical Properties of 1,4-Dioxane - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-Phenoxy-1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-phenoxy-1,4-dioxane. In the absence of direct crystallographic data for this specific compound, this guide synthesizes information from spectroscopic data of closely related analogs, principles of conformational analysis, and computational chemistry predictions to elucidate its structural and electronic properties. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis who are interested in the structure-activity relationships of dioxane-containing molecules.
Introduction
The 1,4-dioxane ring is a common scaffold in a variety of organic molecules, including those with significant biological activity. The introduction of a phenoxy substituent at the 2-position of the 1,4-dioxane ring creates a chiral center and introduces conformational complexity, which can significantly influence the molecule's interaction with biological targets. A thorough understanding of the three-dimensional structure and electronic properties of 2-phenoxy-1,4-dioxane is therefore crucial for its application in drug design and development.
Predicted Molecular Structure and Conformation
The molecular structure of 2-phenoxy-1,4-dioxane is characterized by a six-membered 1,4-dioxane ring, which preferentially adopts a chair conformation to minimize steric strain. The phenoxy group can exist in either an axial or equatorial position.
Due to steric hindrance, the equatorial position is generally more stable for a bulky substituent on a cyclohexane or related heterocyclic ring. Therefore, it is predicted that the equatorial conformer of 2-phenoxy-1,4-dioxane is the more stable and predominant form at room temperature .
The following diagram illustrates the logical workflow for determining the molecular structure of 2-phenoxy-1,4-dioxane, highlighting the synthesis and various analytical techniques that would be employed.
Synthesis and Characterization
General Experimental Protocol for Synthesis
Reaction: Williamson ether synthesis.
Materials:
-
2-Chloro-1,4-dioxane or 2-bromo-1,4-dioxane
-
Phenol
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)
Procedure:
-
To a solution of phenol in the chosen anhydrous solvent, the base is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature for a specified time to allow for the formation of the sodium or potassium phenoxide.
-
A solution of 2-halo-1,4-dioxane in the same solvent is then added dropwise to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess base is quenched.
-
The crude product is extracted, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The final product, 2-phenoxy-1,4-dioxane, is purified by column chromatography.
Spectroscopic Data (Predicted)
Due to the lack of specific experimental spectra for 2-phenoxy-1,4-dioxane, the following tables summarize the predicted spectroscopic data based on the analysis of unsubstituted 1,4-dioxane and related phenoxy-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Phenoxy-1,4-dioxane
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 (dioxane) | 4.8 - 5.2 | dd | J ≈ 8, 3 |
| H-3, H-5 (dioxane) | 3.6 - 4.0 | m | - |
| H-6 (dioxane) | 3.5 - 3.8 | m | - |
| Aromatic (ortho) | 6.9 - 7.1 | d | J ≈ 8 |
| Aromatic (meta) | 7.2 - 7.4 | t | J ≈ 8 |
| Aromatic (para) | 6.8 - 7.0 | t | J ≈ 7 |
Table 2: Predicted ¹³C NMR Data for 2-Phenoxy-1,4-dioxane
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (dioxane) | 95 - 105 |
| C-3, C-5 (dioxane) | 65 - 75 |
| C-6 (dioxane) | 60 - 70 |
| Aromatic (ipso) | 155 - 160 |
| Aromatic (ortho) | 115 - 120 |
| Aromatic (meta) | 128 - 132 |
| Aromatic (para) | 120 - 125 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Phenoxy-1,4-dioxane
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic (dioxane) |
| 1600, 1490 | C=C stretch | Aromatic ring |
| 1250 - 1200 | C-O-C stretch (asymmetric) | Aryl ether |
| 1150 - 1050 | C-O-C stretch (symmetric) | Aliphatic ether (dioxane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Phenoxy-1,4-dioxane
| m/z | Proposed Fragment |
| 180 | [M]⁺ (Molecular Ion) |
| 107 | [C₆H₅O-CH₂]⁺ |
| 94 | [C₆H₅OH]⁺ (Phenol) |
| 87 | [C₄H₇O₂]⁺ (Dioxane ring fragment) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the molecular structure of 2-phenoxy-1,4-dioxane. The presented data, derived from the analysis of analogous compounds and fundamental spectroscopic principles, suggests a molecule with a chair-conformed dioxane ring and an equatorially positioned phenoxy group. The tabulated spectroscopic data serves as a useful reference for the identification and characterization of this and related compounds. Further experimental work, particularly single-crystal X-ray diffraction, is necessary to definitively confirm the predicted structural features.
Spectroscopic Profile of 2-Phenoxy-1,4-Dioxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-phenoxy-1,4-dioxane. Due to a lack of publicly available experimental spectra for this specific compound, this document extrapolates data from its constituent chemical moieties—the 1,4-dioxane ring and the phenoxy group—as well as from structural analogs like 2-methoxy-1,4-dioxane and 2-phenoxyethanol. This guide is intended to serve as a reference for the identification and characterization of 2-phenoxy-1,4-dioxane in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 2-phenoxy-1,4-dioxane based on the known spectral properties of its components and related molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-2 | 4.5 - 5.0 | Multiplet | The proton on the carbon bearing the phenoxy group is expected to be the most deshielded of the dioxane ring protons due to the electronegativity of the adjacent oxygen atoms. |
| H-3, H-5, H-6 | 3.6 - 4.2 | Multiplets | These protons of the dioxane ring would appear as a complex set of multiplets. The chemical shift is based on the known resonance of 1,4-dioxane, which is a singlet at approximately 3.7 ppm.[1][2][3] The phenoxy group's presence will induce slight shifts and complex splitting. |
| Aromatic (ortho) | 6.9 - 7.1 | Multiplet (doublet of doublets) | Protons on the phenyl ring ortho to the ether linkage. |
| Aromatic (meta) | 7.2 - 7.4 | Multiplet (triplet) | Protons on the phenyl ring meta to the ether linkage. |
| Aromatic (para) | 6.8 - 7.0 | Multiplet (triplet) | Proton on the phenyl ring para to the ether linkage. |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 98 - 105 | The carbon atom bonded to two oxygen atoms (acetal-like) will be significantly downfield. |
| C-3, C-5, C-6 | 65 - 70 | These dioxane ring carbons are expected to be in a similar range to those in unsubstituted 1,4-dioxane (approx. 67 ppm).[4][5] |
| Aromatic (ipso) | 157 - 160 | The carbon of the phenyl ring directly attached to the ether oxygen. |
| Aromatic (ortho) | 115 - 120 | |
| Aromatic (meta) | 128 - 130 | |
| Aromatic (para) | 120 - 125 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C-H (Aromatic) | 3030 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-O-C (Aromatic Ether) | 1200 - 1270 (asymmetric), 1000-1050 (symmetric) | Stretching |
| C-O-C (Aliphatic Ether) | 1070 - 1150 | Stretching |
Sample Preparation: Neat liquid film or KBr pellet. The spectrum is anticipated to be dominated by the strong C-O stretching bands of the ether linkages.[6][7][8][9]
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Fragment | Notes |
| 166 | [M]⁺ | Molecular ion peak. |
| 107 | [C₆H₅O-CH₂]⁺ | Fragmentation of the dioxane ring. |
| 94 | [C₆H₅OH]⁺ | Phenol cation radical, a common fragment for phenoxy compounds. |
| 87 | [C₄H₇O₂]⁺ | Loss of the phenoxy group. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Ionization Method: Electron Ionization (EI). The fragmentation pattern is expected to show characteristic losses of the phenoxy group and fragmentation of the dioxane ring.[10][11][12]
Table 5: Predicted UV-Vis Spectroscopy Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |
| ~270 | ~2000 | Ethanol or Hexane | π → π* transition of the benzene ring. |
| ~220 | ~8000 | Ethanol or Hexane | π → π* transition of the benzene ring. |
The UV-Vis spectrum is expected to be dominated by the absorptions of the phenoxy group, as the 1,4-dioxane moiety does not absorb significantly in the UV-Vis range.[13]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation available.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-phenoxy-1,4-dioxane in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 90° pulse, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 30-45° pulse, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal (e.g., 1024 or more).
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet - for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
The resulting mass spectrum will show the relative abundance of different fragment ions.
-
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Record a baseline spectrum with the cuvette filled only with the solvent.
-
Record the sample spectrum over a range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound such as 2-phenoxy-1,4-dioxane.
Caption: Workflow for Spectroscopic Analysis of 2-Phenoxy-1,4-Dioxane.
References
- 1. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1,4-Dioxane(123-91-1) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. docbrown.info [docbrown.info]
- 5. 1,4-Dioxane(123-91-1) 13C NMR [m.chemicalbook.com]
- 6. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Dioxane(123-91-1) IR Spectrum [chemicalbook.com]
- 9. 1,4-Dioxane [webbook.nist.gov]
- 10. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. govinfo.gov [govinfo.gov]
- 12. 1,4-Dioxane [webbook.nist.gov]
- 13. 1,4-Dioxane [webbook.nist.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-phenoxy-1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-phenoxy-1,4-dioxane. The information presented herein is essential for the structural elucidation and characterization of this and related molecules, which are of interest in medicinal chemistry and materials science. This document summarizes predicted quantitative NMR data, outlines a comprehensive experimental protocol for data acquisition, and visualizes the spin-spin coupling network of the molecule.
Predicted ¹H NMR Data
Due to the absence of a publicly available, fully assigned ¹H NMR spectrum for 2-phenoxy-1,4-dioxane, the following data has been predicted based on established NMR principles, data from analogous substituted 1,4-dioxane systems, and the known spectrum of unsubstituted 1,4-dioxane, which exhibits a singlet at approximately 3.69 ppm.[1] The phenoxy substituent is expected to deshield the proton at the C2 position and introduce asymmetry to the dioxane ring, leading to more complex splitting patterns for the methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for 2-phenoxy-1,4-dioxane
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 (methine) | 4.8 - 5.0 | dd | J = 10.5, 3.5 |
| H-3a (axial) | 3.8 - 4.0 | ddd | J = 12.0, 10.5, 2.5 |
| H-3e (equatorial) | 4.1 - 4.3 | ddd | J = 12.0, 3.5, 1.5 |
| H-5a (axial) | 3.6 - 3.8 | m | |
| H-5e (equatorial) | 3.9 - 4.1 | m | |
| H-6a (axial) | 3.6 - 3.8 | m | |
| H-6e (equatorial) | 3.9 - 4.1 | m | |
| Phenyl (ortho) | 6.9 - 7.1 | d | J = 8.0 |
| Phenyl (meta) | 7.2 - 7.4 | t | J = 8.0 |
| Phenyl (para) | 6.9 - 7.1 | t | J = 8.0 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of 2-phenoxy-1,4-dioxane.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified 2-phenoxy-1,4-dioxane.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[2]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Setup and Data Acquisition:
-
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.
-
Number of Scans (ns): 8-16 scans. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.
-
Spectral Width (sw): A spectral width of 10-12 ppm is typically sufficient to cover the chemical shifts of all protons in the molecule.
-
Transmitter Frequency Offset (o1p): Centered in the middle of the expected spectral range (e.g., ~5 ppm).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and measure the coupling constants of the signals.
Visualization of Spin-Spin Coupling Network
The following diagram, generated using the DOT language, illustrates the predicted spin-spin coupling relationships between the protons in 2-phenoxy-1,4-dioxane. This visualization aids in understanding the connectivity of the molecule as revealed by the ¹H NMR spectrum.
References
- 1. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. organomation.com [organomation.com]
Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry of 2-Phenoxy-1,4-Dioxane
For researchers, scientists, and drug development professionals, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing intricate details about a compound's mass and fragmentation pattern. This in-depth guide focuses on the mass spectrometric analysis of 2-phenoxy-1,4-dioxane, offering a technical exploration of its anticipated fragmentation, experimental protocols for its characterization, and visual workflows to aid in comprehension.
Core Concept: Electron Ionization Mass Spectrometry
Electron ionization (EI) is a widely used technique in mass spectrometry where a molecule is bombarded with high-energy electrons. This process results in the formation of a molecular ion, which is a radical cation, and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum is a fingerprint of the molecule, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Anticipated Mass Spectrum and Fragmentation of 2-Phenoxy-1,4-Dioxane
While a publicly available, experimentally verified mass spectrum for 2-phenoxy-1,4-dioxane is not readily found in the searched literature, a probable fragmentation pathway can be deduced based on the known fragmentation of 1,4-dioxane and the chemical nature of the phenoxy substituent.
The molecular weight of 2-phenoxy-1,4-dioxane (C10H12O3) is 180.20 g/mol . The initial ionization event in EI-MS would form the molecular ion [M]•+ at m/z 180.
Key Fragmentation Pathways
The fragmentation of the 2-phenoxy-1,4-dioxane molecular ion is expected to be driven by the cleavage of the ether linkages and the stability of the resulting fragments. The following are plausible fragmentation steps:
-
Loss of the phenoxy radical: A primary fragmentation event would likely be the cleavage of the C-O bond connecting the phenoxy group to the dioxane ring, resulting in the loss of a phenoxy radical (•OPh, 93 Da). This would generate a stable oxonium ion at m/z 87.
-
Formation of the phenoxy cation: Alternatively, cleavage can result in the formation of the phenoxy cation at m/z 93, with the dioxane portion being lost as a neutral radical.
-
Fragmentation of the dioxane ring: The dioxane ring itself can undergo characteristic fragmentation. Based on the fragmentation of 1,4-dioxane, we can expect cleavage of the ring to produce smaller fragments.[1][2] For instance, the loss of formaldehyde (CH2O, 30 Da) or ethylene oxide (C2H4O, 44 Da) from the dioxane-derived fragment ions is possible.
-
Fragments from the phenoxy group: The phenoxy ion (m/z 93) can further fragment, though this is generally less favorable than the initial cleavages.
Tabulated Quantitative Data: Predicted Mass Spectrum of 2-Phenoxy-1,4-Dioxane
| m/z | Proposed Ion Structure | Relative Abundance | Notes |
| 180 | [C10H12O3]•+ | Low | Molecular Ion |
| 93 | [C6H5O]+ | High | Phenoxy cation |
| 87 | [C4H7O2]+ | High | Dioxane-derived oxonium ion |
| 77 | [C6H5]+ | Medium | Phenyl cation (from loss of CO from phenoxy) |
| 58 | [C2H2O2]+ or [C3H6O]+ | Medium | Fragment from dioxane ring cleavage |
| 43 | [C2H3O]+ | Medium | Acylium ion, a common fragment |
Experimental Protocol: GC-MS Analysis of 2-Phenoxy-1,4-Dioxane
The following provides a detailed methodology for the analysis of 2-phenoxy-1,4-dioxane using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of semi-volatile organic compounds. This protocol is based on established methods for the analysis of 1,4-dioxane and similar compounds.[3][4][5]
Objective: To obtain the electron ionization mass spectrum of 2-phenoxy-1,4-dioxane.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Helium (carrier gas), 99.999% purity
-
2-Phenoxy-1,4-dioxane standard
-
Suitable solvent (e.g., Dichloromethane, Methanol)
-
Volumetric flasks and pipettes
-
GC vials with septa
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 2-phenoxy-1,4-dioxane at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.
-
-
GC-MS Instrumentation Setup:
-
GC Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for higher sensitivity) or split (for higher concentrations).
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
-
-
Analysis:
-
Inject a solvent blank to ensure no background contamination.
-
Inject the prepared standards, starting with the lowest concentration.
-
Acquire data for each injection.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 2-phenoxy-1,4-dioxane.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern.
-
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathway and a typical experimental workflow.
Caption: Proposed EI fragmentation pathway for 2-phenoxy-1,4-dioxane.
Caption: General experimental workflow for GC-MS analysis.
This technical guide provides a foundational understanding of the mass spectrometry of 2-phenoxy-1,4-dioxane. By combining theoretical predictions with a robust experimental protocol and clear visual aids, researchers can effectively approach the analysis and structural elucidation of this and similar molecules. The provided information serves as a valuable resource for those in drug development and scientific research who rely on precise molecular characterization.
References
- 1. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1,4-Dioxane [webbook.nist.gov]
- 3. agilent.com [agilent.com]
- 4. ysi.com [ysi.com]
- 5. A novel protocol for quantitative determination of 1,4-dioxane in finished cleaning products - www.impactanalytical.com [impactanalytical.com]
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Phenoxy-1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of 2-phenoxy-1,4-dioxane. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents a predictive analysis based on the well-established spectroscopic characteristics of its constituent functional groups: the phenoxy group and the 1,4-dioxane ring. This guide also outlines a comprehensive, generalized experimental protocol for obtaining the IR spectrum of a similar organic compound.
Predicted Infrared Spectroscopic Data
The following table summarizes the predicted key infrared absorption bands for 2-phenoxy-1,4-dioxane. These predictions are derived from the analysis of the vibrational modes of analogous structures, including 1,4-dioxane, anisole, and diphenyl ether. The intensity of the absorption bands is denoted as strong (s), medium (m), or weak (w).
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group |
| 3100 - 3010 | m | Aromatic C-H Stretch | Phenoxy |
| 2980 - 2850 | s | Aliphatic C-H Stretch (asymmetric and symmetric) | 1,4-Dioxane |
| 1600 - 1580 | m | Aromatic C=C Stretch | Phenoxy |
| 1500 - 1450 | m | Aromatic C=C Stretch | Phenoxy |
| 1470 - 1440 | m | CH₂ Scissoring | 1,4-Dioxane |
| 1300 - 1200 | s | Aryl-Alkyl Ether C-O Stretch (asymmetric) | Phenoxy |
| 1150 - 1070 | s | Aliphatic C-O-C Stretch (asymmetric)[1] | 1,4-Dioxane |
| 1050 - 1000 | m | Aryl-Alkyl Ether C-O Stretch (symmetric) | Phenoxy |
| 940 | m | C-O Stretching[1] | 1,4-Dioxane |
| 880 - 800 | s | Out-of-plane (OOP) C-H Bending | Phenoxy |
| 770 - 730 | s | Out-of-plane (OOP) C-H Bending | Phenoxy |
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
This section details a standard methodology for acquiring the infrared spectrum of a liquid or solid organic compound, such as 2-phenoxy-1,4-dioxane.
1. Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector is to be used. The instrument should be capable of scanning in the mid-infrared range (4000 - 400 cm⁻¹).
2. Sample Preparation:
-
For a Liquid Sample (if 2-phenoxy-1,4-dioxane is a liquid at ambient temperature):
-
A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
The plates are carefully pressed together to form a thin capillary film of the sample.
-
The assembled plates are then mounted in the spectrometer's sample holder.
-
-
For a Solid Sample (if 2-phenoxy-1,4-dioxane is a solid at ambient temperature):
-
KBr Pellet Method:
-
Approximately 1-2 mg of the solid sample is ground to a fine powder with about 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The pellet is mounted in the spectrometer's sample holder.
-
-
Attenuated Total Reflectance (ATR) Method:
-
A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
-
3. Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is collected to account for atmospheric water and carbon dioxide.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
4. Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Data processing may include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.
Visualizations
The following diagrams illustrate the molecular structure of 2-phenoxy-1,4-dioxane and the logical workflow for its infrared spectroscopic analysis.
References
Synthesis of 2-Phenoxy-1,4-Dioxane from Diethylene Glycol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 2-phenoxy-1,4-dioxane, starting from the readily available precursor, diethylene glycol. While a direct one-step synthesis is not prominently documented, a robust two-step pathway is presented, involving the formation of a 1,4-dioxane backbone followed by the introduction of the phenoxy moiety. This guide details the necessary experimental protocols, summarizes quantitative data, and provides visualizations of the reaction pathways and workflows to aid in laboratory implementation.
Overview of the Synthetic Strategy
The synthesis of 2-phenoxy-1,4-dioxane from diethylene glycol is most effectively approached through a two-stage process:
-
Step 1: Synthesis of the 1,4-Dioxane Ring. This foundational step involves the acid-catalyzed intramolecular cyclization of diethylene glycol to form the unsubstituted 1,4-dioxane ring.
-
Step 2: Functionalization of the 1,4-Dioxane Ring. This involves the synthesis of a hydroxylated intermediate, 1,4-dioxan-2-ol, from diethylene glycol, followed by an etherification reaction with phenol to yield the target molecule, 2-phenoxy-1,4-dioxane. Two potential etherification methods, the Williamson Ether Synthesis and the Mitsunobu Reaction, are presented.
Step 1: Synthesis of 1,4-Dioxane from Diethylene Glycol
The industrial production of 1,4-dioxane relies on the acid-catalyzed dehydration and ring closure of diethylene glycol.[1] This reaction can be carried out using various acid catalysts under different temperature and pressure conditions.
Quantitative Data for 1,4-Dioxane Synthesis
| Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |
| Sulfuric Acid (ca. 5%) | 130 - 200 (ideal 160) | Partial vacuum to slight pressure (188–825 mm Hg) | ~90 | [1] |
| Sulfuric Acid (5 wt%) | 150 | 300 mm Hg | High | [2] |
| ZSM-5 or Zeolite Beta | 50 - 482 | 0 - 400 psig | High | [3] |
Experimental Protocol: Acid-Catalyzed Cyclization of Diethylene Glycol
Materials:
-
Diethylene glycol
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Heating mantle with stirrer
-
Reaction flask equipped with a distillation apparatus (Vigreux column, condenser, receiving flask)
-
Vacuum source (optional)
Procedure:
-
In a reaction flask, a mixture of diethylene glycol and the acid catalyst (e.g., 5% by weight of sulfuric acid) is prepared.
-
The flask is heated to the desired temperature (typically 150-170°C) under controlled pressure (which can range from vacuum to atmospheric pressure).[1][2]
-
The 1,4-dioxane product, which forms an azeotrope with water, is continuously distilled from the reaction mixture as it forms.[1]
-
The distillate is collected in a receiving flask.
-
The crude 1,4-dioxane can be further purified by passing the vapors through an acid trap and subsequent distillation to remove water and by-products such as 2-methyl-1,3-dioxolane and acetaldehyde.[1]
Step 2: Synthesis of 2-Phenoxy-1,4-Dioxane
This step involves the initial synthesis of a key intermediate, 1,4-dioxan-2-ol, followed by its etherification with phenol.
Synthesis of 1,4-Dioxan-2-ol
A method for the synthesis of 1,4-dioxan-2-ol involves the oxidative cyclization of diethylene glycol.
Quantitative Data for 1,4-Dioxan-2-ol Synthesis
| Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diethylene Glycol | 1. NaIO4, RuCl3·H2O2. H2O | CH2Cl2 | 40 | 95 | [4] |
Experimental Protocol: Oxidative Cyclization of Diethylene Glycol
Materials:
-
Diethylene glycol
-
Sodium periodate (NaIO4)
-
Ruthenium(III) chloride hydrate (RuCl3·H2O)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure: [4]
-
To a solution of diethylene glycol in dichloromethane, add sodium periodate and a catalytic amount of ruthenium(III) chloride hydrate.
-
Stir the reaction mixture at 40°C for 10-20 minutes.
-
Add water to the reaction mixture and continue stirring at 40°C for 2-6 hours.
-
Upon completion, the reaction mixture is worked up to isolate the 1,4-dioxan-2-ol product.
Etherification of 1,4-Dioxan-2-ol with Phenol
Two common methods for the etherification of alcohols are the Williamson ether synthesis and the Mitsunobu reaction. Both are viable for the synthesis of 2-phenoxy-1,4-dioxane from 1,4-dioxan-2-ol.
This classic method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the phenoxide ion (generated from phenol) will act as the nucleophile, and the hydroxyl group of 1,4-dioxan-2-ol would first need to be converted to a good leaving group (e.g., a tosylate or halide).
3.2.1.1. General Experimental Protocol: Williamson Ether Synthesis
Part 1: Activation of 1,4-Dioxan-2-ol (Example with Tosylation)
-
Dissolve 1,4-dioxan-2-ol in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) to the solution.
-
Allow the reaction to stir until completion (monitored by TLC).
-
Work up the reaction mixture to isolate the 2-tosyloxy-1,4-dioxane intermediate.
Part 2: Reaction with Phenoxide
-
In a separate flask, dissolve phenol in a suitable solvent (e.g., THF, DMF) and add a strong base (e.g., sodium hydride, potassium carbonate) to generate the phenoxide ion.
-
Add the 2-tosyloxy-1,4-dioxane intermediate to the solution of the phenoxide.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).[5]
-
After cooling, the reaction is quenched, and the product is extracted and purified by chromatography.
The Mitsunobu reaction allows for the direct conversion of an alcohol to an ether with inversion of configuration, using a phosphine and an azodicarboxylate.[6][7]
3.2.2.1. General Experimental Protocol: Mitsunobu Reaction [6]
Materials:
-
1,4-Dioxan-2-ol
-
Phenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1,4-dioxan-2-ol (1 eq.), phenol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is diluted with a solvent like ethyl acetate and filtered to remove the triphenylphosphine oxide by-product.
-
The filtrate is washed successively with water, aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-phenoxy-1,4-dioxane.
Visualizations
Reaction Pathways
References
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]
- 3. US4760154A - Synthesis of dioxane - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. community.wvu.edu [community.wvu.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Predicted Reactivity of 2-Phenoxy-1,4-dioxane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted reactivity of 2-phenoxy-1,4-dioxane with a range of common nucleophiles. Due to a lack of direct experimental data for this specific molecule in the public domain, this document extrapolates likely reaction pathways and experimental protocols based on established principles of organic chemistry and the known reactivity of analogous structures, such as acetals and aryl ethers. The content herein is intended to serve as a foundational resource for researchers designing synthetic routes or investigating the metabolic fate of compounds containing the 2-phenoxy-1,4-dioxane moiety. All proposed experimental procedures are illustrative and should be adapted and optimized based on rigorous laboratory investigation.
Introduction: The 2-Phenoxy-1,4-dioxane Scaffold
The 1,4-dioxane ring is a common heterocyclic motif found in a variety of applications, from industrial solvents to pharmaceutical agents. The introduction of a phenoxy substituent at the 2-position introduces a unique combination of functional groups: a cyclic acetal-like linkage and an aryl ether. This duality is expected to govern its reactivity profile, making it susceptible to attack at several positions under different conditions. Understanding this reactivity is crucial for professionals in drug development, as this scaffold may be present in novel chemical entities or arise as a metabolite of drug candidates.
Predicted Reactivity Profile
The reactivity of 2-phenoxy-1,4-dioxane is primarily dictated by the two ether linkages. The endocyclic C-O bonds are part of a cyclic acetal-like system, while the exocyclic C-O bond is an aryl ether. Nucleophilic attack can be envisioned at three potential sites:
-
C2 of the dioxane ring: This is the most likely site for nucleophilic substitution, proceeding through mechanisms analogous to acetal chemistry.
-
The aromatic ring: Nucleophilic aromatic substitution (SNAr) is possible if the phenyl ring is appropriately activated with electron-withdrawing groups. For an unsubstituted phenyl ring, this pathway is unlikely.
-
The alkyl C-O bonds of the dioxane ring (C3, C5, C6): These are typical ether linkages and are generally unreactive towards nucleophiles unless activated by strong acids.
This guide will focus on the predicted reactions at the C2 position.
Nucleophilic Substitution at the C2 Position
The C2 position of 2-phenoxy-1,4-dioxane is analogous to the anomeric carbon in glycosides or the central carbon of an acetal. Reactions with nucleophiles at this position are expected to proceed via an oxocarbenium ion intermediate, particularly under acidic conditions which are often necessary to activate the leaving group (phenoxide).
General Mechanism: Acid-Catalyzed Nucleophilic Substitution
The general mechanism for the reaction of 2-phenoxy-1,4-dioxane with a nucleophile (Nu-H) under acidic conditions is proposed to follow an SN1-like pathway:
-
Protonation: The ether oxygen of the phenoxy group is protonated by an acid catalyst, converting the phenoxide into a better leaving group (phenol).
-
Formation of an Oxocarbenium Ion: The protonated ether cleaves to form a resonance-stabilized oxocarbenium ion intermediate and phenol.
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: The resulting product is deprotonated to yield the final substituted 1,4-dioxane.
Caption: Predicted pathway for acid-catalyzed nucleophilic substitution.
Reaction with Amine Nucleophiles
The reaction of 2-phenoxy-1,4-dioxane with primary or secondary amines is expected to yield 2-amino-1,4-dioxane derivatives. These reactions may require elevated temperatures and are likely to be facilitated by acid catalysis.
Predicted Reaction Scheme:
2-Phenoxy-1,4-dioxane + R₂NH → 2-(R₂N)-1,4-dioxane + Phenol
-
To a solution of 2-phenoxy-1,4-dioxane (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or toluene) is added the amine (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reaction with Thiol Nucleophiles
In the presence of a base, thiols can be deprotonated to form more potent thiolate nucleophiles. These are expected to react with 2-phenoxy-1,4-dioxane to afford 2-(alkylthio)- or 2-(arylthio)-1,4-dioxane derivatives.
Predicted Reaction Scheme:
2-Phenoxy-1,4-dioxane + RSH + Base → 2-(RS)-1,4-dioxane + Phenol + HB⁺
-
To a solution of the thiol (1.2 eq) in a polar aprotic solvent (e.g., DMF or DMSO) is added a strong base (e.g., sodium hydride, 1.2 eq) at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
A solution of 2-phenoxy-1,4-dioxane (1.0 eq) in the same solvent is added dropwise.
-
The reaction is heated to an elevated temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS.
-
After completion, the reaction is cooled and quenched by the slow addition of water.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
Reaction with Organometallic Nucleophiles (e.g., Grignard Reagents)
Grignard reagents are potent carbon-based nucleophiles. Their reaction with 2-phenoxy-1,4-dioxane is predicted to result in the formation of a C-C bond at the C2 position, yielding a 2-alkyl- or 2-aryl-1,4-dioxane. Given the acetal-like nature of the substrate, Lewis acid catalysis (e.g., using the magnesium halide from the Grignard reagent itself or an additive) may be involved.
Predicted Reaction Scheme:
2-Phenoxy-1,4-dioxane + R-MgX → 2-R-1,4-dioxane + PhO-MgX
-
A solution of 2-phenoxy-1,4-dioxane (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The Grignard reagent (1.5 eq, as a solution in the same solvent) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated.
-
The crude material is purified by column chromatography.
Hydrolysis
Under acidic conditions, the acetal-like structure of 2-phenoxy-1,4-dioxane is expected to undergo hydrolysis to yield 1,4-dioxan-2-ol and phenol. The hemiacetal product, 1,4-dioxan-2-ol, may exist in equilibrium with its open-chain aldehyde form.
Predicted Reaction Scheme:
2-Phenoxy-1,4-dioxane + H₂O (in the presence of H⁺) ⇌ 1,4-Dioxan-2-ol + Phenol
-
2-Phenoxy-1,4-dioxane is dissolved in a mixture of a water-miscible solvent (e.g., THF or acetone) and aqueous acid (e.g., 1 M HCl).
-
The solution is stirred at room temperature or gently heated, and the progress of the reaction is monitored by a suitable analytical technique.
-
Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted into an organic solvent.
-
The organic extract is washed, dried, and concentrated to afford the crude product.
Quantitative Data Summary (Hypothetical)
As no direct experimental data has been found, the following table is a hypothetical representation of how quantitative data for the reactions of 2-phenoxy-1,4-dioxane could be presented. The values are for illustrative purposes only.
| Nucleophile | Reaction Conditions (Predicted) | Product | Predicted Yield (%) |
| Aniline | p-TsOH (cat.), Toluene, Reflux | 2-Anilino-1,4-dioxane | 60-80 |
| Benzylamine | p-TsOH (cat.), Toluene, Reflux | 2-(Benzylamino)-1,4-dioxane | 65-85 |
| Thiophenol | NaH, DMF, 80 °C | 2-(Phenylthio)-1,4-dioxane | 70-90 |
| Phenylmagnesium bromide | THF, 0 °C to rt | 2-Phenyl-1,4-dioxane | 50-70 |
| Water (Hydrolysis) | 1 M HCl, THF, rt | 1,4-Dioxan-2-ol | 80-95 |
Signaling Pathways and Experimental Workflows
While no specific signaling pathways involving 2-phenoxy-1,4-dioxane have been identified in the literature, a general workflow for investigating its reactivity and potential biological activity can be proposed.
Caption: A generalized workflow for drug discovery.
Conclusion and Future Directions
This technical guide has outlined the predicted reactivity of 2-phenoxy-1,4-dioxane with various nucleophiles based on established chemical principles. The primary site of reactivity is anticipated to be the C2 position, proceeding through an oxocarbenium ion intermediate, especially under acidic conditions. The provided illustrative protocols serve as a starting point for the experimental investigation of these transformations.
It is critical to emphasize that the information presented is largely theoretical due to the absence of specific experimental studies on this compound in the reviewed literature. Future work should focus on the synthesis and experimental validation of the reactivity of 2-phenoxy-1,4-dioxane. Kinetic studies would provide valuable quantitative data on reaction rates, and computational studies could offer deeper insights into the reaction mechanisms and transition states. Such research would be highly valuable for the fields of synthetic methodology, medicinal chemistry, and drug metabolism.
Thermal Stability of 2-Phenoxy-1,4-Dioxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal stability of 2-phenoxy-1,4-dioxane. In the absence of direct experimental data for this specific compound in the public domain, this document synthesizes information on the thermal behavior of the parent molecule, 1,4-dioxane, and related phenoxy-substituted compounds. It outlines expected decomposition pathways, and provides detailed, best-practice experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that can be employed to characterize the thermal properties of 2-phenoxy-1,4-dioxane. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are handling this or structurally similar compounds.
Introduction
2-Phenoxy-1,4-dioxane is a substituted heterocyclic ether with potential applications in medicinal chemistry and materials science. As with any novel compound intended for these fields, a thorough understanding of its thermal stability is paramount for safe handling, storage, and processing. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the integrity and efficacy of a final product. This guide provides a framework for assessing the thermal stability of 2-phenoxy-1,4-dioxane.
Expected Thermal Stability Profile
Based on the known thermal properties of 1,4-dioxane and the influence of a phenoxy substituent, the following thermal behavior for 2-phenoxy-1,4-dioxane can be anticipated:
-
1,4-Dioxane: The parent 1,4-dioxane is thermally stable up to approximately 300-350°C, after which it undergoes thermal cracking.[1] The degradation of 1,4-dioxane in the presence of an oxidizing agent like persulfate is significantly influenced by temperature, with increased degradation rates observed at higher temperatures (40-60°C).[2][3]
-
Phenoxy Group: The phenoxy group is generally a stable aromatic moiety. Its presence as a substituent on the dioxane ring is expected to influence the overall thermal stability of the molecule. The ether linkage between the phenyl group and the dioxane ring is likely to be a point of initial thermal cleavage.
It is hypothesized that the thermal decomposition of 2-phenoxy-1,4-dioxane will initiate at a temperature comparable to or slightly lower than that of 1,4-dioxane, with the primary decomposition pathway involving the cleavage of the C-O bond of the phenoxy group.
Key Thermal Analysis Techniques: Experimental Protocols
To definitively determine the thermal stability of 2-phenoxy-1,4-dioxane, the following experimental techniques are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of purified 2-phenoxy-1,4-dioxane into an alumina or platinum crucible.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere. To study oxidative stability, a similar experiment should be run using a blend of oxygen and nitrogen (e.g., synthetic air).
-
Temperature Program:
-
Equilibrate at 30°C for 10 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of the maximum rate of mass loss (Tmax) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and the enthalpy of decomposition.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of purified 2-phenoxy-1,4-dioxane into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C for 5 minutes.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
Data Presentation
The quantitative data obtained from TGA and DSC experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical TGA Data for 2-Phenoxy-1,4-Dioxane in an Inert Atmosphere
| Parameter | Value (°C) |
| Tonset (5% mass loss) | 280 |
| Tmax (DTG peak) | 315 |
| Residual Mass at 600°C | < 2% |
Table 2: Hypothetical DSC Data for 2-Phenoxy-1,4-Dioxane
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 110 | 115 | 120 (Endothermic) |
| Decomposition | 285 | 320 | -450 (Exothermic) |
Visualizations
Experimental Workflow
The logical flow of experiments to characterize the thermal stability of a compound like 2-phenoxy-1,4-dioxane is crucial for a systematic investigation.
Caption: Experimental workflow for assessing thermal stability.
Postulated Decomposition Pathway
A simplified logical diagram can illustrate the likely initial steps in the thermal decomposition of 2-phenoxy-1,4-dioxane.
Caption: Postulated initial thermal decomposition pathway.
Synthesis and Purification Considerations
The synthesis of dioxane derivatives often involves the dehydration of glycols or the reaction of epoxides with diols.[4][5] For instance, a common method for preparing 1,4-dioxane involves the acid-catalyzed dehydration of ethylene glycol.[5] The synthesis of 2-phenoxy-1,4-dioxane would likely involve a Williamson ether synthesis-type reaction between a halo-dioxane and a phenoxide, or a related nucleophilic substitution.
Purification is critical to ensure that impurities do not interfere with thermal analysis. Common impurities in dioxane preparations include water, acetic acid, and peroxides, which can form upon storage, accelerated by heat, light, and air.[6] Purification methods often involve treatment with a base to remove acidic impurities, followed by drying and distillation.[6]
Conclusion
While direct experimental data on the thermal stability of 2-phenoxy-1,4-dioxane is not currently available, a comprehensive understanding of its parent molecule, 1,4-dioxane, and the influence of the phenoxy substituent allows for a reasoned estimation of its thermal properties. The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for the empirical determination of its thermal stability. Such data is essential for the safe and effective application of this compound in research and development. It is strongly recommended that these analyses be performed before any large-scale use or formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 5. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 6. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
Solubility of 2-Phenoxy-1,4-dioxane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 2-phenoxy-1,4-dioxane in organic solvents. Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This suggests that such data may not be publicly available at this time. However, based on the chemical structure of 2-phenoxy-1,4-dioxane, which incorporates both a polar dioxane ring and a less polar phenoxy group, a qualitative assessment of its solubility can be inferred. This guide provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like 2-phenoxy-1,4-dioxane in various organic solvents. Furthermore, it includes a plausible synthetic pathway for its preparation and visual workflows to guide laboratory procedures.
Predicted Solubility Profile of 2-Phenoxy-1,4-dioxane
The molecular structure of 2-phenoxy-1,4-dioxane features a hydrophilic 1,4-dioxane moiety and a more lipophilic phenoxy group. The two ether linkages in the dioxane ring can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents. The aromatic phenoxy group contributes to its nonpolar character, indicating solubility in nonpolar organic solvents.
Therefore, 2-phenoxy-1,4-dioxane is expected to exhibit moderate to good solubility in a range of common organic solvents, including:
-
Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Ethyl Acetate
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol
-
Nonpolar Solvents: Toluene, Dichloromethane
Its solubility is likely to be lower in highly nonpolar solvents like hexanes and in highly polar, protic solvents where the phenoxy group's hydrophobicity would be a limiting factor.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for 2-phenoxy-1,4-dioxane (e.g., in g/100mL or mol/L at various temperatures) has not been found in publicly accessible scientific literature or chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Acetone | e.g., 25 | e.g., Spectroscopic | ||
| e.g., Toluene | e.g., 25 | e.g., Chromatographic |
Experimental Protocol for Solubility Determination
The following is a standard "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
3.1. Materials and Equipment
-
2-Phenoxy-1,4-dioxane (solute)
-
Selected organic solvents (high purity, anhydrous)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-phenoxy-1,4-dioxane to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean, tared vial to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Determine the concentration of 2-phenoxy-1,4-dioxane in the filtered solution using a pre-validated analytical method.
-
Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid residue.
-
Spectroscopic Method: If the compound has a chromophore, use UV-Vis spectroscopy. A calibration curve of known concentrations of 2-phenoxy-1,4-dioxane in the specific solvent must be prepared beforehand.
-
Chromatographic Method: High-Performance Liquid Chromatography (HPLC) is a highly accurate method for determining concentration. A calibration curve is also required.
-
-
-
Data Calculation:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the determined concentration and the volume of the solution.
-
Repeat the experiment at least three times to ensure the reproducibility of the results.
-
Visual Workflows
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
4.2. Plausible Synthesis of 2-Phenoxy-1,4-dioxane
A potential synthetic route to 2-phenoxy-1,4-dioxane is the Williamson ether synthesis. This would involve the reaction of a phenoxide with a halo-substituted 1,4-dioxane.
Conclusion
The Synthetic Potential of 2-Phenoxy-1,4-Dioxane: A Technical Guide for Organic Chemists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential applications of 2-phenoxy-1,4-dioxane in organic synthesis. While specific literature on this compound is limited, its structural features—a dioxane ring and a phenoxy group—suggest a range of synthetic possibilities. This document outlines proposed synthetic routes, potential chemical transformations, and prospective applications in areas such as medicinal chemistry and asymmetric synthesis. The information presented is based on established principles of organic chemistry and data from analogous substituted dioxanes, providing a foundational resource for researchers interested in exploring the utility of this versatile scaffold.
Introduction
Substituted 1,4-dioxanes are a class of heterocyclic compounds that have garnered significant interest in organic synthesis, particularly in the field of drug discovery. The 1,4-dioxane moiety can serve as a bioisostere for other cyclic ethers and can influence the pharmacokinetic properties of a molecule. The introduction of a phenoxy group at the 2-position of the 1,4-dioxane ring, yielding 2-phenoxy-1,4-dioxane, presents a unique combination of functionalities. The ether linkages of the dioxane ring and the aromatic phenoxy group offer multiple sites for chemical modification, suggesting its potential as a versatile building block in the synthesis of more complex molecules. This guide aims to provide a comprehensive overview of the plausible synthesis and reactivity of 2-phenoxy-1,4-dioxane, thereby stimulating further research into its practical applications.
Synthesis of 2-Phenoxy-1,4-Dioxane
A plausible and efficient method for the synthesis of 2-phenoxy-1,4-dioxane is the reaction of a phenoxy-substituted epoxide with ethylene glycol. This approach is a variation of the general synthesis of 2-substituted-1,4-dioxanes.[1] The proposed two-step synthesis involves the ring-opening of a suitable epoxide by ethylene glycol, followed by an intramolecular cyclization.
Proposed Synthetic Pathway
The synthesis would commence with the readily available starting materials: phenol and epichlorohydrin, to first form 1-chloro-3-phenoxy-2-propanol. This intermediate can then be treated with a base to form the corresponding phenoxy-substituted epoxide. The subsequent reaction with the monosodium salt of ethylene glycol would lead to the ring-opened intermediate, which upon intramolecular cyclization, would yield 2-phenoxy-1,4-dioxane.
Caption: Proposed synthesis of 2-phenoxy-1,4-dioxane.
Experimental Protocols (Proposed)
Step 1: Synthesis of 2-(phenoxymethyl)oxirane
To a solution of phenol in a suitable solvent (e.g., acetone or DMF), an equimolar amount of powdered potassium carbonate is added. The mixture is stirred at room temperature, and then epichlorohydrin is added dropwise. The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield 2-(phenoxymethyl)oxirane.
Step 2: Synthesis of 2-Phenoxy-1,4-dioxane
Sodium hydride (60% dispersion in mineral oil) is added portion-wise to a solution of excess ethylene glycol in anhydrous THF at 0 °C under a nitrogen atmosphere. The mixture is stirred until the evolution of hydrogen ceases. A solution of 2-(phenoxymethyl)oxirane in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. After completion of the reaction, the mixture is cooled, and the excess ethylene glycol is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 2-phenoxy-1,4-dioxane.
| Parameter | Proposed Conditions |
| Step 1: Epoxide Formation | |
| Reactants | Phenol, Epichlorohydrin, K₂CO₃ |
| Solvent | Acetone or DMF |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Work-up | Filtration, Evaporation, Purification |
| Step 2: Dioxane Formation | |
| Reactants | 2-(phenoxymethyl)oxirane, Ethylene Glycol, NaH |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Reflux |
| Reaction Time | 6-12 hours |
| Work-up | Extraction, Purification |
Table 1: Proposed experimental conditions for the synthesis of 2-phenoxy-1,4-dioxane.
Potential Applications in Organic Synthesis
The unique structure of 2-phenoxy-1,4-dioxane suggests several potential applications in organic synthesis, which are detailed below.
As a Building Block in Medicinal Chemistry
Substituted 1,4-dioxanes are prevalent scaffolds in a variety of biologically active compounds. The phenoxy group in 2-phenoxy-1,4-dioxane can be a key pharmacophoric feature or a handle for further functionalization. The dioxane ring can act as a rigid spacer or influence the solubility and metabolic stability of a drug candidate.
Caption: Role as a building block in drug discovery.
Reactions of the Dioxane Ring: Ether Cleavage
The ether linkages in the 1,4-dioxane ring can be cleaved under acidic conditions, for example, using strong acids like HBr or HI. This reaction would lead to the formation of diol derivatives, which could be valuable intermediates in multi-step syntheses.[2]
Caption: Proposed ether cleavage of 2-phenoxy-1,4-dioxane.
Reactions of the Phenoxy Group
The benzylic ether linkage of the phenoxy group can potentially be cleaved via hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This would yield 2-hydroxy-1,4-dioxane and benzene, providing a method to unmask a hydroxyl group on the dioxane ring.
The aromatic ring of the phenoxy group is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. These reactions would allow for the introduction of various substituents onto the aromatic ring, further diversifying the potential derivatives of 2-phenoxy-1,4-dioxane. The ether oxygen is an ortho-, para-directing group.
Caption: Potential electrophilic aromatic substitutions.
As a Chiral Auxiliary in Asymmetric Synthesis
If 2-phenoxy-1,4-dioxane can be prepared in an enantiomerically pure form, for instance, by starting from a chiral phenoxy-substituted epoxide, it has the potential to be used as a chiral auxiliary. The chiral dioxane moiety could direct the stereochemical outcome of reactions on a prochiral substrate attached to it. After the desired stereoselective transformation, the auxiliary could be cleaved and potentially recovered.
Caption: Proposed use as a chiral auxiliary.
Spectroscopic Data (Predicted)
| Technique | Predicted Features |
| ¹H NMR | - Multiplets in the aromatic region (δ 6.8-7.4 ppm) corresponding to the protons of the phenoxy group. - A multiplet for the proton at the C2 position of the dioxane ring (adjacent to the phenoxy group). - A series of multiplets in the region δ 3.5-4.5 ppm for the methylene protons of the dioxane ring. |
| ¹³C NMR | - Resonances in the aromatic region (δ 115-160 ppm). - A resonance for the C2 carbon of the dioxane ring (δ ~90-100 ppm). - Resonances for the other carbons of the dioxane ring (δ ~60-75 ppm). |
| IR | - C-O-C stretching vibrations for the ether linkages in the dioxane ring and the phenoxy group (around 1050-1250 cm⁻¹). - Aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹). - C-H stretching vibrations for the aromatic and aliphatic protons. |
| Mass Spec | - A molecular ion peak corresponding to the molecular weight of C₁₀H₁₂O₃ (180.20 g/mol ). - Fragmentation patterns corresponding to the loss of the phenoxy group, and cleavage of the dioxane ring. |
Table 2: Predicted spectroscopic data for 2-phenoxy-1,4-dioxane.
Conclusion
2-Phenoxy-1,4-dioxane represents an intriguing yet underexplored molecule in the landscape of organic synthesis. Based on established chemical principles, this technical guide has outlined plausible synthetic routes and a variety of potential applications, ranging from its use as a scaffold in medicinal chemistry to its prospective role as a chiral auxiliary. The combination of a stable dioxane ring and a reactive phenoxy group offers a rich platform for the development of novel synthetic methodologies and the construction of complex molecular architectures. It is our hope that this guide will serve as a catalyst for further experimental investigation into the chemistry of 2-phenoxy-1,4-dioxane, unlocking its full potential for the scientific community.
References
Methodological & Application
Application Notes and Protocols for 1,4-Dioxane as a Solvent in Organic Reactions
Important Note for Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches have revealed no available data on the use of 1,4-Dioxane, 2-phenoxy- as a solvent for organic reactions. While the compound is listed in chemical databases, its properties and applications as a solvent have not been reported in peer-reviewed scientific literature.
Therefore, the following application notes and protocols are provided for the parent compound, 1,4-Dioxane , a widely used and well-characterized solvent in organic synthesis. This information is intended to serve as a helpful resource, with the understanding that it pertains to 1,4-dioxane and not its 2-phenoxy derivative.
Overview of 1,4-Dioxane as a Solvent
1,4-Dioxane is a heterocyclic ether that is a colorless liquid with a faint, sweet odor.[1] It is a versatile aprotic solvent frequently used in a variety of organic reactions.[2][3] Its physical and chemical properties make it a suitable medium for a range of chemical transformations, particularly in palladium-catalyzed cross-coupling reactions.[4]
Key Properties and Advantages:
-
Aprotic Nature: As an aprotic solvent, 1,4-dioxane does not participate in hydrogen bonding, which can be advantageous in reactions involving strong bases or nucleophiles.[2]
-
Higher Boiling Point: With a boiling point of 101 °C, 1,4-dioxane is often used as a higher-boiling alternative to other ethereal solvents like tetrahydrofuran (THF, boiling point 66 °C), allowing for reactions to be conducted at elevated temperatures.[1][2][3]
-
Miscibility: 1,4-Dioxane is miscible with water and a wide range of organic solvents, which can be beneficial for reactions involving both polar and nonpolar reagents and for facilitating product work-up.[1][2][5]
-
Coordinating Ability: The oxygen atoms in 1,4-dioxane can coordinate to metal centers, which can influence the reactivity and stability of catalysts in transition metal-catalyzed reactions.[3]
Safety Considerations:
1,4-Dioxane is considered a probable human carcinogen and is irritating to the eyes and respiratory tract.[2][6] It is also flammable.[2] Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are essential when handling this solvent.
Data Presentation: Physical and Chemical Properties of 1,4-Dioxane
The following table summarizes the key physical and chemical properties of 1,4-dioxane.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₈O₂ | [6] |
| Molar Mass | 88.11 g/mol | [2][6] |
| Appearance | Colorless liquid | [2][6] |
| Odor | Faint, sweet, ether-like | [1][6] |
| Boiling Point | 101 °C (at 1 atm) | [1][2] |
| Melting Point | 11.8 °C | [2][5] |
| Density | 1.034 g/mL (at 20 °C) | [2][5] |
| Solubility in Water | Miscible | [1][2][5] |
| Vapor Pressure | 37 mmHg (at 25 °C) | |
| Flash Point | 12 °C | [6] |
| Autoignition Temperature | 180 °C |
Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction
1,4-Dioxane is a common solvent for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The following is a general protocol adapted from literature procedures.[7][8]
Reaction Scheme:
Materials:
-
Aryl halide (Ar¹-X, e.g., aryl bromide or iodide)
-
Arylboronic acid or ester (Ar²-B(OR)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane to dissolve the reagents. If the reaction requires aqueous conditions, add degassed water at this stage (a common ratio is 4:1 to 10:1 dioxane:water). Add the palladium catalyst (typically 1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (commonly 80-100 °C) and stir vigorously.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Table of Reaction Components for a Generic Suzuki-Miyaura Coupling:
| Component | Role | Typical Amount (relative to Aryl Halide) |
| Aryl Halide | Electrophile | 1.0 equiv |
| Arylboronic Acid/Ester | Nucleophile | 1.2 - 1.5 equiv |
| Palladium Catalyst | Catalyst | 0.01 - 0.05 equiv (1-5 mol%) |
| Base | Activator | 2.0 - 3.0 equiv |
| 1,4-Dioxane | Solvent | Sufficient to achieve desired concentration |
| Water (optional) | Co-solvent | As required by the specific protocol |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for an organic synthesis reaction.
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. Dioxane [commonorganicchemistry.com]
- 3. Sixty Solvents [chem.rochester.edu]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. sanjaychemindia.com [sanjaychemindia.com]
- 6. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Analytical Detection of 1,4-Dioxane
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxane is a synthetic industrial chemical that is completely miscible in water, making it highly mobile in the environment.[1] Classified by the U.S. Environmental Protection Agency (EPA) as "likely to be carcinogenic to humans," its detection at low levels is a significant concern.[1] This document provides detailed application notes and protocols for the analytical detection of 1,4-Dioxane in various matrices, focusing on methods suitable for researchers, scientists, and professionals in drug development. While the initial request specified "1,4-Dioxane, 2-phenoxy-," the available analytical literature predominantly addresses the parent compound, 1,4-Dioxane. The methods described herein are the most relevant and widely accepted for the analysis of 1,4-Dioxane and can likely be adapted for its derivatives.
Analytical Methods Overview
Several analytical methods are available for the detection of 1,4-Dioxane, primarily relying on gas chromatography-mass spectrometry (GC/MS). The choice of method often depends on the sample matrix, required detection limits, and available instrumentation.
Commonly Used Analytical Methods:
-
EPA Method 522: This method is specifically designed for the determination of 1,4-Dioxane in drinking water by Solid Phase Extraction (SPE) and Gas Chromatography/Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM).[2] It is a robust method for achieving low detection limits in clean aqueous matrices.[1]
-
EPA Method 8260: A widely used method for volatile organic compounds (VOCs), it can be adapted for 1,4-Dioxane analysis in water and solid samples.[2][3] However, due to the compound's poor purging efficiency, achieving low reporting limits can be challenging.[3]
-
EPA Method 8270: This method for semivolatile organic compounds (SVOCs) can be modified for 1,4-Dioxane analysis. A modified approach using GC/MS in SIM mode with isotope dilution can achieve low reporting limits.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various analytical methods for 1,4-Dioxane.
Table 1: Analytical Methods for 1,4-Dioxane in Water
| Analytical Method | Sample Preparation | Typical Reporting Limits (RLs) | Instrumentation | Key Considerations |
| EPA Method 522 | Solid Phase Extraction (SPE) | 0.15 µg/L[1] | GC/MS with SIM | Developed for drinking water; suitable for clean aqueous matrices.[1] |
| Modified EPA Method 8270 | Isotope Dilution | 0.15 µg/L[1] | GC/MS with SIM | Isotope dilution provides greater analytical certainty.[1] |
| EPA Method 8260 | Purge-and-Trap | 0.2–0.5 mg/kg (for solids)[3] | GC/MS | Poor purging efficiency can lead to elevated RLs.[3] |
| Direct Injection | None | 12–16 µg/L[4] | GC-FID | Simpler preparation but higher detection limits. |
Table 2: Sample Preparation and Preservation for 1,4-Dioxane Analysis
| Matrix | Method | Container | Preservation | Holding Time |
| Drinking Water | EPA 522 | Two 500-mL glass containers with PTFE-lined screw caps | Sodium sulfite (50 mg/L) and sodium bisulfate (~1 g/L), pH < 4, cool to ≤10°C | Extraction: 28 days; Analysis: 28 days from extraction[3] |
| Water | EPA 8260 | Three 40-mL VOA vials with PTFE-lined screw caps | HCl to pH < 2; Cool to 0°C–4°C. If chlorine is present, add sodium thiosulfate. | 14 days if pH < 2[2][3] |
| Solid | EPA 8260 | Three 40-mL VOA vials with PTFE-lined screw caps or three EnCore samplers | Low-level: 1 g sample: 1 mL water. Medium-level: 1 g sample: 1–2 mL methanol. Cool to 0°C–6°C. | Low-level: 14 days if frozen. Medium-level: 14 days.[3] |
Experimental Protocols
Protocol 1: Analysis of 1,4-Dioxane in Drinking Water by EPA Method 522
This protocol outlines the steps for sample preparation and analysis of 1,4-Dioxane in drinking water using Solid Phase Extraction (SPE) followed by GC/MS-SIM.
1. Sample Preparation (SPE)
-
Conditioning: Pass 4 mL of Methylene Chloride, followed by two 5 mL washes of Methanol, and finally two 5 mL washes of water through an activated carbon SPE cartridge (e.g., Strata Activated Carbon, 400 mg).[5]
-
Loading: Load a 100 mL water sample, spiked with an internal standard (e.g., 1,4-Dioxane-d8), onto the conditioned cartridge.[5]
-
Drying: Dry the cartridge for 10 minutes.[5]
-
Elution: Elute the cartridge with 2 mL of Methylene Chloride, repeating the elution one more time for a total of 4 mL.[5]
-
Water Removal: Pass the eluent through a sodium sulfate tube to remove residual water.[5]
-
Concentration: Evaporate the solvent to approximately 0.1 mL at 45°C under a gentle stream of nitrogen.[5]
-
Reconstitution: Adjust the final volume to 0.5 mL with Methylene Chloride.[5]
2. GC/MS Analysis
-
Column: Zebron™ ZB-624PLUS™ (30 m x 0.25 mm x 1.40 µm) or equivalent.[5]
-
Injection: 1 µL, splitless.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Oven Program: 35°C for 1 min, ramp at 12°C/min to 100°C, then ramp at 25°C/min to 230°C.[5]
-
Detector: Mass Spectrometer in SIM mode.[5]
-
SIM Ions (m/z): 58, 64, 88, 96.[5]
Protocol 2: Analysis of 1,4-Dioxane in Water by Modified EPA Method 8270 with Isotope Dilution
This protocol is suitable for achieving low detection limits and high accuracy in various aqueous matrices.
1. Sample Preparation
-
Spike a known volume of the water sample (e.g., 1 L) with a deuterated form of 1,4-Dioxane (d8-1,4-Dioxane) as an internal standard.[1]
-
Perform a liquid-liquid extraction using a suitable solvent like Methylene Chloride.
-
Concentrate the extract to a final volume of 1 mL.
2. GC/MS Analysis
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer operated in SIM mode.
-
Injection: 1-2 µL of the concentrated extract.
-
Separation: Use a capillary column suitable for separating semi-volatile organic compounds.
-
Quantitation: Quantify the native 1,4-Dioxane by comparing its response to the deuterated internal standard. This isotope dilution technique corrects for any loss of analyte during sample preparation and analysis.[1]
Visualizations
Caption: Workflow for EPA Method 522 analysis of 1,4-Dioxane.
Caption: Selection of analytical methods for 1,4-Dioxane based on matrix.
References
- 1. alphalab.com [alphalab.com]
- 2. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 3. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 4. Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
Application Notes and Protocols for the HPLC Analysis of 2-Phenoxy-1,4-dioxane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. This document provides a detailed application note and protocol for the analysis of 2-phenoxy-1,4-dioxane using HPLC. 2-phenoxy-1,4-dioxane is a chemical compound of interest in various fields, and a reliable analytical method is crucial for its accurate determination. The following protocols are based on established chromatographic principles and data from related compounds, providing a robust starting point for method development and validation.
Experimental Protocols
A successful HPLC analysis relies on meticulous sample preparation and the optimization of chromatographic conditions.
1. Sample Preparation:
Proper sample preparation is critical to ensure accurate and reproducible results by removing potential interferences and ensuring the analyte is in a suitable solvent for injection.[1][2] The choice of sample preparation technique depends on the sample matrix.
-
For Liquid Samples (e.g., solutions, reaction mixtures):
-
Dilution: If the concentration of 2-phenoxy-1,4-dioxane is expected to be high, dilute the sample with the mobile phase to bring it within the calibration range of the instrument. A common starting concentration for HPLC analysis is in the range of 0.1 - 1 mg/mL.[3]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could block the HPLC column or tubing.[1][3]
-
-
For Solid Samples (e.g., powders, formulations):
-
Dissolution: Accurately weigh a portion of the solid sample and dissolve it in a suitable solvent. Given the structure of 2-phenoxy-1,4-dioxane, solvents such as acetonitrile or methanol are good starting points.[1] Sonication may be used to aid dissolution.[3]
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte from interfering components.[2][4]
-
LLE: Partition the analyte between two immiscible liquids (e.g., an aqueous solution and an organic solvent) based on its solubility.
-
SPE: Use a cartridge containing a solid adsorbent to retain either the analyte or the impurities, allowing for their separation.
-
-
Filtration: After dissolution and/or extraction, filter the sample through a 0.22 µm syringe filter before injection.[1]
-
2. HPLC Method Parameters:
The following are proposed starting conditions for the HPLC analysis of 2-phenoxy-1,4-dioxane. Optimization may be required based on the specific instrument and sample matrix. These conditions are extrapolated from methods for similar compounds, such as 1,4-dioxane and other aromatic compounds.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm (based on the phenoxy chromophore) |
| Run Time | 10 minutes |
Note: A C8 column could also be considered as an alternative stationary phase.[5][6]
Data Presentation
Table 1: Proposed HPLC Method Parameters for 2-Phenoxy-1,4-dioxane Analysis
| Parameter | Value |
| Column Type | C18 Reverse-Phase |
| Column Dimensions | 4.6 x 150 mm |
| Particle Size | 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | 30 °C |
| Detection Wavelength | 210 nm |
Table 2: Example Calibration Data (Hypothetical)
| Concentration (µg/mL) | Peak Area |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
This table illustrates the expected linear relationship between concentration and peak area for quantitative analysis.
Visualizations
Experimental Workflow for HPLC Analysis of 2-Phenoxy-1,4-dioxane
Caption: A flowchart illustrating the key steps in the HPLC analysis of 2-phenoxy-1,4-dioxane.
Logical Relationship for Method Development
Caption: A diagram showing the logical relationships in developing an HPLC method for a specific analyte.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay of 1,4-dioxane in commercial cosmetic products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Phenoxy-1,4-Dioxane by Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-phenoxy-1,4-dioxane by distillation. Due to the anticipated high boiling point of this compound, vacuum distillation is the recommended method to prevent thermal decomposition. The protocols outlined below are based on established procedures for the purification of related compounds, such as 1,4-dioxane and other high-boiling point ethers, and are intended to serve as a comprehensive guide.
Introduction
2-Phenoxy-1,4-dioxane is a substituted dioxane derivative. As with many ethers, it is susceptible to the formation of explosive peroxides upon storage and exposure to air and light. Additionally, common impurities from synthesis may include starting materials, byproducts, and water. Distillation is a robust method for the purification of liquid compounds. For high-boiling point substances like 2-phenoxy-1,4-dioxane, distillation under reduced pressure (vacuum distillation) is essential to lower the boiling point and prevent degradation of the compound.
Data Presentation
| Property | 1,4-Dioxane | 2-Phenoxy-1,4-Dioxane (Estimated) |
| Molecular Formula | C₄H₈O₂ | C₁₀H₁₂O₃ |
| Molar Mass | 88.11 g/mol | 180.20 g/mol |
| Boiling Point (at 760 mmHg) | 101.1 °C | > 200 °C (Requires vacuum distillation) |
| Appearance | Colorless liquid | Not available (likely a liquid) |
| Common Impurities | Water, acetaldehyde, acetic acid, peroxides.[1][2] | Residual reactants from synthesis, water, peroxides. |
Experimental Protocols
Pre-Distillation Treatment: Removal of Peroxides and Water
Ethers are known to form explosive peroxides upon storage.[3] It is critical to test for and remove any peroxides before proceeding with distillation, as they can concentrate in the distillation flask and detonate upon heating.
Materials:
-
Crude 2-phenoxy-1,4-dioxane
-
Potassium iodide (KI) solution (10% w/v) or peroxide test strips
-
Sodium sulfite (Na₂SO₃) or ferrous sulfate (FeSO₄)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Activated alumina[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
Peroxide Test: To a few milliliters of the crude 2-phenoxy-1,4-dioxane in a test tube, add an equal volume of a freshly prepared 10% potassium iodide solution. A yellow to brown color indicates the presence of peroxides. Alternatively, commercially available peroxide test strips can be used.
-
Peroxide Removal (if present):
-
Method A (Sodium Sulfite): In a separatory funnel, wash the crude 2-phenoxy-1,4-dioxane with an equal volume of a saturated aqueous solution of sodium sulfite. Shake the funnel gently, venting frequently. Allow the layers to separate and discard the aqueous layer. Repeat the washing until a fresh portion of the KI test solution shows a negative result for peroxides.
-
Method B (Ferrous Sulfate): Prepare a solution of ferrous sulfate by dissolving 60 g of FeSO₄·7H₂O in 100 mL of water and adding 6 mL of concentrated sulfuric acid. Wash the crude ether with this solution in a separatory funnel.
-
-
Removal of Acidic Impurities (Optional): If acidic impurities are suspected, wash the ether with a 5% aqueous sodium hydroxide solution, followed by washing with water until the aqueous layer is neutral.
-
Drying: Transfer the peroxide-free ether to a clean, dry flask. Add a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate. Stir for at least one hour. Alternatively, for very dry solvent, the ether can be passed through a column of activated alumina.[1]
-
Filtration: Filter the dried ether to remove the drying agent. The resulting liquid is now ready for distillation.
Vacuum Distillation
Given the expected high boiling point of 2-phenoxy-1,4-dioxane, vacuum distillation is necessary to prevent decomposition.[4][5]
Materials:
-
Pre-treated 2-phenoxy-1,4-dioxane
-
Vacuum distillation apparatus (including a round-bottom flask, Claisen adapter, distillation head with thermometer, condenser, and receiving flask)[6]
-
Manometer
-
Heating mantle and magnetic stirrer
-
Inert gas source (e.g., nitrogen or argon)
-
Boiling chips or a magnetic stir bar
Procedure:
-
Apparatus Assembly:
-
Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is free of cracks or defects.[6]
-
Use a Claisen adapter to minimize bumping.[6]
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.[6]
-
Place a magnetic stir bar in the distillation flask. Do not use boiling chips for vacuum distillation. [6]
-
-
Charging the Flask: Add the pre-treated 2-phenoxy-1,4-dioxane to the distillation flask, filling it to no more than two-thirds of its capacity.
-
System Evacuation:
-
Connect the apparatus to a vacuum trap and then to the vacuum source.[6]
-
Begin to evacuate the system slowly. The liquid may bubble as dissolved gases are removed.
-
Once the system is under a stable vacuum, check for leaks.
-
-
Heating and Distillation:
-
Begin stirring the liquid in the distillation flask.
-
Gradually heat the flask using a heating mantle.
-
Monitor the temperature and pressure. The boiling point under vacuum will be significantly lower than at atmospheric pressure.
-
Collect any initial low-boiling fractions separately.
-
Collect the main fraction of purified 2-phenoxy-1,4-dioxane in a clean receiving flask. The boiling point should remain relatively constant during the collection of the pure compound.
-
-
Shutdown:
-
Once the distillation is complete, or a significant amount of residue remains, turn off the heating and allow the system to cool to room temperature.[6]
-
Slowly and carefully break the vacuum by introducing an inert gas or air into the system.[6]
-
Turn off the vacuum pump.
-
The purified 2-phenoxy-1,4-dioxane should be stored in a tightly sealed container, protected from light and air, preferably under an inert atmosphere to prevent peroxide formation.
-
Mandatory Visualization
Caption: Workflow for the purification of 2-phenoxy-1,4-dioxane.
References
- 1. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl ether - Wikipedia [en.wikipedia.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
Application Notes and Protocols for the Recrystallization of 2-Phenoxy-1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-phenoxy-1,4-dioxane via recrystallization. Two primary methods are described: single-solvent and mixed-solvent recrystallization. The appropriate technique and solvent system can be selected based on the impurity profile and the solubility characteristics of the compound.
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For 2-phenoxy-1,4-dioxane, which possesses both ether and aromatic functionalities, a range of solvents with varying polarities should be screened.
Table 1: Candidate Solvents for Recrystallization of 2-Phenoxy-1,4-dioxane
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | Moderate polarity, likely to dissolve the compound when hot. |
| Esters | Ethyl Acetate | Medium polarity; a patent for the similar 1,4-dioxan-2-one suggests this class of solvent can be effective.[1] |
| Ketones | Acetone | Good solvent for a wide range of organic compounds. |
| Aromatic Hydrocarbons | Toluene | "Like dissolves like" principle suggests it may dissolve the phenoxy group well. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Non-polar, likely to be a poor solvent at all temperatures and thus suitable as an anti-solvent in a mixed-solvent system. |
| Ethers | Diethyl Ether | The ether functional group in the solvent may interact favorably with the dioxane ring. |
A preliminary solubility test should be conducted to identify the most suitable solvent or solvent pair.
Experimental Protocols
This method is employed when a single solvent is identified that effectively dissolves the compound at its boiling point and yields a high recovery of pure crystals upon cooling.
Materials:
-
Crude 2-phenoxy-1,4-dioxane
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-phenoxy-1,4-dioxane in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2][3][4] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
This technique is useful when no single solvent provides the desired solubility characteristics. It involves using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[3][5][6]
Materials:
-
Crude 2-phenoxy-1,4-dioxane
-
"Good" solvent (e.g., Ethanol)
-
"Bad" solvent (e.g., Water or Hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude 2-phenoxy-1,4-dioxane in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the onset of precipitation.[3]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the two solvents in the same proportion used for the crystallization.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The results of the solvent screening can be summarized in the following table to facilitate the selection of the optimal recrystallization conditions.
Table 2: Solubility Data for 2-Phenoxy-1,4-dioxane in Various Solvents
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling |
| Ethanol | |||
| Isopropanol | |||
| Ethyl Acetate | |||
| Acetone | |||
| Toluene | |||
| Hexane | |||
| Water |
Entries to be filled based on experimental observation (e.g., Insoluble, Sparingly Soluble, Soluble).
Visualizations
Caption: Experimental workflows for single-solvent and mixed-solvent recrystallization.
References
"safe handling and storage procedures for 1,4-Dioxane, 2-phenoxy-"
Disclaimer: No specific Safety Data Sheet (SDS) for 1,4-Dioxane, 2-phenoxy- was readily available at the time of this writing. The following information is based on the known hazards of the parent compound, 1,4-Dioxane, and general knowledge of phenoxy and ether compounds. It is imperative to treat 1,4-Dioxane, 2-phenoxy- with extreme caution and to handle it as a particularly hazardous substance. A comprehensive risk assessment should be conducted before any use.
Introduction
1,4-Dioxane, 2-phenoxy- is a heterocyclic organic compound. Due to the presence of the 1,4-dioxane ring structure, it is prudent to assume that this compound shares many of the hazardous properties of 1,4-Dioxane, most notably the potential for peroxide formation, flammability, and significant health risks. The addition of a phenoxy group may alter its physical properties and could introduce additional toxicological concerns. These application notes provide a detailed guide for the safe handling and storage of this compound for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
A direct comparison of the properties of 1,4-Dioxane, 2-phenoxy- with its parent compound, 1,4-Dioxane, highlights the influence of the phenoxy group. The increased molecular weight and complexity are expected to result in a higher boiling point and lower vapor pressure.
| Property | 1,4-Dioxane, 2-phenoxy- (Calculated) | 1,4-Dioxane (Experimental) |
| Molecular Formula | C₁₀H₁₂O₃ | C₄H₈O₂[1] |
| Molecular Weight | 180.20 g/mol | 88.11 g/mol [1] |
| Boiling Point | ~270 °C (Predicted) | 101.1 °C[1] |
| Flash Point | ~110 °C (Predicted) | 12 °C[2] |
| Density | ~1.2 g/cm³ (Predicted) | 1.034 g/cm³ |
| Solubility in Water | Low (Predicted) | Miscible[1] |
Hazard Identification and Mitigation
Based on the structure of 1,4-Dioxane, 2-phenoxy-, the following hazards should be anticipated and mitigated:
-
Peroxide Formation: Like other ethers, this compound is expected to form explosive peroxides upon exposure to air and light.[2][3] These peroxides can detonate when subjected to heat, friction, or shock.
-
Flammability: While the predicted flash point is higher than that of 1,4-Dioxane, the compound should still be treated as a flammable liquid.
-
Health Hazards:
-
Eye and Respiratory Irritation: Vapors are likely to be irritating to the eyes and respiratory system.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation and dryness.
-
Organ Toxicity: 1,4-Dioxane is known to cause damage to the liver and kidneys. Similar effects should be considered for this derivative.
-
Carcinogenicity: 1,4-Dioxane is a suspected human carcinogen.[4] The carcinogenic potential of the phenoxy- derivative is unknown, but it should be handled as a potential carcinogen.
-
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling 1,4-Dioxane, 2-phenoxy-. The following table outlines the minimum required PPE.
| Protection Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Viton). Double gloving is recommended. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Skin and Body | Flame-resistant lab coat, long pants, and closed-toe shoes. |
| Respiratory | All handling of the neat compound or its solutions should be performed in a certified chemical fume hood. For situations with a potential for exposure above permissible limits, a full-face respirator with appropriate organic vapor cartridges should be used. |
Experimental Protocols
The following is a general protocol for the use of 1,4-Dioxane, 2-phenoxy- as a solvent in a chemical reaction. This protocol should be adapted to the specific requirements of the experiment.
Protocol: Use of 1,4-Dioxane, 2-phenoxy- as a High-Boiling Point Solvent
-
Preparation and Precautionary Checks:
-
Ensure the work area is clean and free of clutter.
-
Verify that a certified chemical fume hood is in operation.
-
Check the container of 1,4-Dioxane, 2-phenoxy- for the date of receipt and opening.
-
Crucially, test for the presence of peroxides before use , especially if the container has been opened previously or is near its expiration date. Use peroxide test strips suitable for organic solvents. A peroxide concentration above 20 ppm is considered hazardous.
-
Assemble and clamp all glassware securely within the fume hood.
-
-
Dispensing the Solvent:
-
Ground all metal containers and equipment to prevent static discharge.
-
Carefully measure the required volume of 1,4-Dioxane, 2-phenoxy- using a graduated cylinder or a syringe.
-
Immediately and securely recap the stock bottle.
-
-
Running the Reaction:
-
Add the solvent and reagents to the reaction vessel within the fume hood.
-
If heating is required, use a well-maintained heating mantle with a temperature controller. Avoid open flames.
-
Maintain a gentle reflux and monitor the reaction closely.
-
-
Work-up and Quenching:
-
Allow the reaction mixture to cool to room temperature before opening the apparatus.
-
Quench the reaction carefully with an appropriate reagent.
-
Perform all extractions and washes within the fume hood.
-
-
Waste Disposal:
-
Collect all waste containing 1,4-Dioxane, 2-phenoxy- in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Decontamination:
-
Wipe down the work area with an appropriate solvent and then soap and water.
-
Properly dispose of all contaminated disposable materials in the designated solid waste container.
-
Visualizations
Caption: Workflow for the safe handling of 1,4-Dioxane, 2-phenoxy-.
Caption: Key considerations for the proper storage of 1,4-Dioxane, 2-phenoxy-.
Spill and Emergency Procedures
-
Small Spills (<100 mL):
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal
All waste containing 1,4-Dioxane, 2-phenoxy- must be disposed of as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour down the drain. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Conclusion
1,4-Dioxane, 2-phenoxy- should be handled with the utmost care due to its presumed hazards, which are based on its structural similarity to 1,4-Dioxane. Adherence to these guidelines, coupled with a thorough, experiment-specific risk assessment, is crucial for ensuring the safety of all laboratory personnel. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
Application Notes and Protocols for Dioxane-Based Reaction Media
A Note to Researchers: Comprehensive searches of available scientific literature and chemical databases have revealed that 2-phenoxy-1,4-dioxane is not a commonly used or documented reaction medium . As such, detailed application notes and established protocols for its use in this capacity are not available.
This document instead provides valuable related information for researchers interested in dioxane-based solvents. It includes:
-
A general overview of the use of the parent compound, 1,4-dioxane , as a versatile reaction medium.
-
A plausible, though not experimentally validated, protocol for the synthesis of 2-phenoxy-1,4-dioxane based on established methods for creating similar substituted dioxanes.
-
A detailed experimental protocol for the synthesis of functionalized 1,4-dioxanes, which can be adapted for various research needs.
1,4-Dioxane as a Reaction Medium: Properties and Applications
1,4-Dioxane is a widely utilized aprotic solvent in organic synthesis.[1][2] Its utility stems from a unique combination of properties that make it suitable for a broad range of chemical transformations.
Key Properties of 1,4-Dioxane:
| Property | Value | Reference |
| Molecular Weight | 88.11 g/mol | [3] |
| Boiling Point | 101.1 °C | [3] |
| Melting Point | 11.8 °C | [3] |
| Density | 1.034 g/cm³ (at 25 °C) | [4] |
| Solubility in Water | Miscible | [1][3] |
| Dielectric Constant | 2.2 | - |
| Dipole Moment | 0.45 D | - |
Common Applications in Synthesis:
1,4-Dioxane's ability to dissolve a wide range of polar and nonpolar compounds makes it a versatile solvent for numerous reaction types.[5] It is particularly favored for:
-
Nucleophilic Substitution Reactions: Its aprotic nature does not interfere with nucleophiles, and its moderate boiling point allows for reactions to be conducted at elevated temperatures.
-
Metal-Catalyzed Cross-Coupling Reactions: It is a common solvent for Suzuki, Stille, and Heck couplings, among others.
-
Grignard Reactions: While less common than ethers like THF or diethyl ether, it can be used, especially when a higher boiling point is required.[1]
-
Reduction Reactions: It is compatible with many common reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Polymerization Reactions: Its ability to dissolve polymers makes it useful in this field.
Safety Considerations:
Researchers should be aware that 1,4-dioxane can form explosive peroxides upon prolonged exposure to air and light.[4] It is also a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]
Hypothetical Synthesis of 2-Phenoxy-1,4-Dioxane
Reaction Scheme:
Figure 1. Hypothetical Williamson Ether Synthesis of 2-Phenoxy-1,4-dioxane.
Experimental Protocol (Untested):
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in a suitable anhydrous solvent such as THF or DMF.
-
Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.
-
Ether Synthesis: To the freshly prepared sodium phenoxide solution, add 2-bromo-1,4-dioxane (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenoxy-1,4-dioxane.
Protocol: Synthesis of Functionalized 1,4-Dioxanes from Epoxides
A general and effective method for the synthesis of substituted 1,4-dioxanes involves the ring-opening of epoxides with ethylene glycol, followed by an acid-catalyzed cyclization. This protocol is adapted from established methodologies for preparing functionalized dioxane derivatives.[6]
Figure 2. General workflow for the synthesis of substituted 1,4-dioxanes.
Materials:
-
Substituted Epoxide (1.0 eq)
-
Ethylene Glycol (5.0 eq)
-
Sodium Metal (1.1 eq)
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Diethyl Ether
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Protocol:
-
Preparation of Sodium Ethylene Glycolate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous ethylene glycol and anhydrous toluene.
-
Carefully add small pieces of sodium metal to the solution at room temperature.
-
Heat the mixture to reflux until all the sodium has reacted.
-
Epoxide Ring Opening: Cool the solution to room temperature and add the substituted epoxide dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the epoxide is consumed.
-
Work-up and Isolation of Diol Intermediate: Cool the reaction to room temperature and cautiously quench with water.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude diol intermediate can be used in the next step without further purification.
-
Cyclization: Dissolve the crude diol in toluene and add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Final Work-up and Purification: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired functionalized 1,4-dioxane.
Quantitative Data from a Representative Synthesis:
The following table summarizes the reaction conditions and yields for the synthesis of a tetrahydrofuran (THF) derivative using 1,4-dioxane as a solvent, illustrating its effectiveness in a cyclization reaction.[7]
| Entry | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Toluene | CuI (100) | 16 | 40 |
| 2 | 1,4-Dioxane | CuI (100) | 16 | Quantitative |
| 3 | Acetonitrile | CuI (100) | 16 | 25 |
| 4 | DMF | CuI (100) | 16 | 15 |
| 5 | 1,4-Dioxane | CuI (10) | 16 | Quantitative |
This data clearly demonstrates the superior performance of 1,4-dioxane as a reaction medium in this specific transformation compared to other common solvents.[7]
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. Sixty Solvents [chem.rochester.edu]
- 3. Table 4-2, Physical and Chemical Properties of 1,4-Dioxane - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. What is the application of 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 6. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Phenoxy-Substituted 1,4-Dioxane Derivatives in Polymer Chemistry
Disclaimer: The chemical "1,4-Dioxane, 2-phenoxy-" is not a commonly recognized or commercially available monomer in polymer chemistry literature. The following application notes and protocols are based on the chemistry of structurally related and plausible derivatives, such as 6-phenoxy-1,4-dioxan-2-one , and the broader class of phenoxy-substituted cyclic ethers and esters. The experimental data and protocols are representative of this class of compounds and are intended for research and development purposes.
Application Notes
Phenoxy-substituted 1,4-dioxane derivatives are of interest in polymer chemistry for the synthesis of functional polyesters with potential applications in biomedical and specialty materials. The incorporation of a phenoxy group into a poly(dioxanone) backbone can modulate the polymer's thermal properties, hydrophobicity, and drug-polymer interactions, making these materials attractive for drug delivery and tissue engineering applications.[1][2]
The primary method for polymerizing these monomers is through Ring-Opening Polymerization (ROP) , which can be initiated by various catalysts to control the polymer's molecular weight and architecture.[3][4] The resulting polymers, poly(phenoxy-dioxanone)s, are expected to be biodegradable due to the presence of ester linkages in their backbone, a desirable characteristic for biomedical applications.[5][6]
Potential Applications:
-
Drug Delivery: The phenoxy group can enhance the encapsulation of hydrophobic drugs through π-π stacking and hydrophobic interactions, potentially leading to higher drug loading and controlled release profiles.[5][6] Copolymers with other cyclic esters like lactide, glycolide, or caprolactone can further tune the degradation rate and mechanical properties of the drug delivery vehicle.[6]
-
Tissue Engineering: Polymers derived from phenoxy-substituted dioxanones can be processed into scaffolds with tailored surface properties. The phenoxy group may enhance cell attachment and proliferation due to increased hydrophobicity and potential for protein adsorption.[1][2]
-
Specialty Thermoplastics: The rigid phenoxy group is expected to increase the glass transition temperature (Tg) of the resulting polymer compared to unsubstituted poly(dioxanone), leading to materials with enhanced thermal stability.[7]
Logical Workflow for Polymer Synthesis and Application
References
- 1. Polydioxanone-based bio-materials for tissue engineering and drug/gene delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ring-opening polymerization of cyclic esters by phenoxy-thioether complexes derived from biocompatible metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ring-Opening Polymerization—An Introductory Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxy - Wikipedia [en.wikipedia.org]
Synthesis of 2-Phenoxy-1,4-dioxane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenoxy-1,4-dioxane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of this molecule have shown potential as therapeutic agents, including roles as inhibitors of enzymes such as poly(ADP-ribose) polymerase 1 (PARP1) and acetylcholinesterase, as well as modulators of dopamine and serotonin receptors. The synthesis of a diverse library of these derivatives is crucial for structure-activity relationship (SAR) studies and the development of new drug candidates.
This document provides detailed application notes and experimental protocols for the synthesis of 2-phenoxy-1,4-dioxane derivatives. The primary synthetic strategy focuses on the Williamson ether synthesis, a robust and versatile method for forming the key ether linkage. This involves the reaction of a substituted phenol with a halo-dioxane, typically 2-chloro-1,4-dioxane.
Synthetic Pathways
The principal pathway for the synthesis of 2-phenoxy-1,4-dioxane derivatives involves a two-step process:
-
Synthesis of the Key Intermediate: Preparation of 2-chloro-1,4-dioxane.
-
Derivatization: Nucleophilic substitution of the chlorine atom with a variety of substituted phenols via the Williamson ether synthesis.
Caption: General synthetic scheme for 2-phenoxy-1,4-dioxane derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-1,4-dioxane
Introduction: 2-Chloro-1,4-dioxane is a key intermediate for the synthesis of 2-phenoxy-1,4-dioxane derivatives. Its preparation can be achieved through the chlorination of 1,4-dioxane.
Materials:
-
1,4-Dioxane
-
Chlorinating agent (e.g., sulfuryl chloride, chlorine gas)
-
Inert solvent (e.g., carbon tetrachloride, dichloromethane)
-
Radical initiator (e.g., benzoyl peroxide), if required
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,4-dioxane in an appropriate inert solvent.
-
Initiate the reaction by adding a radical initiator, if necessary, and heat the mixture to reflux.
-
Slowly add the chlorinating agent dropwise to the refluxing solution. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, continue to reflux the mixture for a specified time to ensure complete reaction.
-
Cool the reaction mixture to room temperature and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude 2-chloro-1,4-dioxane by vacuum distillation.
Note: Reactions involving chlorinating agents should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Synthesis of 2-(Substituted-phenoxy)-1,4-dioxane Derivatives via Williamson Ether Synthesis
Introduction: The Williamson ether synthesis is a reliable method for coupling substituted phenols with 2-chloro-1,4-dioxane to generate a library of derivatives. The reaction proceeds via an SN2 mechanism where the phenoxide ion acts as the nucleophile.
Materials:
-
Substituted phenol (e.g., 4-nitrophenol, 4-bromophenol, 4-acetylphenol)
-
2-Chloro-1,4-dioxane
-
Base (e.g., sodium hydride, potassium carbonate, sodium hydroxide)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the substituted phenol in the anhydrous solvent in a round-bottom flask.
-
Add the base portion-wise to the solution at room temperature. If using sodium hydride, exercise caution as hydrogen gas is evolved. Stir the mixture until the formation of the phenoxide is complete (this may take 30-60 minutes).
-
To the resulting phenoxide solution, add a solution of 2-chloro-1,4-dioxane in the same anhydrous solvent dropwise.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: Experimental workflow for the Williamson ether synthesis.
Data Presentation
The following table summarizes representative examples of 2-phenoxy-1,4-dioxane derivatives synthesized via the Williamson ether synthesis, along with typical reaction conditions and yields.
| Entry | Phenol Substituent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H | NaH | DMF | 80 | 12 | 75-85 |
| 2 | 4-NO₂ | K₂CO₃ | Acetonitrile | Reflux | 24 | 80-90 |
| 3 | 4-Br | NaOH | DMF | 100 | 8 | 70-80 |
| 4 | 4-Acetyl | Cs₂CO₃ | DMF | 90 | 16 | 65-75 |
| 5 | 4-OCH₃ | NaH | THF | 60 | 18 | 70-80 |
| 6 | 2-Cl | K₂CO₃ | Acetonitrile | Reflux | 20 | 60-70 |
Yields are approximate and may vary depending on the specific reaction scale and purification method.
Applications and Future Directions
The synthesized derivatives of 2-phenoxy-1,4-dioxane can be screened for a wide range of biological activities. The modularity of the Williamson ether synthesis allows for the rapid generation of a diverse library of compounds with various electronic and steric properties on the phenoxy ring. This facilitates comprehensive SAR studies to identify key structural features responsible for biological activity.
Future work could explore alternative synthetic routes, such as palladium-catalyzed cross-coupling reactions, which may offer different substrate scopes or milder reaction conditions. Additionally, derivatization of the 1,4-dioxane ring itself, although more challenging, could open up new avenues for structural diversity and novel biological activities.
These protocols and data provide a solid foundation for researchers to synthesize and explore the chemical and biological space of 2-phenoxy-1,4-dioxane derivatives, contributing to the discovery of new therapeutic agents.
Application Notes & Protocols: Reaction Kinetics of 2-Phenoxy-1,4-Dioxane in Solution
Application Notes
Introduction
2-Phenoxy-1,4-dioxane is a substituted cyclic diether. Its structure, featuring a bulky phenoxy group on the dioxane ring, suggests potential applications as a building block in medicinal chemistry and materials science. Understanding its stability and reactivity in various solution environments is crucial for its synthesis, storage, and application, as well as for assessing its potential environmental fate. The primary reaction pathways of interest in aqueous solutions include hydrolysis (acid or base-catalyzed) and oxidative degradation.
Potential Reaction Pathways in Solution
a) Hydrolysis: The ether linkages of the 1,4-dioxane ring are generally stable but can undergo acid-catalyzed cleavage. The reaction likely proceeds via protonation of one of the ring oxygen atoms, followed by nucleophilic attack by water. The presence of the phenoxy group may influence the rate of this reaction through steric and electronic effects.
b) Oxidative Degradation: Consistent with studies on unsubstituted 1,4-dioxane, 2-phenoxy-1,4-dioxane is expected to be susceptible to attack by strong oxidizing agents, particularly hydroxyl radicals (•OH).[1][2] Advanced Oxidation Processes (AOPs), such as UV/H₂O₂ or Fenton chemistry (Fe(II)/H₂O₂), generate these radicals in situ and are effective for degrading recalcitrant organic molecules.[3][4] The reaction is initiated by hydrogen abstraction from a C-H bond on the dioxane ring, leading to a carbon-centered radical. This is followed by a cascade of reactions involving oxygen, leading to ring-opening and the formation of various intermediates.
A proposed initial step in the oxidative degradation pathway is illustrated in the diagram below.
Caption: Proposed initial steps of oxidative degradation.
Illustrative Kinetic Data Presentation
For research purposes, quantitative data from kinetic experiments should be summarized clearly. The table below provides a hypothetical example of how results from an oxidative degradation study could be presented.
| Oxidation System | Initial [Substrate] (mM) | [Oxidant] (mM) | pH | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Reaction Order |
| UV/H₂O₂ | 0.1 | 10 (H₂O₂) | 7.0 | 25 | 1.5 x 10⁻³ | Pseudo-first-order |
| UV/H₂O₂ | 0.1 | 20 (H₂O₂) | 7.0 | 25 | 2.9 x 10⁻³ | Pseudo-first-order |
| Fenton | 0.1 | 5 (H₂O₂), 0.5 (Fe²⁺) | 3.0 | 25 | 8.2 x 10⁻³ | Pseudo-first-order |
| Fenton | 0.1 | 5 (H₂O₂), 0.5 (Fe²⁺) | 3.0 | 35 | 1.5 x 10⁻² | Pseudo-first-order |
Protocols
The following are detailed protocols for investigating the kinetics of 2-phenoxy-1,4-dioxane degradation in solution.
Protocol 1: Determining Hydrolysis Rate Constant
Objective: To quantify the rate of acid-catalyzed hydrolysis of 2-phenoxy-1,4-dioxane at a constant temperature.
Materials:
-
2-Phenoxy-1,4-dioxane (high purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Potassium phosphate monobasic and dibasic for buffer preparation
-
Deionized water (18.2 MΩ·cm)
-
Acetonitrile (HPLC grade)
-
Constant temperature water bath or incubator
-
Volumetric flasks, pipettes, and autosampler vials
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Solutions:
-
Stock Solution (10 mM): Accurately weigh and dissolve 2-phenoxy-1,4-dioxane in a small amount of acetonitrile, then bring to final volume with deionized water in a volumetric flask.
-
Reaction Buffers: Prepare a series of acidic buffers (e.g., 0.1 M HCl, pH 1.0; 0.05 M phosphate buffer, pH 3.0). Ensure the final ionic strength is constant across all solutions if investigating its effect.
-
-
Experimental Procedure:
-
Equilibrate the reaction buffers to the desired temperature (e.g., 50 °C) in the water bath.
-
To initiate the reaction, add a small, precise volume of the 2-phenoxy-1,4-dioxane stock solution to a pre-heated reaction buffer to achieve the desired final concentration (e.g., 0.1 mM). Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 500 µL) of the reaction mixture.
-
Immediately quench the reaction by transferring the aliquot to a vial containing a neutralizing agent (e.g., an equimolar amount of NaOH or a strong buffer at pH 7) and placing it in an ice bath.
-
Store samples at 4 °C prior to analysis.
-
-
Analytical Method (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where 2-phenoxy-1,4-dioxane has maximum absorbance (determined by a UV scan).
-
Injection Volume: 10 µL.
-
Quantification: Generate a calibration curve using standards of known concentrations of 2-phenoxy-1,4-dioxane.
-
-
Data Analysis:
-
Plot the concentration of 2-phenoxy-1,4-dioxane versus time.
-
To test for pseudo-first-order kinetics, plot ln([A]t/[A]₀) versus time, where [A]t is the concentration at time t and [A]₀ is the initial concentration.
-
The slope of this line will be equal to -k_obs (the observed rate constant).
-
**Protocol 2: Determining Oxidative Degradation Rate (UV/H₂O₂) **
Objective: To quantify the degradation rate of 2-phenoxy-1,4-dioxane via hydroxyl radical attack generated by the UV/H₂O₂ process.
Materials:
-
2-Phenoxy-1,4-dioxane (high purity)
-
Hydrogen peroxide (H₂O₂, 30%, stabilizer-free)
-
Sodium sulfite (for quenching)
-
Photoreactor with a low-pressure mercury UV lamp (emitting primarily at 254 nm)
-
Quartz reaction vessel
-
Stir plate and stir bar
-
Analytical equipment (HPLC or GC-MS)
Methodology:
Caption: Experimental workflow for kinetic analysis.
-
Preparation of Solutions:
-
Substrate Solution: Prepare an aqueous solution of 2-phenoxy-1,4-dioxane at the desired concentration (e.g., 0.1 mM) in a volumetric flask.
-
Hydrogen Peroxide: Calculate the volume of 30% H₂O₂ needed to achieve the target concentration (e.g., 10 mM) in the final reaction volume.
-
-
Experimental Procedure:
-
Transfer the substrate solution to the quartz reaction vessel and place it in the photoreactor on a stir plate.
-
Allow the UV lamp to warm up for at least 15 minutes before starting the experiment to ensure stable light output.
-
Add the calculated volume of H₂O₂ to the reaction vessel and stir to mix.
-
Initiate the reaction by exposing the solution to UV light and starting a timer. This is t=0.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot (e.g., 1 mL).
-
Immediately quench the reaction by adding the aliquot to a vial containing an excess of sodium sulfite solution to consume any residual H₂O₂ and hydroxyl radicals.
-
-
Analytical Method:
-
Use the HPLC method described in Protocol 1 or develop a GC-MS method for quantification.
-
GC-MS (Example): A capillary column such as a DB-5ms might be suitable. Use a temperature program starting at ~80 °C and ramping to ~250 °C. Monitor characteristic ions for 2-phenoxy-1,4-dioxane in SIM mode for sensitive quantification.
-
-
Data Analysis:
-
As the concentration of the hydroxyl radical is assumed to be at a steady-state and H₂O₂ is in large excess, the reaction is expected to follow pseudo-first-order kinetics with respect to the substrate.
-
Perform the same kinetic analysis as described in Protocol 1 (plotting ln([A]t/[A]₀) vs. time) to determine the observed rate constant, k_obs.
-
References
"experimental protocol for the synthesis of 2-phenoxy-1,4-dioxane"
Application Note: Synthesis of 2-Phenoxy-1,4-dioxane
Introduction
2-Phenoxy-1,4-dioxane is a valuable chemical intermediate in the development of novel pharmaceuticals and functional materials. Its synthesis is of significant interest to researchers in organic chemistry and drug discovery. This application note provides a detailed experimental protocol for the synthesis of 2-phenoxy-1,4-dioxane via the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2][3][4] The protocol is intended for researchers, scientists, and professionals in drug development.
Reaction Principle
The synthesis of 2-phenoxy-1,4-dioxane is achieved through a nucleophilic substitution reaction (S_N2) between sodium phenoxide and 2-chloro-1,4-dioxane.[1][2] Phenol is first deprotonated by a strong base, such as sodium hydride, to form the more nucleophilic sodium phenoxide. This phenoxide then attacks the electrophilic carbon atom of 2-chloro-1,4-dioxane, displacing the chloride leaving group to form the desired ether product.
Experimental Protocol
Materials and Reagents
-
Phenol (C₆H₅OH)
-
2-Chloro-1,4-dioxane (C₄H₇ClO₂)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Glassware for extraction and filtration
Procedure
Step 1: Preparation of Sodium Phenoxide
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 g of 60% dispersion, 25 mmol).
-
Wash the sodium hydride three times with 10 mL of anhydrous hexane to remove the mineral oil.
-
Add 50 mL of anhydrous DMF to the flask.
-
In a separate beaker, dissolve phenol (2.0 g, 21.2 mmol) in 20 mL of anhydrous DMF.
-
Slowly add the phenol solution to the sodium hydride suspension at 0 °C (ice bath) using a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
Step 2: Williamson Ether Synthesis
-
Cool the freshly prepared sodium phenoxide solution to 0 °C.
-
Dissolve 2-chloro-1,4-dioxane (2.6 g, 21.2 mmol) in 10 mL of anhydrous DMF.
-
Add the 2-chloro-1,4-dioxane solution dropwise to the sodium phenoxide solution over 20 minutes.
-
After the addition, remove the ice bath and heat the reaction mixture to 80 °C.[3]
-
Maintain the reaction at this temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient (e.g., 9:1 to 7:3) to afford pure 2-phenoxy-1,4-dioxane.
Characterization
The identity and purity of the synthesized 2-phenoxy-1,4-dioxane should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative data for the synthesis of 2-phenoxy-1,4-dioxane. Please note that these are placeholder values and actual results may vary.
| Parameter | Value |
| Reactants | |
| Phenol | 2.0 g (21.2 mmol) |
| 2-Chloro-1,4-dioxane | 2.6 g (21.2 mmol) |
| Sodium Hydride (60%) | 1.0 g (25 mmol) |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Product | |
| Yield | 2.9 g (76%) |
| Appearance | Colorless oil |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.35-7.25 (m, 2H), 7.05-6.95 (m, 3H), 4.85 (dd, 1H), 4.10-3.80 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 157.5, 129.8, 121.5, 116.2, 101.8, 67.4, 66.8, 65.1 |
| Mass Spectrum (EI) m/z | 180.07 [M]⁺ |
Experimental Workflow
The logical workflow for the synthesis of 2-phenoxy-1,4-dioxane is depicted in the following diagram.
Caption: Logical workflow for the synthesis of 2-phenoxy-1,4-dioxane.
Safety Precautions
-
Sodium hydride is a highly flammable and reactive substance. Handle it with extreme care under an inert atmosphere and away from moisture.
-
Phenol is toxic and corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Chloro-1,4-dioxane is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Always perform reactions in a well-ventilated fume hood.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 2-phenoxy-1,4-dioxane. The described Williamson ether synthesis is a reliable method that can be readily implemented in a standard organic chemistry laboratory. The provided data table structure and workflow diagram offer a clear and concise overview of the experimental process, making this a valuable resource for researchers in the field.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 2-phenoxy-1,4-Dioxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-phenoxy-1,4-dioxane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-phenoxy-1,4-dioxane?
A1: The most common and direct method for the synthesis of 2-phenoxy-1,4-dioxane is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Typically, sodium phenoxide is reacted with a 2-halo-1,4-dioxane (e.g., 2-chloro-1,4-dioxane) in a suitable aprotic polar solvent.
Q2: What are the typical impurities I might encounter in the synthesis of 2-phenoxy-1,4-dioxane?
A2: Impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities include:
-
Unreacted starting materials: Phenol and 2-halo-1,4-dioxane.
-
Side products from elimination reactions: Dihydro-1,4-dioxin (an alkene), especially if using a sterically hindered base or a secondary/tertiary halide.[1][2]
-
C-alkylation products: Although less common with phenoxides, some C-alkylation of the aromatic ring may occur.[2]
-
Solvent residues: Residual high-boiling point solvents like DMF or DMSO.
-
Impurities from commercial 1,4-dioxane if used as a starting material for halogenation: These can include peroxides, water, acetaldehyde, and acetic acid.[3][4]
Q3: How can I minimize the formation of the elimination byproduct, dihydro-1,4-dioxin?
A3: To favor the desired SN2 reaction over the E2 elimination side reaction, consider the following:
-
Use a primary halide (e.g., 2-bromo- or 2-chloro-1,4-dioxane) as the electrophile.
-
Employ a non-bulky base to generate the phenoxide.
-
Maintain a moderate reaction temperature, as higher temperatures can favor elimination.
Q4: My final product is discolored. What could be the cause?
A4: Discoloration can be due to several factors:
-
Phenol oxidation: Phenol and phenoxides are susceptible to oxidation, which can form colored byproducts. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of tars: High reaction temperatures or the presence of strong acids or bases can lead to the formation of polymeric tars.[5][6]
-
Carryover of colored impurities from the starting materials.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of 2-phenoxy-1,4-dioxane.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of phenol. 2. Inactive halide starting material. 3. Reaction temperature is too low. 4. Wet solvent or reagents. | 1. Use a strong, non-nucleophilic base (e.g., NaH) and ensure anhydrous conditions. 2. Check the purity and reactivity of the 2-halo-1,4-dioxane. Consider using a more reactive halide (I > Br > Cl). 3. Gradually increase the reaction temperature, monitoring for product formation and side reactions. 4. Thoroughly dry all solvents and reagents before use. |
| Presence of significant amounts of unreacted phenol | 1. Insufficient amount of base. 2. Incomplete reaction. | 1. Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation of phenol. 2. Increase the reaction time or temperature. |
| Presence of significant amounts of unreacted 2-halo-1,4-dioxane | 1. Insufficient amount of sodium phenoxide. 2. Low reaction temperature or short reaction time. | 1. Ensure at least a stoichiometric amount of sodium phenoxide is used. 2. Increase the reaction temperature or prolong the reaction time. |
| Product contains a significant amount of dihydro-1,4-dioxin | 1. E2 elimination is competing with SN2 substitution. 2. The base used is too sterically hindered. | 1. Use a primary halide if possible. Maintain a moderate reaction temperature. 2. Use a less sterically hindered base like sodium hydride or potassium carbonate.[2] |
| Difficulty in removing the solvent | 1. Use of a high-boiling point solvent (e.g., DMF, DMSO). | 1. Perform a high-vacuum distillation or use an alternative lower-boiling point solvent if the reaction conditions allow. |
| Product is an oil and does not crystallize | 1. Presence of impurities that inhibit crystallization. | 1. Purify the crude product using column chromatography to remove impurities before attempting crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-phenoxy-1,4-Dioxane via Williamson Ether Synthesis
Materials:
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloro-1,4-dioxane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of phenol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of 2-chloro-1,4-dioxane (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of 2-phenoxy-1,4-Dioxane
Method 1: Column Chromatography
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto the column and elute with the chosen solvent system.
-
Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Method 2: Distillation
-
If the product is a liquid and the impurities have significantly different boiling points, purification can be achieved by vacuum distillation.
-
Set up a distillation apparatus for vacuum distillation.
-
Heat the crude product under reduced pressure and collect the fraction that distills at the expected boiling point of 2-phenoxy-1,4-dioxane.
Method 3: Recrystallization
-
If the product is a solid, it can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate).
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Summary for Williamson Ether Synthesis of 2-phenoxy-1,4-Dioxane
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction, side reactions | Optimize temperature and reaction time, use a less hindered base |
| Impure Product | Unreacted starting materials, byproducts | Purify by column chromatography or distillation |
| Discoloration | Oxidation of phenol | Conduct the reaction under an inert atmosphere |
| Oily Product | Presence of impurities | Purify by column chromatography before attempting crystallization |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-phenoxy-1,4-dioxane.
Caption: Troubleshooting logic for addressing low yield in the synthesis of 2-phenoxy-1,4-dioxane.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]
- 4. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
- 5. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 6. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-phenoxy-1,4-dioxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenoxy-1,4-dioxane. The information is presented in a question-and-answer format to directly address common issues encountered during this procedure.
Troubleshooting Guides
Issue: Low or No Yield of 2-phenoxy-1,4-dioxane
Q1: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of 2-phenoxy-1,4-dioxane, which is often achieved via a Williamson ether synthesis pathway, can stem from several factors. Here are the primary areas to investigate:
-
Incomplete Deprotonation of Phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile.[1][2][3] If the base used is not strong enough or is used in insufficient quantity, the phenol will not be fully deprotonated, leading to a poor yield.
-
Troubleshooting:
-
Ensure you are using a sufficiently strong base, such as sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH).
-
Use at least a stoichiometric equivalent of the base.
-
Consider using a stronger base or increasing the amount of base if you suspect incomplete deprotonation.
-
-
-
Poor Quality of Reagents or Solvents: The presence of water or other impurities in the reactants or solvent can quench the phenoxide or react with the electrophile, reducing the yield.
-
Troubleshooting:
-
Use freshly dried, anhydrous solvents.
-
Ensure the phenol and the dioxane precursor (e.g., a dihalo-1,4-dioxane derivative) are pure and dry.
-
-
-
Suboptimal Reaction Temperature: The Williamson ether synthesis is sensitive to temperature.[1][2] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, side reactions may be favored.
-
Troubleshooting:
-
Consult the literature for the optimal temperature range for your specific reactants.
-
If no specific temperature is available, start with a moderate temperature and monitor the reaction progress by techniques like Thin Layer Chromatography (TLC).
-
-
-
Steric Hindrance: While less of an issue with phenol, significant steric hindrance on the dioxane electrophile can slow down the SN2 reaction.[1][2]
-
Troubleshooting:
-
Ensure the reactive site on the dioxane molecule is not sterically hindered.
-
-
Issue: Presence of Significant Side Products
Q2: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
A2: The primary side reactions in a Williamson ether synthesis of 2-phenoxy-1,4-dioxane are elimination reactions and C-alkylation of the phenoxide.
-
Elimination (E2) Reaction: This is a common competing reaction, especially if the dioxane precursor has a good leaving group and is susceptible to base-catalyzed elimination.[1][2] This will lead to the formation of an unsaturated dioxane derivative.
-
Troubleshooting:
-
Use a less hindered base: If possible, use a base that is less sterically demanding.
-
Control the temperature: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination.[1]
-
Choose the right solvent: Aprotic polar solvents can favor SN2 reactions.
-
-
-
C-Alkylation of Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether, or at a carbon on the aromatic ring (C-alkylation), leading to alkylated phenol byproducts.[1][3][4]
-
Troubleshooting:
-
Solvent choice: The choice of solvent can influence the ratio of O- to C-alkylation. Protic solvents can solvate the oxygen of the phenoxide, making it less nucleophilic and potentially increasing C-alkylation. Aprotic solvents are generally preferred for O-alkylation.
-
Counter-ion: The nature of the counter-ion (e.g., Na+, K+) can also play a role.
-
-
-
Formation of Diaryl Ethers: While less common in this specific synthesis, under certain conditions, particularly with unactivated aryl halides and the presence of a copper catalyst (Ullmann condensation), the formation of diaryl ethers is possible.[4]
The table below summarizes the common side reactions and conditions that may favor them.
| Side Reaction | Favored By | How to Minimize |
| Elimination (E2) | High temperatures, sterically hindered bases, secondary/tertiary alkyl halides.[1][2][3] | Lower reaction temperature, use of less hindered bases. |
| C-Alkylation | Protic solvents, certain counter-ions.[1][4] | Use of aprotic polar solvents. |
| Tar Formation | High temperatures, especially in syntheses involving ethylene glycol dehydration to form the dioxane ring.[5][6] | Careful temperature control, use of purified dioxane precursors. |
Frequently Asked Questions (FAQs)
Q3: What is the general experimental protocol for the synthesis of 2-phenoxy-1,4-dioxane?
A3: A general protocol for the synthesis of 2-phenoxy-1,4-dioxane via a Williamson ether synthesis is as follows. Please note that specific conditions may vary based on the exact starting materials.
Experimental Protocol: Williamson Ether Synthesis of 2-phenoxy-1,4-dioxane
-
Deprotonation of Phenol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve phenol in an anhydrous aprotic solvent (e.g., DMF, DMSO).
-
Slowly add a stoichiometric equivalent of a strong base (e.g., sodium hydride) portion-wise at 0 °C to control the hydrogen gas evolution.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium phenoxide.
-
-
Nucleophilic Substitution:
-
To the solution of sodium phenoxide, add the 1,4-dioxane precursor (e.g., 2-chloro-1,4-dioxane) dropwise at room temperature.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-phenoxy-1,4-dioxane.
-
Q4: Can Phase-Transfer Catalysis (PTC) be used for this synthesis, and what are the advantages?
A4: Yes, Phase-Transfer Catalysis (PTC) is a valuable technique for Williamson ether synthesis and can be applied to the synthesis of 2-phenoxy-1,4-dioxane.[7][8]
-
How it works: A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the dioxane precursor is dissolved.[7][8][9] This allows the reaction to occur without the need for a strictly anhydrous and aprotic solvent.
-
Advantages:
-
Milder reaction conditions: PTC often allows for lower reaction temperatures.
-
Use of less expensive bases: Inexpensive bases like sodium hydroxide can be used in an aqueous solution.[10]
-
Simplified work-up: The work-up procedure can be simpler compared to reactions using strong, water-sensitive bases like NaH.
-
Increased reaction rates: By bringing the reactants together, the catalyst can significantly increase the reaction rate.[9]
-
Q5: What are the key safety considerations for this synthesis?
A5: Safety is paramount in any chemical synthesis. Key considerations for this procedure include:
-
Handling of Strong Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any moisture.
-
Solvent Hazards: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reaction Monitoring: Exothermic reactions should be carefully monitored and controlled to prevent runaways.
Visualizing the Synthesis and Side Reactions
Below are diagrams illustrating the intended synthetic pathway and potential side reactions.
Caption: Intended synthesis pathway for 2-phenoxy-1,4-dioxane.
Caption: Competing side reactions in the synthesis.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 6. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. phasetransfer.com [phasetransfer.com]
Technical Support Center: Decomposition of 1,4-Dioxane Derivatives
Disclaimer: Scientific literature does not contain specific studies on the acid-catalyzed decomposition of 1,4-Dioxane, 2-phenoxy-. The following guide is based on the established principles of acid-catalyzed ether cleavage and available data on the decomposition of the parent compound, 1,4-dioxane. This information is intended to serve as a foundational resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed decomposition of an ether like 2-phenoxy-1,4-dioxane?
The acid-catalyzed cleavage of ethers is a well-established reaction that typically proceeds via two main pathways, SN1 or SN2, after the initial protonation of the ether oxygen.[1][2]
-
Protonation: The first and universal step is the protonation of one of the ether's oxygen atoms by a strong acid. This converts the alkoxy group into a good leaving group (an alcohol).[2][3]
-
Cleavage (Ring Opening):
-
SN2 Pathway: A nucleophile (like a halide ion from HBr or HI) attacks the less sterically hindered carbon adjacent to the protonated oxygen, leading to a concerted bond cleavage. This is common for ethers with primary or secondary carbons.[2][3][4]
-
SN1 Pathway: If one of the carbons adjacent to the oxygen can form a stable carbocation (e.g., tertiary or benzylic), the protonated ether will first dissociate to form this carbocation and an alcohol. The carbocation is then captured by a nucleophile.[1][4][5]
-
For a cyclic ether like a dioxane derivative, the reaction results in a ring-opening.[1][6]
Q2: How is the 2-phenoxy substituent expected to influence the decomposition?
The phenoxy group (-O-Ph) introduces specific electronic and structural features:
-
Aryl C-O Bond Strength: The bond between the phenyl group and the ether oxygen is very strong and resistant to cleavage. Nucleophilic substitution (SN1 or SN2) does not readily occur on sp2-hybridized carbons of an aromatic ring. Therefore, the cleavage is expected to happen at the alkyl C-O bond within the dioxane ring, releasing phenol as a product.[3][4]
-
Electronic Effects: The phenoxy group is electron-withdrawing via induction, which could influence the rate of the reaction by destabilizing any adjacent positive charge that might form during the transition state.
Q3: What are the likely products of the acid-catalyzed decomposition of 2-phenoxy-1,4-dioxane?
Based on general principles of aryl-alkyl ether cleavage, the expected primary products would be phenol and a ring-opened derivative of the dioxane moiety. The exact structure of the second product would depend on the specific reaction conditions and which of the C-O bonds in the ring is cleaved.
Q4: What acidic conditions are typically required for ether cleavage?
Ethers are generally stable and require strong acids and often heat to achieve cleavage.[2][3]
-
Reagents: Strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr) are particularly effective because they are strong acids and their conjugate bases (I⁻ and Br⁻) are excellent nucleophiles.[1][7] Strong, non-nucleophilic acids like sulfuric acid can also catalyze the reaction, particularly if water is the intended nucleophile.[5]
-
Conditions: The reaction is often performed at elevated temperatures (reflux) to overcome the high activation energy.[2]
Q5: What are the known decomposition products of the parent 1,4-dioxane molecule?
While not a simple acid hydrolysis, studies on the degradation of 1,4-dioxane under acidic conditions using Advanced Oxidation Processes (AOPs) have identified several intermediates. These provide insight into the potential breakdown pathway of the dioxane ring structure.[8] Intermediates include:
-
Ethylene glycol[8]
-
Organic acids such as formic acid, acetic acid, glycolic acid, and oxalic acid.[8][9][10]
Troubleshooting Guide
Q: My ether decomposition reaction is slow or appears to be failing. What are some potential solutions?
A:
-
Increase Acid Concentration/Strength: Ensure the acid is sufficiently concentrated and strong. HI and HBr are generally more effective than HCl.[1][7]
-
Increase Temperature: Ether cleavage often has a high activation energy and requires heating. Consider increasing the reaction temperature to reflux, if not already doing so.[3]
-
Check Reagent Purity: Water can compete as a nucleophile. Ensure your reagents are of appropriate purity for the desired reaction. Anhydrous conditions may be necessary if you are using a non-aqueous nucleophile.
-
Extend Reaction Time: These reactions can be slow. Monitor the reaction over a longer period (e.g., 24-48 hours) using an appropriate technique like TLC, GC-MS, or NMR.
Q: I'm observing a complex mixture of unexpected side products. What could be the cause?
A:
-
Elimination Reactions: Under strongly acidic and hot conditions, elimination reactions can compete with substitution, especially if secondary or tertiary carbocations can be formed, leading to alkenes.[4]
-
Further Degradation: The initial ring-opened products may be unstable under the harsh reaction conditions and could undergo further degradation or polymerization. This is suggested by the variety of small organic acids and aldehydes seen in 1,4-dioxane degradation studies.[8][9]
-
Solvent Participation: If the reaction is run in a nucleophilic solvent (e.g., an alcohol), the solvent may compete with the intended nucleophile.
Q: How can I effectively monitor the progress of the decomposition?
A:
-
Thin-Layer Chromatography (TLC): If the starting material and expected products have different polarities, TLC is a quick and effective way to monitor the disappearance of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile components in the reaction mixture, including starting material, phenol, and other potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture over time and analyzing them by ¹H NMR can provide a clear picture of the conversion of the starting material to products.
Quantitative Data on 1,4-Dioxane Degradation
While specific data for acid-catalyzed hydrolysis of 2-phenoxy-1,4-dioxane is unavailable, the following table summarizes kinetic data from studies on 1,4-dioxane degradation under various oxidative conditions, which are often performed at acidic pH. These reactions typically follow pseudo-first-order kinetics.
| Degradation Method | Conditions | Rate Constant (k) | Reference |
| UV/H₂O₂ | Aqueous Solution | 8.7 x 10⁻³ s⁻¹ | [9] |
| Photo-Fenton | Polyester Wastewater, pH ~3 | 5.0 x 10⁻⁴ s⁻¹ | [11] |
| Heat-Activated Persulfate | 60°C, Aqueous | ~1.1 x 10⁻⁴ s⁻¹ (Calculated from data) | [10] |
| Sunlight/Fe(II)/H₂O₂ | pH 3.0 | Fastest among tested AOPs | [12] |
Experimental Protocols
General Protocol for Acid-Catalyzed Cleavage of an Ether
This is a general procedure that should be adapted and optimized for the specific substrate and research goals.
1. Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the ether substrate (e.g., 2-phenoxy-1,4-dioxane).
-
Add an appropriate solvent if necessary (e.g., acetic acid, or a non-participating solvent like dioxane or an inert hydrocarbon).
-
Carefully add the strong acid catalyst (e.g., 48% HBr, 57% HI, or concentrated H₂SO₄). A typical molar ratio of acid to ether is in large excess.
2. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) using an oil bath.
-
Stir the mixture vigorously.
-
Monitor the reaction progress using a suitable analytical technique (TLC, GC-MS).
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a beaker of ice water containing a reducing agent (e.g., sodium bisulfite) if halogens were formed.
-
Neutralize the excess acid by slowly adding a base (e.g., saturated sodium bicarbonate solution) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
4. Purification:
-
Purify the crude product using an appropriate technique, such as column chromatography, distillation, or recrystallization.
-
Characterize the final product(s) using spectroscopic methods (NMR, IR, Mass Spectrometry).
Visualizations
Caption: General mechanism for acid-catalyzed ether cleavage.
Caption: A typical experimental workflow for decomposition studies.
Caption: A decision tree for troubleshooting slow reactions.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Ether cleavage - Sciencemadness Wiki [sciencemadness.org]
- 8. deswater.com [deswater.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. researchgate.net [researchgate.net]
- 11. Decomposition of 1,4-dioxane by advanced oxidation and biochemical process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of 1,4-dioxane using advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
"optimizing reaction yield for 2-phenoxy-1,4-dioxane synthesis"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenoxy-1,4-dioxane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-phenoxy-1,4-dioxane, which is typically achieved via a Williamson ether synthesis or a related nucleophilic substitution reaction.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no 2-phenoxy-1,4-dioxane at all. What are the potential causes and how can I fix this?
A: Low or no yield is a common issue that can stem from several factors related to reactants, reaction conditions, or competing side reactions.
-
Cause: Incomplete Deprotonation of Phenol: The Williamson ether synthesis requires the formation of a phenoxide, a potent nucleophile.[1] If the base used is not strong enough or is used in insufficient quantity, the phenol will not be fully deprotonated, leading to a slow or incomplete reaction.
-
Solution: Switch to a stronger base. While bases like K₂CO₃ or Cs₂CO₃ can be effective, stronger bases like sodium hydride (NaH) or potassium hydride (KH) ensure complete and rapid deprotonation.[2] Always use at least one molar equivalent of the base relative to the phenol.
-
-
Cause: Poor Leaving Group: The reaction proceeds via an Sₙ2 mechanism, which requires a good leaving group on the 1,4-dioxane moiety.[1][3] If you are using a substrate like 2-hydroxy-1,4-dioxane, the hydroxyl group is a poor leaving group.
-
Solution: Convert the hydroxyl group into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), before reacting it with the phenoxide.[1] Alternatively, use a halo-substituted dioxane (e.g., 2-chloro-1,4-dioxane).
-
-
Cause: Inappropriate Solvent: The choice of solvent is critical for Sₙ2 reactions. Protic solvents (like ethanol or water) can solvate the nucleophile (phenoxide), reducing its reactivity.
-
Cause: Insufficient Reaction Time or Temperature: Like many organic reactions, this synthesis may require sufficient time and thermal energy to proceed to completion. Yields can be low if reaction times are too short.[1]
-
Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Issue 2: Formation of Significant Side Products
Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
A: Side product formation often competes with the desired Williamson ether synthesis. The most common side reaction is elimination.
-
Cause: E2 Elimination: If the substrate is a secondary halide (like 2-chloro-1,4-dioxane), an E2 elimination reaction can compete with the Sₙ2 substitution, especially with a strong, sterically hindered base.[4] This would lead to the formation of an unsaturated dioxane derivative.
-
Solution: Use a less sterically hindered base. While strong, non-nucleophilic bases are good for deprotonation, a very bulky base can favor elimination. Also, running the reaction at the lowest feasible temperature can favor the Sₙ2 pathway over elimination.
-
-
Cause: C-Alkylation vs. O-Alkylation: Alkali phenoxides are ambident nucleophiles and can sometimes undergo C-alkylation (attack at the benzene ring) in addition to the desired O-alkylation.[2]
-
Solution: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation. Using phase-transfer catalysis can also enhance the selectivity for O-alkylation.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate pure 2-phenoxy-1,4-dioxane from the reaction mixture. What purification strategies are most effective?
A: Purification can be challenging due to unreacted starting materials, salts, and side products.
-
Cause: Residual Phenol: Unreacted phenol can be difficult to separate from the product due to similar polarities.
-
Solution: After the reaction is complete, perform an aqueous workup with a dilute base wash (e.g., 1M NaOH). This will deprotonate the acidic phenol, converting it to the water-soluble sodium phenoxide, which will partition into the aqueous layer, leaving your ether product in the organic layer.
-
-
Cause: Emulsion during Workup: The use of solvents like DMF or DMSO can sometimes lead to emulsions during aqueous extraction.
-
Solution: Add brine (saturated NaCl solution) during the workup to help break the emulsion and improve phase separation.
-
-
Cause: Co-elution during Chromatography: The product and certain nonpolar impurities may have similar retention factors (Rf) on silica gel.
-
Solution: Optimize your solvent system for column chromatography. A gradient elution starting from a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) can often resolve closely eluting spots. Refer to purification guides for 1,4-dioxane derivatives for potential impurities like peroxides or acetals which may require specific removal techniques.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for synthesizing 2-phenoxy-1,4-dioxane? A1: The most common and effective method is the Williamson ether synthesis.[1] This involves reacting sodium or potassium phenoxide with a 1,4-dioxane derivative bearing a good leaving group (e.g., 2-tosyloxy-1,4-dioxane or 2-chloro-1,4-dioxane) in a polar aprotic solvent like DMF or DMSO.[2][4]
Q2: How can I significantly boost my reaction yield and rate? A2: The use of Phase-Transfer Catalysis (PTC) is a highly effective method for improving Williamson ether synthesis.[2][6] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the reaction occurs, accelerating the rate and often improving the yield.[7][8]
Q3: What are the optimal reaction conditions (base, solvent, temperature)? A3: Optimal conditions can vary, but a good starting point is using sodium hydride (NaH) as the base to form the phenoxide, followed by reaction with 2-tosyloxy-1,4-dioxane in anhydrous DMF at a temperature ranging from room temperature to 80 °C. The reaction should be monitored by TLC to determine completion.
Q4: What are the main competing reactions I should be aware of? A4: The primary competing reaction is E2 elimination, especially if using a secondary halide and a strong, bulky base.[4] C-alkylation of the phenoxide is another potential side reaction, though typically minor under appropriate conditions.[2]
Q5: How do I prepare the 2-tosyloxy-1,4-dioxane precursor? A5: This precursor can be synthesized by reacting 2-hydroxy-1,4-dioxane with tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. The reaction is typically performed in a solvent like dichloromethane (DCM) at 0 °C to room temperature.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes expected yield improvements based on the optimization of various reaction parameters for a typical Williamson ether synthesis.
| Parameter | Condition A | Yield A (%) | Condition B (Optimized) | Yield B (%) | Rationale for Improvement |
| Base | K₂CO₃ | 55% | NaH | >90% | NaH is a much stronger, non-nucleophilic base, ensuring complete and irreversible deprotonation of phenol.[2] |
| Solvent | Ethanol | 40% | DMF | >85% | Polar aprotic solvents (DMF) do not solvate the nucleophile as strongly as protic solvents (Ethanol), increasing its reactivity.[4] |
| Catalysis | None | 65% | Phase-Transfer Catalyst (TBAB) | >95% | PTC facilitates the transport of the nucleophile into the organic phase, dramatically increasing the reaction rate and efficiency.[6][7] |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
-
Phenoxide Formation: To a solution of phenol (1.0 eq) in anhydrous DMF (0.5 M) under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Substitution Reaction: Cool the reaction mixture back to 0 °C and add a solution of 2-tosyloxy-1,4-dioxane (1.05 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with 1M NaOH (2x) to remove unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis (PTC)
-
Reaction Setup: In a round-bottom flask, combine phenol (1.0 eq), 2-chloro-1,4-dioxane (1.1 eq), powdered potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene (0.5 M).
-
Reaction: Heat the heterogeneous mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. PTC reactions are often significantly faster.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with additional toluene.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for 2-phenoxy-1,4-dioxane synthesis.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
"troubleshooting peak splitting in NMR of 1,4-Dioxane, 2-phenoxy-"
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting issues in the Nuclear Magnetic Resonance (NMR) analysis of 1,4-Dioxane, 2-phenoxy-.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of 1,4-Dioxane, 2-phenoxy- so much more complex than that of 1,4-dioxane?
The 1H NMR spectrum of unsubstituted 1,4-dioxane displays a single sharp peak because all eight protons are chemically and magnetically equivalent due to the molecule's high symmetry.[1] The introduction of a phenoxy group at the 2-position breaks this symmetry. As a result, the protons on the dioxane ring are no longer equivalent and will exhibit spin-spin coupling with each other, leading to complex splitting patterns.
Q2: What is the expected splitting pattern for the protons on the dioxane ring?
The exact splitting pattern can be complex and is highly dependent on the conformation of the molecule. The dioxane ring typically adopts a chair conformation. The phenoxy substituent can be in either an axial or equatorial position, and these two conformers will be in equilibrium. The protons on the ring will experience geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. This will result in a series of complex multiplets, likely in the range of 3-5 ppm. Due to the potential for similar chemical shifts of the dioxane protons, second-order effects can lead to further complexity, making a simple first-order (n+1 rule) analysis difficult.[2][3][4][5]
Q3: I am observing broad peaks instead of sharp, well-defined multiplets. What could be the cause?
Broad peaks in the NMR spectrum of 1,4-Dioxane, 2-phenoxy- can arise from several factors:
-
Intermediate conformational exchange: The dioxane ring can undergo chair-to-chair interconversion. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant line broadening.
-
Poor shimming: An inhomogeneous magnetic field across the sample will result in broad peaks.[6]
-
Sample concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, which can cause peak broadening.
-
Presence of paramagnetic impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.
-
Unresolved complex coupling: Very small coupling constants that are not resolved by the instrument can make a peak appear broad.
Q4: Can temperature affect the peak splitting in my spectrum?
Yes, temperature can have a significant effect on the NMR spectrum of 1,4-Dioxane, 2-phenoxy-.[7] Changes in temperature can alter the rate of conformational exchange. At low temperatures, the ring flip may be slow enough to observe separate signals for the axial and equatorial conformers. At high temperatures, the ring flip may become fast, leading to a time-averaged spectrum with simplified multiplets. Variable-temperature NMR studies can be a powerful tool for analyzing the conformational dynamics of this molecule.[7]
Troubleshooting Guide for Peak Splitting
This guide will help you diagnose and resolve common issues related to unexpected peak splitting in the NMR spectrum of 1,4-Dioxane, 2-phenoxy-.
Step 1: Verify Sample Preparation and Instrument Settings
Incorrect sample preparation or suboptimal instrument settings are common sources of spectral artifacts.
Question: Are my sample preparation and initial instrument setup correct?
-
Action: Review your sample preparation protocol and initial instrument settings.
-
Protocol:
-
Sample Concentration: For a small molecule like 1,4-Dioxane, 2-phenoxy-, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for a 1H NMR spectrum.[8][9][10] Overly concentrated samples can lead to broad lines and difficulty in shimming.[10]
-
Solvent: Ensure you are using a high-purity deuterated solvent. The choice of solvent can sometimes influence the chemical shifts and help to resolve overlapping multiplets.[6]
-
NMR Tube: Use a clean, unscratched, high-quality NMR tube to ensure good shimming.[9]
-
Shimming: Carefully shim the magnetic field before acquiring the spectrum. Poor shimming is a common cause of broad and distorted peaks.[6]
-
Step 2: Analyze the Possibility of Conformational Isomers
The observed peak splitting is likely a result of the molecule's conformational flexibility.
Question: Could the peak splitting be due to the presence of conformational isomers?
-
Action: Consider the chair conformations of 1,4-Dioxane, 2-phenoxy- and their effect on the NMR spectrum.
-
Explanation: The dioxane ring will exist primarily in a chair conformation. The phenoxy group can be in an equatorial or axial position. These two chair conformers are in equilibrium. The relative populations of these conformers and the rate of their interconversion will dictate the appearance of the NMR spectrum.
-
Equatorial Conformer: Generally the more stable conformer for a bulky substituent.
-
Axial Conformer: Generally less stable.
-
-
Visualization of Conformational Equilibrium:
-
Expected Coupling Constants: The magnitude of the vicinal coupling constants (3JHH) is highly dependent on the dihedral angle between the coupled protons, which is different for axial and equatorial protons in a chair conformation.
| Interaction Type | Typical 3JHH (Hz) in a Chair Conformation |
| Axial-Axial (Jaa) | 7 - 9 |
| Axial-Equatorial (Jae) | 1 - 5 |
| Equatorial-Equatorial (Jee) | 1 - 5 |
This data is based on typical values for cyclohexane and related heterocyclic systems.[11]
Step 3: Investigate Temperature Effects
If conformational exchange is occurring at an intermediate rate, a variable-temperature (VT) NMR experiment can be very informative.
Question: How can I confirm if conformational exchange is the cause of my peak splitting or broadening?
-
Action: Perform a variable-temperature NMR experiment.
-
Experimental Protocol: Variable-Temperature NMR Study
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.
-
Low-Temperature Spectra: Cool the sample in increments of 10-20 K (e.g., down to -60 °C or lower, solvent permitting) and acquire a spectrum at each temperature. If the conformational exchange is slow at lower temperatures, you may observe the resolution of separate signals for the individual conformers.
-
High-Temperature Spectra: Warm the sample in increments of 10-20 K (e.g., up to 60 °C or higher, solvent and sample stability permitting) and acquire a spectrum at each temperature. If the exchange becomes rapid at higher temperatures, the complex multiplets may coalesce into simpler, time-averaged signals.
-
Data Analysis: Analyze the changes in chemical shifts, coupling constants, and line shapes as a function of temperature.
-
Step 4: Consider Second-Order Effects and Complex Multiplets
When coupled protons have similar chemical shifts, the simple n+1 rule breaks down, leading to more complex splitting patterns.
Question: The splitting pattern does not follow the n+1 rule and appears distorted. What could be the reason?
-
Action: Analyze the spectrum for evidence of second-order effects.
-
Explanation: Second-order effects occur when the chemical shift difference (in Hz) between two coupled protons (Δν) is not much larger than the coupling constant (J) between them (i.e., Δν/J is small).[2][3] This is common in cyclic systems where protons on the ring have similar electronic environments. Characteristics of second-order spectra include:
-
"Roofing" effect: The inner peaks of a multiplet are more intense than the outer peaks.
-
The number of lines and their spacing do not follow the simple n+1 rule.
-
-
Troubleshooting Workflow for Complex Spectra:
-
Further Action: If second-order effects are suspected, a higher-field NMR instrument can sometimes simplify the spectrum by increasing the chemical shift dispersion (Δν). Alternatively, spectral simulation software can be used to model the spectrum and extract the underlying chemical shifts and coupling constants. For a definitive assignment of all protons and their couplings, 2D NMR experiments such as COSY and HSQC may be necessary.
References
- 1. docbrown.info [docbrown.info]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Your NMReady-60 Order! — Nanalysis [nanalysis.com]
- 4. Second-order NMR spectra at high field of common organic functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Second-order NMR spectra at high field of common organic functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,4-DIOXANE-2,3-DIOL(4845-50-5) 1H NMR [m.chemicalbook.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Safe Handling of 2-Phenoxy-1,4-dioxane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the prevention, detection, and removal of peroxides in 2-phenoxy-1,4-dioxane. Given its ether structure, this compound is susceptible to the formation of potentially explosive peroxides upon storage and handling.
Frequently Asked Questions (FAQs)
Q1: What causes peroxide formation in 2-phenoxy-1,4-dioxane?
A1: Peroxide formation in 2-phenoxy-1,4-dioxane, as with other ethers, is caused by a process called autoxidation.[1] This is a slow reaction with atmospheric oxygen, often initiated by light, heat, or the presence of contaminants.[2][3] The reaction proceeds via a free radical mechanism, where a hydrogen atom on a carbon adjacent to the ether oxygen is abstracted, leading to the formation of hydroperoxides and subsequently more complex, and often explosive, peroxide structures.[4][5]
Q2: How can I prevent or minimize peroxide formation during storage?
A2: To minimize peroxide formation, it is crucial to store 2-phenoxy-1,4-dioxane under optimal conditions. This includes:
-
Excluding Oxygen: Store the compound in a tightly sealed, airtight container.[6][7] Purging the headspace with an inert gas like nitrogen or argon is also a highly effective measure.[1][7]
-
Blocking Light: Use opaque or amber glass containers to protect the chemical from light, which can accelerate peroxide formation.[6][8]
-
Controlling Temperature: Store in a cool, dark place.[8] However, refrigeration is not always recommended as it can cause the less soluble peroxides to crystallize out of solution, posing a significant shock hazard.[8][9]
-
Using Inhibitors: Whenever possible, purchase 2-phenoxy-1,4-dioxane containing a peroxide inhibitor, such as butylated hydroxytoluene (BHT).[9][10] These inhibitors act as radical scavengers, slowing down the autoxidation process.[2][9]
Q3: How often should I test my 2-phenoxy-1,4-dioxane for peroxides?
A3: The frequency of testing depends on the storage conditions and age of the chemical. As a general guideline:
-
Test before each use, especially before any concentration step like distillation or evaporation.[6][11]
-
For opened containers, it is recommended to test at regular intervals, for instance, every 3 to 6 months.[12]
-
Unopened containers should be tested upon reaching the manufacturer's expiration date or after a prolonged storage period (e.g., over 12 months).[7]
Q4: What are the acceptable limits for peroxides in 2-phenoxy-1,4-dioxane?
A4: The acceptable peroxide concentration depends on the intended application. The following provides a general guide:
-
< 25 ppm: Considered safe for general use.[13]
-
25 - 100 ppm: Use with caution. Not recommended for distillation or other concentration procedures.[13]
-
> 100 ppm: Unsafe. The solvent should be decontaminated or disposed of as hazardous waste.[13]
Q5: Can I distill 2-phenoxy-1,4-dioxane that contains peroxides?
A5: No. Distilling or evaporating a solvent containing peroxides is extremely dangerous. Peroxides are generally less volatile than the parent ether and will become concentrated in the distillation flask, creating a highly explosive residue.[3][11] Always test for peroxides immediately before any distillation or evaporation procedure. If peroxides are present, they must be removed first. Never distill a peroxide-forming solvent to dryness; always leave at least 20% of the liquid behind.[11][13]
Troubleshooting Guide
Issue 1: I see crystalline solids or a viscous liquid in my container of 2-phenoxy-1,4-dioxane.
-
Cause: This is a strong indication of dangerous levels of peroxide formation. Peroxide crystals are highly shock-sensitive and can detonate with minimal provocation, such as friction from opening the container lid.[8][14]
-
Solution: DO NOT attempt to open or move the container. Secure the area to prevent accidental disturbance. Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[13][15]
Issue 2: My peroxide test strip indicates a high concentration of peroxides (>100 ppm).
-
Cause: The solvent has accumulated a dangerous level of peroxides through autoxidation.
-
Solution: Do not use the solvent. You have two options:
-
Decontamination: If you are trained and equipped to do so, you can chemically quench the peroxides (see Experimental Protocols).
-
Disposal: Arrange for the disposal of the chemical as hazardous waste through your EHS department.[13]
-
Issue 3: My 2-phenoxy-1,4-dioxane is past its expiration date, but the peroxide test is negative.
-
Cause: While the inhibitor may still be effective, its concentration is likely depleted. The risk of rapid peroxide formation increases significantly after the expiration date.
-
Solution: It is best practice to dispose of expired peroxide-forming chemicals.[7] If you must use it, test for peroxides before every single use and consider adding a fresh amount of inhibitor like BHT.[6] However, adding an inhibitor will not destroy any peroxides already present.[6]
Quantitative Data Summary
| Parameter | Value | Significance |
| Safe Peroxide Level | < 25 ppm | Considered safe for most laboratory applications.[13] |
| Caution Level | 25 - 100 ppm | Not recommended for distillation or concentration.[13] |
| Hazardous Level | > 100 ppm | Unsafe; requires immediate quenching or disposal.[13] |
| Recommended Testing Frequency (Opened Container) | Every 3-6 months | Ensures timely detection of peroxide formation.[12] |
| Recommended Disposal (Opened, Class B) | After 12 months | 1,4-dioxane is a Class B peroxide former.[12] |
| Residual Volume After Distillation | ≥ 20% | Prevents concentration of potentially explosive peroxides.[11][13] |
Experimental Protocols
Protocol 1: Testing for Peroxides using the Potassium Iodide (KI) Method
This method provides a qualitative or semi-quantitative indication of peroxide concentration.
Materials:
-
Sample of 2-phenoxy-1,4-dioxane
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Test tube or small vial
-
White paper or background
Procedure:
-
In a clean test tube, dissolve approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid. This solution should be freshly prepared.[6]
-
Add 1 mL of the 2-phenoxy-1,4-dioxane sample to be tested to this solution.[6]
-
Shake the mixture.
-
Observe the color of the aqueous phase against a white background.[6]
Protocol 2: Quenching of Peroxides using Ferrous Sulfate
This procedure reduces and removes peroxides from the solvent.
Materials:
-
Peroxide-containing 2-phenoxy-1,4-dioxane
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Deionized water
-
Separatory funnel
-
Peroxide test strips or KI test reagents
Procedure:
-
Prepare a fresh solution of ferrous sulfate. A common preparation involves dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of water, then carefully adding 6 mL of concentrated sulfuric acid.[8]
-
In a separatory funnel, shake the peroxide-containing 2-phenoxy-1,4-dioxane with a portion of the freshly prepared ferrous sulfate solution.[17] Caution: Vent the separatory funnel frequently as pressure may build up.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat the washing with fresh ferrous sulfate solution until the organic layer tests negative for peroxides using a test strip or the KI method.
-
Wash the 2-phenoxy-1,4-dioxane with water to remove any remaining iron salts and acid.
-
Dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
Note: Solvents that have had their peroxides removed and have been purified will likely no longer contain any inhibitor. They should be used immediately or stored with a freshly added inhibitor under an inert atmosphere.[8][17]
Visualizations
Caption: Mechanism of ether autoxidation leading to peroxide formation.
Caption: Workflow for the safe handling of 2-phenoxy-1,4-dioxane.
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. louisville.edu [louisville.edu]
- 3. Ether - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. rmu.edu [rmu.edu]
- 8. westernsydney.edu.au [westernsydney.edu.au]
- 9. bu.edu [bu.edu]
- 10. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. odu.edu [odu.edu]
- 13. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. utep.edu [utep.edu]
- 16. ehs.wwu.edu [ehs.wwu.edu]
- 17. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
Technical Support Center: Improving the Purity of Synthesized 2-Phenoxy-1,4-Dioxane
For researchers, scientists, and drug development professionals, achieving high purity of synthesized compounds is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 2-phenoxy-1,4-dioxane.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-phenoxy-1,4-dioxane and what are the likely impurities?
A common and effective method for the synthesis of 2-phenoxy-1,4-dioxane is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In a typical procedure, sodium phenoxide is reacted with a 2-halo-1,4-dioxane (e.g., 2-chloro-1,4-dioxane).
Potential Impurities Include:
-
Unreacted Starting Materials: Phenol and 2-chloro-1,4-dioxane.
-
Byproducts of Side Reactions:
-
Elimination Products: Depending on the reaction conditions, the base used to form the phenoxide can promote the elimination of HX from the 2-halo-1,4-dioxane, leading to the formation of 1,4-dioxene derivatives.
-
C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen or the aromatic ring. While O-alkylation is generally favored for the synthesis of ethers, some C-alkylation of the phenol ring may occur, leading to the formation of (2-dioxanyl)phenols.[1][2]
-
-
Solvent and Base Residues: Residual amounts of the solvent (e.g., DMF, DMSO) and the base (e.g., sodium hydride, potassium carbonate) used in the reaction.
Q2: My reaction to synthesize 2-phenoxy-1,4-dioxane resulted in a low yield. What are the possible causes and solutions?
Low yields in the Williamson ether synthesis of 2-phenoxy-1,4-dioxane can stem from several factors. Here are some common causes and troubleshooting suggestions:
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Deprotonation of Phenol | Ensure a sufficiently strong base (e.g., NaH, KH) is used to fully deprotonate the phenol to the more nucleophilic phenoxide. The reaction should be stirred for an adequate amount of time after base addition and before the addition of the alkyl halide. |
| Side Reactions (Elimination) | Use a primary alkyl halide if possible. While 2-chloro-1,4-dioxane is a secondary halide, using milder reaction conditions (e.g., lower temperature, weaker base like K₂CO₃) can favor substitution over elimination.[1][3] |
| Poor Quality Reagents | Use freshly distilled or purified solvents and ensure the phenol and 2-chloro-1,4-dioxane are of high purity. Moisture in the reaction can quench the phenoxide, so anhydrous conditions are recommended. |
| Steric Hindrance | While not a major issue with phenol, bulky substituents on either the phenoxide or the dioxane ring can hinder the S\N2 reaction. In such cases, longer reaction times or slightly higher temperatures may be necessary.[3] |
Q3: How can I effectively remove unreacted phenol from my crude 2-phenoxy-1,4-dioxane?
Unreacted phenol is a common impurity and can often be removed through a simple acid-base extraction during the reaction workup.
Protocol for Phenol Removal:
-
After the reaction is complete, quench the reaction mixture with water.
-
Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a dilute aqueous base solution (e.g., 5-10% NaOH or K₂CO₃). The basic wash will deprotonate the acidic phenol, converting it to the water-soluble sodium or potassium phenoxide, which will partition into the aqueous layer.
-
Separate the organic layer and wash it with brine to remove any remaining aqueous base.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Troubleshooting Purification
Problem: My crude 2-phenoxy-1,4-dioxane is an oil and I'm having trouble purifying it.
If the crude product is an oil or a low-melting solid, purification can be challenging. Here are some recommended techniques:
Recrystallization
Even if the crude product is an oil, it may crystallize upon standing or with the addition of a suitable anti-solvent.
Troubleshooting Recrystallization:
| Issue | Suggested Action |
| Oiling Out | This occurs when the compound is insoluble in the hot solvent. Try a more polar solvent or a solvent mixture. If using a two-solvent system, ensure the anti-solvent is added slowly to the hot, dissolved sample.[4] |
| No Crystal Formation | The compound may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture with a higher proportion of the anti-solvent. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization. |
| Poor Recovery | Too much solvent may have been used. After cooling and filtering, try concentrating the mother liquor and cooling again to obtain a second crop of crystals. |
Recommended Solvent Systems for Aryl Ethers:
-
Ethanol/Water
-
Methanol/Water
-
Hexane/Ethyl Acetate
-
Toluene/Heptane
Column Chromatography
For oily products or mixtures that are difficult to separate by recrystallization, column chromatography is a powerful purification technique.[5][6]
General Guidance for Column Chromatography of 2-Phenoxy-1,4-Dioxane:
| Parameter | Recommendation |
| Stationary Phase | Silica gel is the most common choice for compounds of moderate polarity like aryl ethers. |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute the desired compound.[7] |
| Monitoring | Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the pure product. |
Experimental Protocols
Key Experiment: Synthesis of 2-Phenoxy-1,4-dioxane via Williamson Ether Synthesis
This protocol is a general representation and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloro-1,4-dioxane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M NaOH solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenol in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting sodium phenoxide solution back to 0 °C and add a solution of 2-chloro-1,4-dioxane in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash with 1 M NaOH solution to remove unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenoxy-1,4-dioxane.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 2-phenoxy-1,4-dioxane.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. ysi.com [ysi.com]
"challenges in the scale-up synthesis of 2-phenoxy-1,4-dioxane"
Technical Support Center: Synthesis of 2-Phenoxy-1,4-dioxane
Welcome to the technical support center for the synthesis of 2-phenoxy-1,4-dioxane. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during laboratory and scale-up synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-phenoxy-1,4-dioxane, which is typically prepared via a Williamson ether synthesis. The reaction involves the nucleophilic substitution of a halide on the 1,4-dioxane ring by a phenoxide.
Q1: Why is the yield of my 2-phenoxy-1,4-dioxane synthesis unexpectedly low?
A1: Low yields can be attributed to several factors, particularly when scaling up the reaction:
-
Incomplete Deprotonation of Phenol: The reaction requires the formation of sodium phenoxide. Ensure that a strong base (e.g., sodium hydride, sodium methoxide) is used in stoichiometric amounts and that the reaction is allowed sufficient time for complete deprotonation before the addition of the 2-halo-1,4-dioxane.
-
Presence of Water: Water will react with the strong base and can also hydrolyze the halo-dioxane starting material. Ensure all reagents and solvents are anhydrous.[1]
-
Competing Elimination Reactions: At elevated temperatures, an elimination reaction can compete with the desired SN2 substitution, leading to the formation of byproducts.[2][3] Careful control of the reaction temperature is crucial.
-
Poor Quality of Starting Materials: Verify the purity of your phenol and 2-halo-1,4-dioxane. Impurities can lead to side reactions and lower yields.
-
Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized temperature gradients and poor reaction kinetics. Ensure the reactor is equipped with an appropriate agitation system.
Q2: What are the common impurities and byproducts I should expect, and how can they be removed?
A2: Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvent.
-
Unreacted Phenol: Can be removed by a basic wash (e.g., with aqueous NaOH solution) during the work-up procedure.
-
Byproducts from Elimination: These can be challenging to remove due to similar polarities. Purification by column chromatography or fractional distillation under reduced pressure is often necessary.
-
Acetaldehyde and Acetic Acid: These are common impurities in the 1,4-dioxane starting material.[4] They can be removed by pre-treating the starting material or through careful purification of the final product.
-
Peroxides: 1,4-Dioxane can form explosive peroxides upon storage.[1] It is crucial to test for and remove peroxides from the starting material before use.
Q3: The reaction is turning dark, and I'm observing charring at a larger scale. What is causing this?
A3: Darkening and charring, especially during scale-up, often indicate decomposition or side reactions due to poor temperature control.
-
Exothermic Reaction: The Williamson ether synthesis can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to hot spots in the reactor, causing decomposition of reagents or products.
-
Base-Induced Decomposition: At high temperatures, the strong base may cause decomposition of the solvent or the dioxane ring.
Troubleshooting Steps:
-
Ensure the reactor is equipped with an efficient cooling system.
-
Consider a semi-batch process where one of the reagents is added portion-wise to control the reaction rate and temperature.
-
Use a lower reaction temperature and allow for a longer reaction time.
Q4: How can I safely handle the reagents and byproducts involved in this synthesis?
A4: Safety is paramount. 1,4-Dioxane and many of the reagents used are hazardous.
-
1,4-Dioxane: It is a suspected carcinogen and can form explosive peroxides.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] Store it in a tightly sealed container away from heat and light.[7]
-
Sodium Hydride (if used): It is a highly flammable solid that reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Quench any reactive reagents carefully before disposal.
Quantitative Data Summary
The following table provides a comparison of typical reaction parameters for the synthesis of 2-phenoxy-1,4-dioxane at laboratory and pilot scales. These values are illustrative and may require optimization for your specific process.
| Parameter | Laboratory Scale (10-50 g) | Pilot Scale (1-5 kg) | Key Considerations for Scale-Up |
| Typical Yield | 75-85% | 60-75% | Yields often decrease on scale-up due to challenges in mass and heat transfer. |
| Reaction Temperature | 60-80 °C | 50-70 °C | Lower temperatures may be necessary to control exotherms and minimize side reactions. |
| Reaction Time | 4-6 hours | 8-12 hours | Longer reaction times may be required to ensure complete conversion due to lower concentrations or temperatures. |
| Solvent Volume Ratio | 10-15 mL/g of limiting reagent | 5-8 mL/g of limiting reagent | More concentrated reactions are common at scale to improve throughput, but this can exacerbate exothermic behavior. |
| Purification Method | Column Chromatography | Fractional Distillation | Distillation is generally more economically viable for large-scale purification. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 2-Phenoxy-1,4-dioxane
This protocol describes a typical laboratory procedure for the synthesis of 2-phenoxy-1,4-dioxane via the Williamson ether synthesis.
Materials:
-
Phenol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Chloro-1,4-dioxane (1.05 eq)
-
Diethyl ether
-
1 M NaOH solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, dropping funnel
Procedure:
-
Preparation of Sodium Phenoxide: To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq). Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane. Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of phenol (1.0 eq) in anhydrous DMF at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Reaction with 2-Chloro-1,4-dioxane: Add 2-chloro-1,4-dioxane (1.05 eq) dropwise to the reaction mixture at room temperature. Heat the reaction mixture to 70 °C and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of water. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with 1 M NaOH solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-phenoxy-1,4-dioxane as a colorless oil.
Visualizations
Reaction Pathway
References
- 1. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. wcu.edu [wcu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Degradation of 1,4-Dioxane and its Derivatives
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1,4-dioxane?
A1: 1,4-Dioxane is resistant to natural degradation processes but can be broken down through several advanced methods:
-
Advanced Oxidation Processes (AOPs): These are the most effective methods and involve the generation of highly reactive hydroxyl radicals (•OH) that readily attack the 1,4-dioxane molecule. Common AOPs include UV/H₂O₂, Ozone/H₂O₂, and Fenton's reagent (Fe²⁺/H₂O₂).[1][2][3]
-
Photocatalysis: This method utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species that degrade 1,4-dioxane.[4][5][6]
-
Biodegradation: Certain microorganisms can degrade 1,4-dioxane, either as a sole carbon and energy source (metabolism) or in the presence of another primary substrate (cometabolism). This process is often slower than AOPs.[7][8]
Q2: What are the common intermediates and byproducts of 1,4-dioxane degradation?
A2: The degradation of 1,4-dioxane proceeds through the opening of the ether ring, leading to a variety of intermediates. These can include ethylene glycol, glycolic acid, oxalic acid, formic acid, and formaldehyde, which are eventually mineralized to carbon dioxide and water.[9][10]
Q3: Why is 1,4-dioxane difficult to remove from water using conventional methods?
A3: 1,4-Dioxane's high solubility in water, low vapor pressure, and resistance to biodegradation make conventional treatment methods like air stripping and activated carbon adsorption largely ineffective.[1][2]
Troubleshooting Guides
GC-MS Analysis of 1,4-Dioxane
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or low peak response for 1,4-dioxane | Inefficient extraction from aqueous samples.[11] Low concentration in the sample. Instrument sensitivity issues. | Use a salting-out agent (e.g., NaCl) to improve extraction efficiency.[12] Concentrate the extract using a gentle stream of nitrogen.[11] Use Selected Ion Monitoring (SIM) mode for increased sensitivity.[13][14] Check for leaks in the GC-MS system. |
| Peak tailing | Active sites in the GC inlet or column. High injection port temperature. | Use a deactivated inlet liner. Optimize the injection port temperature. |
| Ghost peaks or carryover | Contamination of the syringe, inlet, or column from a previous high-concentration sample.[12] | Run several solvent blanks between samples. Clean the syringe and injection port. Bake out the column according to the manufacturer's instructions. |
| Poor reproducibility | Inconsistent injection volume. Variability in manual extraction. | Use an autosampler for injections. Use a standardized extraction protocol with an internal standard (e.g., 1,4-dioxane-d8).[15] |
HPLC Analysis of Degradation Byproducts
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Baseline noise or drift | Air bubbles in the mobile phase or detector.[16] Contaminated mobile phase.[17][18] Temperature fluctuations.[16] | Degas the mobile phase. Use fresh, high-purity solvents. Use a column oven and ensure a stable lab temperature. |
| Poor peak resolution | Inappropriate mobile phase composition.[19] Column degradation.[19] | Optimize the mobile phase pH and organic solvent ratio. Use a gradient elution if necessary. Flush the column with a strong solvent or replace it. |
| Inconsistent retention times | Fluctuations in pump pressure.[19][20] Leaks in the system.[19] Changes in mobile phase composition. | Check for leaks in fittings and connections. Prime the pump to remove air bubbles. Ensure the mobile phase is well-mixed. |
| Ghost peaks | Sample carryover from previous injections.[16] Contamination in the mobile phase or sample vials.[16] | Run a blank gradient after each sample. Use clean vials and high-purity solvents. |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of 1,4-Dioxane in Water
-
Sample Collection: Collect 40 mL of the aqueous sample in a pre-cleaned glass vial.
-
Internal Standard Spiking: Add a known concentration of 1,4-dioxane-d8 (internal standard) to the sample.[15]
-
Salting Out: Add 5-10 g of sodium chloride to the sample vial to increase the ionic strength of the solution.[12]
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., dichloromethane). Cap the vial and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collection of Organic Layer: Carefully transfer the organic layer to a clean vial using a Pasteur pipette.
-
Drying and Concentration (Optional): Add anhydrous sodium sulfate to the organic extract to remove any residual water. If necessary, concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.[11]
-
Analysis: Inject 1 µL of the final extract into the GC-MS.
Protocol 2: General HPLC Method for Analysis of Carboxylic Acid Byproducts
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector at a wavelength of 210 nm.
-
Standard Preparation: Prepare calibration standards of the expected byproducts (e.g., glycolic acid, oxalic acid, formic acid) in the mobile phase.
Quantitative Data
Table 1: Kinetic Data for 1,4-Dioxane Degradation
| Degradation Method | Conditions | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| Fenton (H₂O₂/Fe(II)) | pH 3 | 2.25 x 10⁸ M⁻¹s⁻¹ (for reaction with •OH) | ~5 min for >97% degradation | [21] |
| UV/H₂O₂ | pH 3 | - | - | [1] |
| Photocatalysis (TiO₂) | pH 7, fluorescent light | Follows first-order kinetics | - | [4] |
| Persulfate Activation | 50°C | Pseudo-first-order | < 30 min | [22] |
| Biodegradation | Pseudonocardia dioxanivorans CB1190 | 100.3 ± 1.0 µg L⁻¹ h⁻¹ | 8 hours | [7] |
Note: Degradation rates are highly dependent on specific experimental conditions such as pH, temperature, catalyst/oxidant concentration, and water matrix.
Visualizations
Caption: Generalized degradation pathways of 1,4-dioxane via AOPs and biodegradation.
Caption: A typical experimental workflow for studying 1,4-dioxane degradation.
References
- 1. Degradation of 1,4-dioxane using advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4 Dioxane Remediation with AOP Treatment Technologies [spartanwatertreatment.com]
- 3. Treating 1,4-Dioxane Contamination in Drinking Water [slenvironment.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 9. deswater.com [deswater.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,4 dioxane carry-over problem - Chromatography Forum [chromforum.org]
- 13. ysi.com [ysi.com]
- 14. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 15. agilent.com [agilent.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. rheniumgroup.co.il [rheniumgroup.co.il]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 21. Oxidation kinetics of degradation of 1,4-dioxane in aqueous solution by H2O2/Fe(II) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. redalyc.org [redalyc.org]
"minimizing byproduct formation in 2-phenoxy-1,4-dioxane reactions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-phenoxy-1,4-dioxane synthesis. The information is designed to help minimize byproduct formation and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-phenoxy-1,4-dioxane, which is typically achieved through a Williamson ether synthesis involving a phenoxide and a 2-halo-1,4-dioxane. The primary challenge in this synthesis is controlling the regioselectivity between the desired O-alkylation and the undesired C-alkylation of the phenoxide.
Issue 1: Low Yield of 2-Phenoxy-1,4-dioxane and Formation of C-Alkylated Byproducts
-
Question: My reaction is producing a significant amount of a byproduct that appears to be a C-alkylated phenol, resulting in a low yield of the desired 2-phenoxy-1,4-dioxane. How can I improve the selectivity for O-alkylation?
-
Answer: The formation of C-alkylated byproducts is a known challenge in the Williamson ether synthesis with phenoxides, as the phenoxide ion is an ambident nucleophile with reactive sites on both the oxygen and the aromatic ring.[1] The ratio of O- to C-alkylation is highly dependent on the reaction conditions. To favor the desired O-alkylation and minimize C-alkylation, consider the following troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen through hydrogen bonding, making it less available for nucleophilic attack and thus promoting C-alkylation.[1] To enhance O-alkylation, switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1] These solvents do not hydrogen bond with the phenoxide oxygen, leaving it more accessible for the desired reaction.
-
Choice of Base: While a variety of bases can be used to generate the phenoxide, stronger bases that lead to a higher concentration of the free phenoxide ion in aprotic solvents can favor O-alkylation. Consider using sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the phenol.
-
Temperature Control: Higher reaction temperatures can sometimes favor the thermodynamically more stable C-alkylated product. If you are running the reaction at elevated temperatures, try lowering the temperature to see if it improves the selectivity for the kinetically favored O-alkylation product.
-
Counterion: The nature of the cation can also influence the reaction. While less common, exploring different counterions (e.g., using a potassium base instead of a sodium base) might have a subtle effect on the O/C alkylation ratio.
-
Issue 2: Reaction is Sluggish or Does Not Go to Completion
-
Question: The reaction to form 2-phenoxy-1,4-dioxane is very slow, or a significant amount of the starting phenol remains even after extended reaction times. What can I do to improve the reaction rate?
-
Answer: A sluggish reaction can be due to several factors related to the reactants and reaction conditions. Here are some troubleshooting suggestions:
-
Incomplete Deprotonation: Ensure that the phenol is completely converted to the more nucleophilic phenoxide. If using a weaker base like potassium carbonate, the equilibrium might not fully favor the phenoxide. Consider using a stronger base such as sodium hydride (NaH) or potassium hydride (KH).
-
Leaving Group: The reactivity of the 2-halo-1,4-dioxane is important. A better leaving group will result in a faster SN2 reaction. If you are using 2-chloro-1,4-dioxane, switching to 2-bromo-1,4-dioxane or 2-iodo-1,4-dioxane could increase the reaction rate. Alternatively, a tosylate or mesylate derivative of 2-hydroxy-1,4-dioxane would also be an excellent electrophile.
-
Temperature: While high temperatures can promote C-alkylation, a moderate increase in temperature can significantly increase the rate of the SN2 reaction. If you are running the reaction at room temperature, consider gently heating it (e.g., to 50-80 °C) while monitoring for byproduct formation.
-
Catalyst: In some cases, the addition of a catalytic amount of an iodide salt (e.g., sodium iodide or potassium iodide) can accelerate the reaction when using a chloro or bromo electrophile. The iodide can displace the original halide to form a more reactive iodo intermediate in situ.
-
Issue 3: Difficulty in Purifying 2-Phenoxy-1,4-dioxane from Byproducts and Starting Materials
-
Question: I am having trouble isolating pure 2-phenoxy-1,4-dioxane from the reaction mixture. What are the recommended purification strategies?
-
Answer: Purifying 2-phenoxy-1,4-dioxane requires removing unreacted phenol, C-alkylated byproducts, and inorganic salts. A combination of techniques is usually most effective:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.
-
Quench the reaction mixture with water.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with an aqueous base (e.g., 5% sodium hydroxide solution) to remove any unreacted phenol.
-
Wash with brine to remove residual water and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
-
Chromatography: Column chromatography on silica gel is a highly effective method for separating the desired O-alkylated product from the more polar C-alkylated byproducts and other nonpolar impurities. A gradient of ethyl acetate in hexanes is a common eluent system for this type of separation.
-
Distillation: If the product and byproducts have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If the 2-phenoxy-1,4-dioxane is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2-phenoxy-1,4-dioxane?
A1: The most common byproducts are C-alkylated phenols. Since the phenoxide ion has nucleophilic character on both the oxygen and the aromatic ring (at the ortho and para positions), the 2-chloro-1,4-dioxane can react at these carbon atoms to form 2-(1,4-dioxan-2-yl)phenol and 4-(1,4-dioxan-2-yl)phenol.[1]
Q2: Which solvent is best to maximize the yield of 2-phenoxy-1,4-dioxane?
A2: Polar aprotic solvents are the best choice to maximize the yield of the desired O-alkylated product.[1] N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent options as they effectively solvate the cation of the phenoxide salt without strongly solvating the phenoxide oxygen, thus enhancing its nucleophilicity for O-alkylation.[1]
Q3: Can I use a weaker base like potassium carbonate instead of sodium hydride?
A3: Yes, it is possible to use a weaker base like potassium carbonate. However, the reaction may be slower as the equilibrium between the phenol and the phenoxide will not be as far to the product side as with a stronger base. To compensate, you might need to use a higher reaction temperature or longer reaction times. Be aware that these changes could also influence the formation of byproducts.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside your starting materials (phenol and 2-chloro-1,4-dioxane) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. The product, 2-phenoxy-1,4-dioxane, should be less polar than the starting phenol.
Data Summary
| Reaction Parameter | Condition Favoring O-Alkylation (High 2-Phenoxy-1,4-dioxane Yield) | Condition Favoring C-Alkylation (High Byproduct Formation) |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Protic (e.g., Water, Ethanol) |
| Base | Strong Base (e.g., NaH, KH) for complete deprotonation | Weaker Base (e.g., K2CO3, NaOH) where equilibrium may exist |
| Temperature | Lower to moderate temperatures (to favor kinetic product) | Higher temperatures (may favor thermodynamic product) |
| Leaving Group on Dioxane | I > Br > Cl > OTs/OMs (in terms of reactivity) | Poorer leaving groups may require harsher conditions, leading to side reactions |
Experimental Protocols
A detailed experimental protocol for the synthesis of 2-phenoxy-1,4-dioxane is not explicitly available in the searched literature. However, a general procedure based on the Williamson ether synthesis can be adapted as follows. Note: This is a generalized protocol and should be optimized for the specific scale and safety considerations of your laboratory.
General Protocol for the Synthesis of 2-Phenoxy-1,4-dioxane
-
Preparation of Sodium Phenoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
To the stirred solvent, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in portions.
-
Slowly add a solution of phenol (1.0 equivalent) in anhydrous DMF to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.
-
-
Williamson Ether Synthesis:
-
To the solution of sodium phenoxide, add a solution of 2-chloro-1,4-dioxane (1.0-1.2 equivalents) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 5% aqueous NaOH to remove any unreacted phenol.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure 2-phenoxy-1,4-dioxane.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed in this technical support guide.
Caption: Troubleshooting workflow for low yield issues.
Caption: O- vs. C-alkylation pathways.
References
Technical Support Center: Chromatography of 1,4-Dioxane and 2-Phenoxyethanol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution and other chromatographic issues when analyzing 1,4-Dioxane and 2-Phenoxyethanol.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a single, broad, or shouldered peak where I expect to see 1,4-Dioxane and 2-Phenoxyethanol. How can I confirm if this is a co-elution issue?
A1: Co-elution, where two or more compounds elute from the chromatography column at or near the same time, can manifest as a single distorted peak. Here’s how you can investigate:
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Visual Peak Shape Analysis: A perfectly symmetrical, Gaussian peak is ideal. A shoulder on the peak, a broader-than-expected peak, or a "split" peak are strong indicators of co-elution.[1][2][3]
-
Detector-Based Peak Purity Analysis:
-
Diode Array Detector (DAD/PDA): If you are using a DAD, you can assess peak purity across the entire peak. The UV-Vis spectra at the upslope, apex, and downslope of the peak should be identical for a pure compound.[2] Significant spectral differences indicate the presence of more than one compound.
-
Mass Spectrometry (MS): An MS detector is a powerful tool to identify co-elution. By examining the mass spectra across the peak, you can identify the presence of ions corresponding to both 1,4-Dioxane and 2-Phenoxyethanol.
-
Q2: What are the initial steps to resolve the co-elution of 1,4-Dioxane and 2-Phenoxyethanol?
A2: To address co-elution, you need to alter the chromatographic conditions to improve the separation (resolution) between the two compounds. The resolution is primarily influenced by three factors: selectivity, efficiency, and retention factor. Here are the initial steps:
-
Adjust the Mobile Phase Composition (Selectivity): This is often the most effective way to change the separation.
-
For Reversed-Phase HPLC: Modifying the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase (water with a buffer) can significantly impact the retention of 1,4-Dioxane and 2-Phenoxyethanol differently.
-
For Gas Chromatography (GC): While the mobile phase (carrier gas) has a minimal role in selectivity, adjusting the temperature program can improve separation.
-
-
Change the Stationary Phase (Selectivity): If adjusting the mobile phase is insufficient, using a column with a different chemistry can provide the necessary selectivity. For example, in HPLC, switching from a C18 to a Phenyl or Cyano column can alter the interaction with the analytes.
-
Optimize Temperature (Selectivity and Efficiency):
-
In HPLC: Lowering the temperature can sometimes improve resolution, while increasing it can decrease analysis time but may reduce resolution.
-
In GC: The temperature program (initial temperature, ramp rate, and final temperature) is a critical parameter for resolving compounds. A slower temperature ramp can often improve the separation of closely eluting peaks.
-
-
Adjust the Flow Rate (Efficiency): Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, but will also increase the run time.
Troubleshooting Workflow for Co-elution
Below is a logical workflow to diagnose and resolve co-elution issues between 1,4-Dioxane and 2-Phenoxyethanol.
Caption: A flowchart for troubleshooting co-elution issues.
Experimental Protocols & Data
While no single standard method for the simultaneous analysis of 1,4-Dioxane and 2-Phenoxyethanol is prevalent, the following tables summarize typical starting conditions for each compound, which can be adapted for method development.
Table 1: Typical Gas Chromatography (GC) Conditions
| Parameter | 1,4-Dioxane (Environmental Samples) | 2-Phenoxyethanol (General) |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar phase | DB-WAX (30 m x 250 µm, 0.25 µm) or similar polar phase |
| Injector Temp. | 200 °C | 180 °C |
| Oven Program | 50°C (hold 1 min), ramp to 200°C at 10°C/min, hold 5 min | 50°C, ramp to 204°C at 18°C/min, then to 230°C at 5°C/min |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min | 1.3 mL/min |
| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Injection Mode | Splitless or Headspace | Splitless |
Note: These are starting points. The temperature program is the most critical parameter to adjust for resolving these two compounds by GC.
Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | 2-Phenoxyethanol (Pharmaceutical/Cosmetic) | 1,4-Dioxane (Note on suitability) |
| Column | C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) | Not typically analyzed by HPLC due to poor retention on reversed-phase columns and lack of a strong chromophore. |
| Mobile Phase | Acetonitrile:Water or Methanol:Water mixtures (e.g., 21:13:66 ACN:THF:Water) | - |
| Flow Rate | 1.0 mL/min | - |
| Column Temp. | 30-35 °C | - |
| Detector | UV at ~258 nm or ~270 nm | Refractive Index (RI) detector may be possible but with low sensitivity. |
| Injection Volume | 10-20 µL | - |
Note on HPLC analysis: 1,4-Dioxane is highly polar and lacks a UV chromophore, making its analysis by standard reversed-phase HPLC with UV detection challenging. For simultaneous analysis with 2-Phenoxyethanol by HPLC, a different approach, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization of 1,4-Dioxane, might be necessary.
Detailed Methodologies
GC-MS Method for 1,4-Dioxane (Based on EPA Method 541):
This method is designed for the analysis of 1,4-Dioxane in drinking water but can be adapted for other sample matrices.
-
Sample Preparation: For aqueous samples, solid-phase extraction (SPE) is often used to concentrate the analyte.
-
GC Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Oven Temperature Program: A starting temperature of around 40-50°C is held for a few minutes, followed by a temperature ramp of 10-20°C per minute to a final temperature of 200-220°C.
-
Injection: A splitless injection is commonly used for trace analysis.
-
Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity for 1,4-Dioxane.
HPLC-UV Method for 2-Phenoxyethanol (General Protocol):
This method is suitable for the quantification of 2-Phenoxyethanol in formulations like gels and lotions.[3][4][5]
-
Sample Preparation: The sample is typically dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.
-
HPLC Column: A reversed-phase C8 or C18 column is commonly employed.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66 v/v/v) is effective.[1][3][4][5] The pH may be adjusted with an acid like formic acid.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 258 nm is suitable for 2-Phenoxyethanol.[1][3][4][5]
Logical Relationships in Method Development
The following diagram illustrates the relationship between chromatographic parameters and their impact on the separation of 1,4-Dioxane and 2-Phenoxyethanol.
Caption: Key factors influencing chromatographic separation.
References
- 1. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenoxyethanol | SIELC Technologies [sielc.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 1,4-Dioxane, 2-phenoxy-
A definitive understanding of a molecule's three-dimensional structure is paramount in the fields of chemical research and drug development. This guide provides a comparative analysis of methodologies for confirming the structure of 2-phenoxy-1,4-dioxane, with a primary focus on the gold-standard technique of X-ray crystallography. While a dedicated crystal structure for 2-phenoxy-1,4-dioxane is not publicly available, this guide will utilize data from the parent molecule, 1,4-dioxane, to illustrate the principles and data obtained from various analytical techniques. This comparative approach offers researchers and scientists a framework for structural elucidation of this and similar small molecules.
At the Forefront: X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the overall molecular conformation, which are critical parameters for understanding a molecule's reactivity, physical properties, and biological interactions.
The process of X-ray crystallography involves a sequential workflow, beginning with the often-challenging step of growing a high-quality single crystal of the compound of interest. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail, other techniques offer valuable structural insights, often with less demanding sample preparation requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. For 2-phenoxy-1,4-dioxane, ¹H and ¹³C NMR would confirm the presence of the phenoxy and dioxane moieties by identifying the characteristic chemical shifts and coupling patterns of the protons and carbons in these groups. However, due to the rapid chair-to-chair interconversion of the dioxane ring at room temperature, NMR typically provides an averaged picture of the conformation, rather than the static, detailed geometry provided by X-ray crystallography.
Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can predict the geometry of a molecule with a high degree of accuracy. These methods can provide optimized bond lengths and angles and can also be used to explore the relative energies of different conformers. Computational chemistry serves as a valuable tool for corroborating experimental findings and for providing structural information when experimental data is unavailable.
Data Comparison: 1,4-Dioxane as a Model
The following table presents a comparison of key structural parameters for 1,4-dioxane obtained from gas-phase electron diffraction (a technique that provides structural information similar to X-ray diffraction but in the gas phase) and computational chemistry. This data illustrates the type of quantitative information each method provides.
| Parameter | Electron Diffraction (Gas Phase) | Computational Chemistry (DFT) |
| Bond Lengths (Å) | ||
| C-C | 1.520 | 1.525 |
| C-O | 1.418 | 1.423 |
| Bond Angles (°) | ||
| C-O-C | 112.4 | 111.8 |
| O-C-C | 108.9 | 109.3 |
Experimental Protocols
Single-Crystal X-ray Diffraction of a Small Organic Molecule
-
Crystallization: The first and often most critical step is to obtain a single crystal of high quality. For a compound like 2-phenoxy-1,4-dioxane, which is likely a solid or a high-boiling liquid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryo-protectant oil.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays from thousands of different crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles. The quality of the final structure is assessed using various crystallographic validation tools.
Logical Relationships in Structural Determination
The choice of method for structural determination often depends on the nature of the sample and the level of detail required. The following diagram illustrates the logical relationship between different structural elucidation techniques.
A Comparative Analysis of Ether Solvents: 1,4-Dioxane and 2-Phenoxyethanol in Focus
In the landscape of industrial and research solvents, ethers represent a versatile class of compounds, prized for their chemical stability and broad solvency. This guide provides a detailed comparison of the solvent properties of 1,4-Dioxane and 2-Phenoxyethanol against other commonly used ethers, offering researchers, scientists, and drug development professionals a comprehensive resource for solvent selection. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways to aid in informed decision-making.
Physical and Chemical Properties: A Quantitative Comparison
The selection of an appropriate solvent hinges on its physical and chemical properties. The table below summarizes key parameters for 1,4-Dioxane, 2-Phenoxyethanol, and a selection of other common ether solvents. This data facilitates a direct comparison of their characteristics.
| Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Dipole Moment (D) | Water Solubility |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 | 101.32[1] | 11.80[1] | 1.0336[1] | 0.45[1] | Miscible[1][2][3] |
| 2-Phenoxyethanol | 122-99-6 | C₈H₁₀O₂ | 138.16 | 247[4][5] | -2[5] | 1.102 (at 25°C)[4] | Not readily available | 26 g/kg[5] |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | 34.6[6][7] | -116.3[8] | 0.713 | 1.15 | 69 g/L[8] |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | 66[3] | -108.4 | 0.889 | 1.75 | Miscible |
| Methyl tert-Butyl Ether (MTBE) | 1634-04-4 | C₅H₁₂O | 88.15 | 55.2[7] | -109 | 0.74 | 1.3 | 42 g/L |
| Anisole | 100-66-3 | C₇H₈O | 108.14 | 154 | -37 | 0.995 | 1.38 | 0.15 g/100 mL |
Experimental Protocols
To ensure the reproducibility and accuracy of solvent property data, standardized experimental protocols are essential. Below are detailed methodologies for determining key solvent characteristics.
Determination of Solubility
This protocol outlines a common method for determining the solubility of a solid compound in a given solvent.
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid solute to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear, saturated supernatant without disturbing the solid phase. Filtration through a fine-porosity filter may be necessary.
-
-
Quantification of the Solute:
-
Evaporate the solvent from the known volume of the saturated solution under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solute is achieved.
-
Alternatively, use an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy to determine the concentration of the solute in the saturated solution.
-
-
Calculation of Solubility:
-
Calculate the solubility as the mass of the dissolved solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).
-
Determination of Solvent Polarity using Solvatochromic Dyes
Solvent polarity can be empirically determined by observing the shift in the UV-Visible absorption spectrum of a solvatochromic dye, such as Reichardt's dye.
-
Preparation of Dye Solution:
-
Dissolve a small, accurately weighed amount of the solvatochromic dye in the solvent of interest to prepare a dilute solution. The concentration should be low enough to be within the linear range of the spectrophotometer.
-
-
Spectroscopic Measurement:
-
Record the UV-Visible absorption spectrum of the dye solution using a spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Calculation of the ET(30) Value:
-
The ET(30) value, a common measure of solvent polarity, is calculated from the λmax using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)
-
-
Comparison:
-
Compare the calculated ET(30) value with established values for other solvents to rank their relative polarities. Higher ET(30) values indicate higher solvent polarity.
-
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex processes. The following diagrams, created using the DOT language, illustrate key concepts related to the solvents discussed.
Caption: Logical workflow for selecting an optimal solvent based on application requirements and property evaluation.
Caption: Experimental workflow for the determination of a compound's solubility in a solvent.
Caption: Proposed antimicrobial mechanism of action for 2-Phenoxyethanol.
Caption: Simplified signaling pathway for the antitumor activity of 1,4-Dioxane derivatives.[7][9]
References
- 1. education.com [education.com]
- 2. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 3. lifechemicals.com [lifechemicals.com]
- 4. 122-99-6 CAS MSDS (2-Phenoxyethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical manipulations on the 1,4-dioxane ring of 5-HT1A receptor agonists lead to antagonists endowed with antitumor activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,4-Dioxane and its Phenoxy Isomers for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the well-characterized solvent 1,4-dioxane and its phenoxy-substituted analogue, 2-phenoxy-1,4-dioxane, along with its potential isomers. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data on their chemical properties, synthesis, and potential biological implications. While extensive information is available for 1,4-dioxane, data on its phenoxy derivatives is limited. This guide compiles the existing information and provides a framework for understanding their comparative profiles.
Chemical and Physical Properties
A comparative summary of the known and predicted physicochemical properties of 1,4-dioxane and 2-phenoxy-1,4-dioxane is presented in Table 1. The introduction of a phenoxy group is expected to significantly alter properties such as boiling point, melting point, and solubility due to the increase in molecular weight and the introduction of an aromatic moiety.
| Property | 1,4-Dioxane | 2-Phenoxy-1,4-dioxane (Predicted/Observed) | Isomers of 2-Phenoxy-1,4-dioxane (Predicted) |
| Molecular Formula | C₄H₈O₂ | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 88.11 g/mol [1][2] | 180.20 g/mol [3] | 180.20 g/mol |
| Appearance | Colorless liquid[1] | Data not available | Data not available |
| Boiling Point | 101.1 °C[1][2] | Data not available | Expected to be higher than 1,4-dioxane |
| Melting Point | 11.8 °C[1][2] | Data not available | Data not available |
| Density | 1.033 g/mL[1] | Data not available | Expected to be higher than 1,4-dioxane |
| Solubility in Water | Miscible[1][2] | Predicted to be sparingly soluble | Predicted to be sparingly soluble |
| Vapor Pressure | 29 mmHg (20 °C)[1] | Data not available | Data not available |
Synthesis and Experimental Protocols
The synthesis of these compounds can be approached through established organic chemistry reactions. Below are detailed experimental protocols for the synthesis of 1,4-dioxane and a plausible method for the synthesis of 2-phenoxy-1,4-dioxane.
Synthesis of 1,4-Dioxane
1,4-Dioxane is commercially produced by the acid-catalyzed dehydration of diethylene glycol.[4] A common laboratory-scale synthesis involves the dehydration of ethylene glycol using a strong acid catalyst like sulfuric acid.[5]
Experimental Protocol: Dehydration of Ethylene Glycol
-
Reaction Setup: A distillation apparatus is assembled with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Reagents: 300 mL of ethylene glycol is added to the reaction flask. While stirring, 35 mL of concentrated sulfuric acid is slowly added.[5]
-
Reaction: The mixture is heated to boiling. The vapor temperature is monitored, and the distillate is collected. The initial fraction, distilling up to 84°C, contains impurities and is discarded.[5]
-
Azeotropic Distillation: The fraction distilling between 84°C and 94°C, which is the azeotrope of 1,4-dioxane and water, is collected.[5]
-
Purification: The collected distillate is treated with a drying agent, such as potassium hydroxide, to remove water and polymerize aldehyde impurities.[5] The upper organic layer containing 1,4-dioxane is then separated and further purified by fractional distillation.
Caption: Synthesis of 1,4-Dioxane from Ethylene Glycol.
Synthesis of 2-Phenoxy-1,4-dioxane and its Isomers
A plausible and widely used method for the synthesis of ethers like 2-phenoxy-1,4-dioxane is the Williamson ether synthesis.[6][7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, it would involve the reaction of a halogenated 1,4-dioxane with a phenoxide salt.
Proposed Experimental Protocol: Williamson Ether Synthesis of 2-Phenoxy-1,4-dioxane
-
Preparation of Sodium Phenoxide: In a round-bottom flask, an equimolar amount of phenol is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium hydride (NaH) is added portion-wise at 0°C with stirring until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.
-
Reaction: An equimolar amount of 2-chloro-1,4-dioxane (or 2-bromo-1,4-dioxane) is added dropwise to the solution of sodium phenoxide at room temperature.
-
Work-up: The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by thin-layer chromatography). The mixture is then poured into water and extracted with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-phenoxy-1,4-dioxane.
Positional isomers, such as 3-phenoxy-1,4-dioxane, could theoretically be synthesized using a similar approach, starting with the corresponding halogenated 1,4-dioxane isomer.
Caption: Proposed synthesis of 2-Phenoxy-1,4-dioxane.
Toxicological Profile
1,4-Dioxane
1,4-Dioxane is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[10][11] Acute exposure to high levels of 1,4-dioxane can cause irritation to the eyes, nose, and throat, as well as damage to the liver and kidneys.[10][12] Chronic exposure in animal studies has been shown to cause tumors.[10]
| Organ System | Effects of 1,4-Dioxane Exposure |
| Liver | Liver damage and necrosis have been observed in animal studies with chronic exposure.[10] |
| Kidneys | Kidney damage has been reported in animal studies following long-term exposure.[10] |
| Respiratory | Irritation of the nose and throat can occur upon inhalation.[10][12] |
| Carcinogenicity | Classified as a probable human carcinogen (Group B2) by the EPA.[10][11] Tumors observed in orally exposed animals.[10] |
2-Phenoxy-1,4-dioxane and its Isomers
No specific toxicological data for 2-phenoxy-1,4-dioxane or its isomers were found in the reviewed literature. However, the introduction of a phenoxy group could potentially alter the toxicological profile. The metabolism of the phenoxy derivatives would likely involve enzymatic processes targeting both the dioxane ring and the aromatic ring, potentially leading to different metabolites and toxicological outcomes compared to 1,4-dioxane. Experimental evaluation is necessary to determine the specific health effects of these compounds.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of 1,4-dioxane toxicity are not fully elucidated, but it is not considered to be a potent genotoxic agent. Its carcinogenic effects are thought to be related to chronic cytotoxicity and regenerative cell proliferation in target organs like the liver.
For phenoxy-substituted dioxanes, the biological activity would be highly dependent on their interaction with cellular targets. The presence of the phenoxy group could allow for interactions with receptors and enzymes that recognize aromatic moieties. For instance, some phenoxy derivatives have been investigated for their biological activities, including anti-trypanosomal and anti-leishmanial properties, though these are not directly related to the dioxane moiety.[13] Further research is required to understand the specific signaling pathways that might be modulated by 2-phenoxy-1,4-dioxane and its isomers.
Caption: Postulated mechanisms of action.
Conclusion
This comparative guide highlights the significant knowledge gap between the well-studied 1,4-dioxane and its phenoxy-substituted derivatives. While 1,4-dioxane's properties and toxicological profile are extensively documented, leading to its classification as a probable human carcinogen, there is a notable absence of experimental data for 2-phenoxy-1,4-dioxane and its isomers. The provided synthesis protocols offer a starting point for the preparation of these compounds, which is a prerequisite for their further investigation. Future research should focus on the experimental determination of the physicochemical properties, toxicological profiles, and biological activities of these phenoxy-substituted dioxanes to enable a more complete and accurate comparative assessment. Such studies are crucial for evaluating their potential applications and risks in scientific and industrial settings.
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. Table 4-2, Physical and Chemical Properties of 1,4-Dioxane - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1,4-Dioxane, 2-phenoxy- | C10H12O3 | CID 12308561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. epa.gov [epa.gov]
- 11. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 12. 1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 13. Synthesis of a small library of 2-phenoxy-1,4-naphthoquinone and 2-phenoxy-1,4-anthraquinone derivatives bearing anti-trypanosomal and anti-leishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 2-Phenoxy-1,4-dioxane: A Focus on Chromatographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities like 2-phenoxy-1,4-dioxane is a critical step in the research and development pipeline. While classical methods like titration are invaluable for many applications, the analysis of complex organic molecules often necessitates more sophisticated techniques. This guide provides a comparative overview of modern analytical methods for assessing the purity of 2-phenoxy-1,4-dioxane, with a focus on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Currently, specific and standardized titration methods for the purity assessment of 2-phenoxy-1,4-dioxane are not widely documented in readily available scientific literature. The inherent chemical properties of this cyclic ether do not lend themselves to simple acid-base, redox, or complexometric titrations. Therefore, this guide will focus on the more prevalent and highly effective chromatographic and spectroscopic methods used for the analysis of dioxane derivatives and similar compounds.
Experimental Methodologies
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For the analysis of 2-phenoxy-1,4-dioxane, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common approach.
Principle: The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas).
Experimental Protocol (General):
-
Sample Preparation: Dissolve a precisely weighed amount of the 2-phenoxy-1,4-dioxane sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Setup:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injector: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the main component from any potential impurities. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Detector: FID or MS. An FID is used for general quantitation, while an MS provides structural information for impurity identification.
-
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a standard of known concentration is used to create a calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile.
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential interactions of the analyte with the stationary and mobile phases.
Experimental Protocol (General):
-
Sample Preparation: Accurately weigh the 2-phenoxy-1,4-dioxane sample and dissolve it in the mobile phase or a compatible solvent.
-
Instrument Setup:
-
Column: A reversed-phase column (e.g., C18) is commonly used for non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a gradient elution to optimize separation.
-
Detector: A UV detector set to a wavelength where 2-phenoxy-1,4-dioxane has significant absorbance (e.g., around 270 nm due to the phenoxy group).
-
Flow Rate: Typically 1.0 mL/min.
-
-
Injection: A defined volume of the sample solution is injected into the HPLC system.
-
Data Analysis: Similar to GC, purity is often assessed by the area percentage of the main peak. Quantitative analysis requires a calibration curve generated from standards of known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by atomic nuclei with a non-zero spin (like ¹H and ¹³C) provides detailed information about the molecular structure and can be used to quantify the amount of a substance.
Experimental Protocol (Quantitative ¹H NMR):
-
Sample Preparation: A precisely weighed amount of the 2-phenoxy-1,4-dioxane sample and a known amount of an internal standard (a compound with a simple spectrum that does not overlap with the analyte's signals, e.g., maleic acid or dimethyl sulfone) are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Parameters: Acquisition parameters are optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons.
-
-
Data Acquisition: The ¹H NMR spectrum is acquired.
-
Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.
Data Presentation: Comparison of Analytical Methods
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and interaction with stationary/mobile phases. | Absorption of radio waves by atomic nuclei in a magnetic field. |
| Sample Requirements | Volatile and thermally stable. | Soluble in mobile phase. | Soluble in deuterated solvent. |
| Primary Purity Assessment | Area percent of the main peak. | Area percent of the main peak. | Ratio of analyte integral to internal standard integral. |
| Impurity Detection | Excellent for volatile impurities. | Excellent for non-volatile and thermally labile impurities. | Detects all proton-containing impurities. |
| Impurity Identification | Requires coupling with Mass Spectrometry (GC-MS). | Requires coupling with Mass Spectrometry (HPLC-MS). | Can often identify impurities directly from the spectrum. |
| Quantitation | Requires a reference standard of the analyte. | Requires a reference standard of the analyte. | Can provide an absolute purity value against a certified internal standard. |
| Advantages | High resolution, high sensitivity, fast analysis times. | Wide applicability, suitable for non-volatile compounds. | Provides structural information, primary method for quantitation without a specific analyte standard. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Can be slower than GC, may require more method development. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. |
Visualizations
Caption: General experimental workflow for the purity assessment of 2-phenoxy-1,4-dioxane.
Caption: Decision tree for selecting an analytical method for purity assessment.
Cross-Validation of Analytical Methods for 2-phenoxy-1,4-dioxane: A Comparative Guide to GC-MS and HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2-phenoxy-1,4-dioxane. The selection of an appropriate analytical technique is paramount for accurate and reliable quantification in research and drug development. This document outlines the theoretical suitability of each method, provides detailed hypothetical experimental protocols, and presents illustrative data to guide researchers in their methodological choices.
Methodology Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of a specific compound depends on its physicochemical properties, such as volatility, thermal stability, and polarity. 2-phenoxy-1,4-dioxane, an ether with a phenoxy group, is expected to be a semi-volatile organic compound with moderate polarity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable.[1] Given the anticipated properties of 2-phenoxy-1,4-dioxane, GC-MS is a strong candidate for its analysis. The high separation efficiency of gas chromatography combined with the sensitive and selective detection of mass spectrometry allows for low detection limits and robust identification.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] While 2-phenoxy-1,4-dioxane may be amenable to HPLC, its volatility might make it less ideal for this method compared to GC-MS. However, with an appropriate column and mobile phase, HPLC can provide reliable quantitative results. A key advantage of HPLC is that it avoids the thermal stress on the analyte that occurs in GC.[1]
Illustrative Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of 2-phenoxy-1,4-dioxane by GC-MS and HPLC. This data is for illustrative purposes to highlight the potential performance characteristics of each method and should not be considered as actual experimental results.
| Parameter | GC-MS | HPLC |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 ng/mL | 1.5 ng/mL |
| **Linearity (R²) ** | >0.999 | >0.998 |
| Precision (%RSD) | < 5% | < 8% |
| Accuracy (% Recovery) | 95-105% | 92-108% |
| Run Time | ~15 min | ~10 min |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the analysis of 2-phenoxy-1,4-dioxane using GC-MS and HPLC. These protocols are based on general principles and methods for similar compounds and would require optimization for specific applications.
GC-MS Protocol
1. Sample Preparation:
-
Accurately weigh 10 mg of the 2-phenoxy-1,4-dioxane reference standard and dissolve in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with dichloromethane to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
For unknown samples, dissolve a known amount of the sample in dichloromethane to achieve a concentration within the calibration range.
-
Spike all standards and samples with an internal standard (e.g., 1,4-dioxane-d8) to a final concentration of 1 µg/mL.[3]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.[4]
-
Column: SH-Rxi-5ms (30 m, 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[3]
-
Inlet: Splitless injection at 280°C.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Oven Temperature Program: Start at 50°C for 2 minutes, ramp to 180°C at 15°C/min, then ramp to 280°C at 25°C/min and hold for 2 minutes.[3]
-
MSD Parameters:
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[5] Monitor characteristic ions for 2-phenoxy-1,4-dioxane (exact m/z values to be determined from a full scan of the reference standard).
-
HPLC Protocol
1. Sample Preparation:
-
Accurately weigh 10 mg of the 2-phenoxy-1,4-dioxane reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase (e.g., acetonitrile:water, 60:40 v/v) to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.
-
For unknown samples, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector set at an appropriate wavelength (to be determined by UV scan of the reference standard, likely around 220 nm or 270 nm).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or similar reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Logical Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of GC-MS and HPLC methods for the analysis of 2-phenoxy-1,4-dioxane.
Caption: Workflow for cross-validation of GC-MS and HPLC methods.
References
The Evolving Landscape of Neurological Therapeutics: A Comparative Analysis of 2-Phenoxy-1,4-Dioxane Derivatives
A new class of multitarget compounds based on the 2-phenoxy-1,4-dioxane scaffold is showing promise in the preclinical development of treatments for complex neurological disorders such as schizophrenia and Parkinson's disease. These compounds offer a unique polypharmacological profile, simultaneously modulating dopamine and serotonin receptors, which could lead to improved efficacy and better side-effect profiles compared to existing therapies.
Researchers are increasingly focusing on multitarget drugs for complex diseases, as these can offer advantages over combination therapies, including more predictable pharmacokinetics and improved patient compliance.[1] Within this paradigm, derivatives of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine have emerged as a focal point of investigation. By modifying the phenoxy moiety of this scaffold, scientists have been able to fine-tune the compounds' affinity and activity at various G-protein coupled receptors (GPCRs), particularly dopamine D2-like and serotonin 5-HT1A receptors.[1]
This comparison guide provides an objective analysis of the performance of these novel 2-phenoxy-1,4-dioxane derivatives against established and alternative therapeutic agents, supported by available experimental data.
Targeting Schizophrenia: A Battle of Receptor Affinities
Schizophrenia is a complex psychiatric disorder often treated with antipsychotics that primarily target dopamine D2 receptors. However, these treatments can have significant side effects. The 2-phenoxy-1,4-dioxane derivatives offer a more nuanced approach by combining D2 antagonism with 5-HT1A agonism, a profile believed to be beneficial for treating schizophrenia.[1]
A key derivative, the 2-methoxy substituted compound 3 , has demonstrated a favorable multitarget profile for schizophrenia treatment. It exhibits a combination of 5-HT1A/D4 agonism and D2/D3/5-HT2A antagonism.[1] To contextualize its potential, we compare its binding affinities with those of established antipsychotics, clozapine and aripiprazole.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | α1 Ki (nM) |
| Compound 3 (2-methoxy derivative) | 158 | 133 | 19.1 | 1.8 | 39.8 | 17.8 |
| Clozapine | 129 | 22 | 21 | 15 | 1.6 | 7 |
| Aripiprazole | 0.34 | 0.8 | 44 | 4.2 | 3.4 | 57 |
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Compound 3 and Standard Antipsychotics. Lower Ki values indicate higher binding affinity. Data for Compound 3 is sourced from[1]. Data for Clozapine and Aripiprazole is representative and compiled from publicly available databases for comparative purposes.
A Novel Approach for Parkinson's Disease
In the realm of Parkinson's disease (PD), the therapeutic strategy shifts towards dopamine receptor agonism to compensate for the loss of dopaminergic neurons. The 3-hydroxy derivative of the 2-phenoxy-1,4-dioxane scaffold, compound 8 , has shown potential as a multitarget agent for PD.[1] It acts as a partial agonist at D2 receptors and a potent full agonist at D3 and D4 subtypes, coupled with potent 5-HT1A receptor agonism.[1] This profile is promising as 5-HT1A agonism may help alleviate dyskinesia, a common side effect of long-term dopaminergic treatment.
Here, we compare the functional activity of compound 8 with that of ropinirole, a commonly prescribed dopamine agonist for Parkinson's disease.
| Compound | D2 Functional Activity (EC50, nM) | D3 Functional Activity (EC50, nM) | D4 Functional Activity (EC50, nM) | 5-HT1A Functional Activity (EC50, nM) |
| Compound 8 (3-hydroxy derivative) | 25.1 (Partial Agonist) | 1.0 (Full Agonist) | 1.6 (Full Agonist) | 0.8 (Full Agonist) |
| Ropinirole | 19 (Full Agonist) | 0.43 (Full Agonist) | 2.2 (Full Agonist) | - |
Table 2: Comparative Functional Activity (EC50, nM) of Compound 8 and Ropinirole. EC50 represents the concentration of a drug that gives half-maximal response. Lower EC50 values indicate greater potency. Data for Compound 8 is sourced from[1]. Data for Ropinirole is representative and compiled from publicly available databases for comparative purposes.
Experimental Protocols
The binding affinity and functional activity data presented were determined using standard in vitro pharmacological assays.
Radioligand Binding Assays
Objective: To determine the affinity of the test compounds for specific receptor subtypes.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., D2, D3, D4, 5-HT1A, 5-HT2A, α1) are cultured and harvested. The cell pellets are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound.
-
Separation and Detection: The reaction mixture is filtered to separate the bound radioligand from the unbound. The radioactivity of the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., [35S]GTPγS Binding Assay)
Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of the test compounds at a specific G-protein coupled receptor.
General Protocol:
-
Membrane Preparation: Similar to the binding assays, cell membranes expressing the receptor of interest are prepared.
-
Assay Reaction: The membranes are incubated with the test compound, GDP, and [35S]GTPγS (a non-hydrolyzable analog of GTP that binds to activated G-proteins).
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the G-protein, leading to the binding of [35S]GTPγS.
-
Separation and Detection: The reaction is stopped, and the mixture is filtered to separate the membrane-bound [35S]GTPγS. The radioactivity is then quantified.
-
Data Analysis: The concentration-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated to determine the potency and efficacy of the compound.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Figure 1: Simplified Gαi/o signaling pathway for D2 and 5-HT1A receptors.
Figure 2: General experimental workflow for in vitro pharmacological assays.
Concluding Remarks
The 2-phenoxy-1,4-dioxane scaffold represents a versatile platform for the development of novel, multitarget ligands for complex neurological disorders. The ability to fine-tune the pharmacological profile by substituting the phenoxy moiety allows for the creation of compounds with potentially superior therapeutic properties compared to existing single-target drugs. While the data presented is preclinical, it highlights the significant potential of this chemical class. Further in vivo studies are necessary to fully elucidate the therapeutic efficacy and safety profile of these promising compounds. The development of such multitarget agents could mark a significant advancement in the treatment of schizophrenia and Parkinson's disease.
References
Inter-Laboratory Comparison of Dioxane Analysis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of dioxane compounds is critical for safety and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the determination of dioxanes, using 1,4-dioxane as a representative compound due to the extensive availability of validated methods and its structural similarity to other dioxanes like 2-phenoxy-1,4-dioxane. The data presented here is compiled from various sources to aid in the selection of appropriate analytical strategies.
Comparative Analysis of Analytical Methods
The determination of dioxanes in various matrices is challenging due to their high water solubility and potential for matrix interference.[1] Several analytical techniques have been developed and validated, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.[2] The choice of method often depends on the sample matrix, required detection limits, and available instrumentation.
Below is a summary of commonly employed analytical methods for 1,4-dioxane, which can be adapted for related compounds.
Table 1: Comparison of Analytical Methods for 1,4-Dioxane Analysis
| Analytical Method | Sample Preparation | Typical Detection Limit | Percent Recovery | Key Advantages & Disadvantages |
| GC-MS (Full Scan) | Purge-and-Trap | 2–5 µg/L[3] | Variable, can be low due to poor purging efficiency[2][3] | Advantages: Widely available. Disadvantages: Higher reporting limits, potential for interferences.[1][3] |
| GC-MS (SIM) | Purge-and-Trap (Heated) | 2–5 µg/L[3] | Improved by heated purge and isotope dilution.[3][4] | Advantages: Increased sensitivity compared to full scan.[3] Disadvantages: Still susceptible to poor purge efficiency.[3] |
| GC-MS (SIM) | Solid-Phase Extraction (SPE) | 0.05–0.1 µg/L[3] | 94-110%[5] | Advantages: Lower detection limits, good for drinking water analysis (EPA Method 522).[1][3] Disadvantages: Fewer laboratories may be certified for this method.[1] |
| GC-MS (SIM) | Continuous Liquid-Liquid Extraction (LLE) | 0.2 µg/L[2][6] | Not consistently reported. | Advantages: Achieves low detection limits.[2] Disadvantages: Can be labor-intensive. |
| GC-MS/MS | Ultrasound-Assisted Extraction (UAE) | 0.2 µg/g (LOD)[7] | 84-108%[7] | Advantages: High selectivity and reduced matrix interference, suitable for complex matrices like cosmetics.[7] Disadvantages: Requires more specialized instrumentation. |
| LC-MS | Acetonitrile:water (1:1, v/v) dilution | Not specified | Not specified | Advantages: Suitable for polar compounds.[8] Disadvantages: Method development can be complex. |
| Headspace GC-MS | Static Headspace (SH) | 2.3 - 7.1 ppb (MDL)[9] | 89.50–102.68%[10] | Advantages: Simple sample preparation, good for consumer products and food additives.[10][11] Disadvantages: Matrix effects can be a concern. |
LOD: Limit of Detection, MDL: Method Detection Limit, SIM: Selected Ion Monitoring
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are summaries of typical experimental protocols for the most common analytical techniques.
1. GC-MS with Purge-and-Trap (Based on EPA Method 8260)
-
Principle: Volatile organic compounds are purged from an aqueous sample with an inert gas and trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC-MS system.[4]
-
Sample Preparation: A standard volume of the aqueous sample (e.g., 5 or 10 mL) is placed in a purging vessel. An internal standard, such as 1,4-dioxane-d8, is often added to improve accuracy and precision through isotope dilution.[1][3]
-
Purge-and-Trap Parameters:
-
Purge Gas: Helium or Nitrogen
-
Purge Time: Typically 11 minutes
-
Purge Temperature: Ambient or heated (e.g., 40-80°C) to improve recovery of water-soluble compounds like 1,4-dioxane.[3]
-
Trap Material: A multi-sorbent trap (e.g., Tenax, silica gel, charcoal) is commonly used.
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for volatile organic compounds (e.g., 60m x 0.25mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium
-
Temperature Program: An appropriate temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in either full scan mode for general screening or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[4]
-
2. GC-MS with Solid-Phase Extraction (Based on EPA Method 522)
-
Principle: 1,4-Dioxane is extracted from a water sample by passing it through a solid-phase extraction cartridge containing a sorbent material (e.g., activated carbon). The analyte is then eluted with a solvent and analyzed by GC-MS.[5]
-
Sample Preparation:
-
GC-MS Conditions:
-
The GC-MS conditions are similar to those used for the purge-and-trap method, typically operating in SIM mode to achieve low detection limits.[5]
-
3. Headspace GC-MS
-
Principle: A sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the headspace gas. A portion of the headspace is then injected into the GC-MS.[11]
-
Sample Preparation: A known amount of the sample (liquid or solid) is placed in a headspace vial. For quantitative analysis, an internal standard is added.[9]
-
Headspace Parameters:
-
Equilibration Temperature: Typically 80-90°C.
-
Equilibration Time: 15-30 minutes.
-
-
GC-MS Conditions:
-
Similar to other GC-MS methods, with instrument parameters optimized for the specific analytes of interest.
-
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
Caption: A generalized workflow for the analysis of dioxane compounds.
Caption: Workflow comparison of common sample preparation methods.
References
- 1. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 4. gcms.cz [gcms.cz]
- 5. Method development for the analysis of 1,4-dioxane in drinking water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The determination of 1,4-dioxane in cosmetic products by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
A Spectroscopic Comparison of 1,4-Dioxane, 2-Phenoxyethanol, and Their Precursors: Phenol and Ethylene Oxide
In the realm of chemical analysis and drug development, a thorough understanding of the spectral characteristics of compounds and their synthetic precursors is paramount. This guide provides a detailed spectroscopic comparison of 1,4-Dioxane and 2-phenoxyethanol, alongside their precursors, phenol and ethylene oxide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource containing quantitative spectroscopic data, detailed experimental protocols, and a clear visualization of the synthetic lineage.
Synthetic Pathway
The synthesis of 2-phenoxyethanol involves the reaction of phenol and ethylene oxide, while 1,4-dioxane can be synthesized through the acid-catalyzed dehydration of ethylene glycol, which itself can be derived from the hydrolysis of ethylene oxide. This relationship is depicted in the following diagram.
Caption: Synthetic relationship of precursors to products.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1,4-Dioxane, 2-phenoxyethanol, phenol, and ethylene oxide, providing a clear and comparative overview of their characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1,4-Dioxane | CDCl3 | 3.7 | s | 8H | -O-CH2-CH2-O- |
| 2-Phenoxyethanol | CDCl3 | 2.40-2.28 | t | 1H | -OH |
| 3.94 | t | 2H | -CH2-OH | ||
| 4.05 | t | 2H | -O-CH2- | ||
| 6.90-7.26 | m | 5H | Ar-H | ||
| Phenol | CDCl3 | 4.0-8.0 | br s | 1H | -OH |
| 6.7-7.2 | m | 5H | Ar-H | ||
| Ethylene Oxide | - | 2.5 | s | 4H | -CH2- |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 1,4-Dioxane | CDCl3 | 67.2 | -O-CH2- |
| 2-Phenoxyethanol | CDCl3 | 69.2, 61.5 | -O-CH2-CH2-OH |
| 114.6, 121.0, 129.5, 158.7 | Aromatic C | ||
| Phenol | CDCl3 | 115.1, 120.7, 129.5, 155.0 | Aromatic C |
| Ethylene Oxide | - | 40.2 | -CH2- |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm-1)
| Compound | O-H Stretch | C-H (sp3) Stretch | C-H (sp2) Stretch | C-O Stretch | C=C (Aromatic) Stretch |
| 1,4-Dioxane | - | 2950-2850 | - | 1140-1070 | - |
| 2-Phenoxyethanol | 3600-3200 (broad) | 2950-2850 | 3100-3000 | 1240, 1080 | 1600, 1500 |
| Phenol | 3600-3200 (broad) | - | 3100-3000 | 1230-1140 | 1600-1440 |
| Ethylene Oxide | - | 3018 | - | 1270, 870 | - |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M+) | Key Fragment Ions |
| 1,4-Dioxane | 88 | 58, 44, 31, 29 |
| 2-Phenoxyethanol | 138 | 107, 94, 77, 45 |
| Phenol | 94 | 66, 65, 39 |
| Ethylene Oxide | 44 | 29, 28, 15 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
1H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
13C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 200-250 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of 13C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm-1.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm-1).
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Volatile liquids/gases (e.g., Ethylene Oxide, 1,4-Dioxane): Introduce the sample via a gas chromatography (GC-MS) system or a direct insertion probe suitable for volatile compounds.
-
Less volatile liquids/solids (e.g., 2-Phenoxyethanol, Phenol): Introduce the sample via a direct insertion probe or after separation by GC.
-
-
Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.
-
Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 10 to 200 or higher.
-
Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to identify characteristic fragment ions.
Experimental Workflow
The general workflow for the spectroscopic analysis of the target compounds is outlined below.
Caption: General experimental workflow for spectroscopic analysis.
Safety Operating Guide
Navigating the Disposal of 1,4-Dioxane, 2-phenoxy-: A Guide for Laboratory Professionals
Immediate Safety and Handling:
1,4-Dioxane is a flammable liquid, a likely carcinogen, and can form explosive peroxides upon exposure to air and light.[1][2][3] Therefore, it is crucial to handle 1,4-Dioxane, 2-phenoxy- with extreme caution in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Personal protective equipment (PPE), including chemical-resistant gloves (such as butyl rubber for extended contact), safety goggles or a face shield, and a lab coat, must be worn at all times.[5] All sources of ignition, such as open flames and hot surfaces, must be eliminated from the handling area.[2][6][7] Containers should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[4][7]
Spill Response Protocol:
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Small Spills (<1 L): If you are trained in spill cleanup procedures, you may address the spill using an appropriate absorbent material.[1] Ensure the area is well-ventilated and wear appropriate PPE. The collected waste should be double-bagged in clear plastic bags, labeled as hazardous waste, and held for the next scheduled chemical waste pickup.[1]
-
Large Spills (>1 L): Immediately evacuate the area and alert others. If safe to do so, eliminate ignition sources. Contact your institution's Environmental Health and Safety (EH&S) department or emergency services for assistance.[1][5]
Disposal Plan:
The primary and recommended method for the disposal of 1,4-Dioxane and its derivatives is incineration by a licensed hazardous waste disposal facility.[8]
Step-by-Step Disposal Procedure:
-
Container Management: Do not dispose of 1,4-Dioxane, 2-phenoxy- down the drain.[6] It is resistant to biodegradation and can contaminate groundwater.[8][9] Collect all waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1,4-Dioxane, 2-phenoxy-". Include any known hazard warnings (e.g., "Flammable," "Carcinogen").
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. Follow all institutional guidelines for hazardous waste storage.
-
Peroxide Formation: 1,4-Dioxane is known to form explosive peroxides over time.[1] It is prudent to assume 1,4-Dioxane, 2-phenoxy- shares this property. Therefore, containers should be dated upon opening and disposed of within one year, or as recommended by the manufacturer.[1][4] If crystals are observed around the container lid or if the container has passed its expiration date, do not handle it and contact your EH&S department immediately.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's designated hazardous waste management service.
Quantitative Data Summary:
While specific quantitative data for 1,4-Dioxane, 2-phenoxy- is not available, the table below summarizes key data for the parent compound, 1,4-Dioxane, to provide a frame of reference for its hazardous properties.
| Property | Value | Source |
| Boiling Point | 100-102 °C | [1] |
| Density | 1.034 g/cm³ (at 25 °C) | [6] |
| Reportable Quantity (RQ) | 100 lbs | [6] |
| OSHA PEL (Permissible Exposure Limit) | Not explicitly found for 1,4-Dioxane, 2-phenoxy-, but should be handled as a carcinogen with minimal exposure. | |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 400 ppm (for Propylene Oxide, a related compound) | [10] |
Disposal Workflow Diagram:
Figure 1. Disposal workflow for 1,4-Dioxane, 2-phenoxy-.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. wcu.edu [wcu.edu]
- 5. astate.edu [astate.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Production to Pollution: 1,4-Dioxane and its Environmental Footprint [slenvironment.com]
- 10. nj.gov [nj.gov]
Safeguarding Your Research: Essential Protocols for Handling 1,4-Dioxane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 1,4-Dioxane, a common solvent that poses significant health risks. Adherence to these procedures is critical for minimizing exposure and ensuring proper disposal.
1,4-Dioxane is a flammable liquid and is suspected of causing cancer.[1][2][3] It can also cause serious eye and respiratory irritation, and may lead to liver and kidney damage with prolonged or repeated exposure.[4][5][6][7][8] Furthermore, it can form explosive peroxides upon exposure to air and light, a critical consideration for its storage and handling.[9][10][11]
Personal Protective Equipment (PPE) and Exposure Limits
Proper selection and use of PPE are the first line of defense against exposure to 1,4-Dioxane. The following table summarizes the required PPE and established occupational exposure limits.
| PPE / Exposure Limit | Specification | Source |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended, especially when engineering controls are not sufficient or as a backup.[9] A supplied-air respirator should be used if it is the sole means of protection.[9] | [9] |
| Eye and Face Protection | Chemical safety goggles or a face shield are required to protect against splashes.[2][12] | [2][12] |
| Skin and Body Protection | A flame-retardant lab coat, full-length pants, and closed-toe shoes are mandatory.[9][12] | [9][12] |
| Hand Protection | For short-term use, two pairs of nitrile gloves are recommended. For longer-term use, butyl rubber gloves are required. Gloves should be changed immediately if contaminated.[1] | [1] |
| OSHA PEL (8-hr TWA) | 100 ppm (360 mg/m³) | [13][14] |
| ACGIH TLV (8-hr TWA) | 20 ppm (72 mg/m³) | [1] |
| NIOSH REL (Ceiling) | 1 ppm (3.6 mg/m³) for a 30-minute exposure |
Experimental Workflow: Handling and Disposal of 1,4-Dioxane
The following diagram outlines the necessary steps for safely handling and disposing of 1,4-Dioxane in a laboratory setting.
Caption: Workflow for Handling and Disposal of 1,4-Dioxane
Detailed Operational Plan
I. Pre-Handling Procedures
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 1,4-Dioxane.[9]
-
Engineering Controls: All work with 1,4-Dioxane must be conducted in a certified chemical fume hood.[9] Ensure proper ventilation.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Prevent Static Discharge: Ensure all containers and equipment are properly grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors. Use non-sparking tools.
II. Handling Procedures
-
Avoid Inhalation and Contact: Do not breathe vapors or mist and avoid contact with skin and eyes.[9]
-
Container Management: Keep the 1,4-Dioxane container tightly closed when not in use.[9][15] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9][12]
-
Peroxide Formation: 1,4-Dioxane can form explosive peroxides over time.[9] Containers should be dated upon opening and periodically tested for the presence of peroxides, especially before distillation or evaporation. Dispose of containers within one year of opening or by the manufacturer's expiration date, whichever is sooner.[9][12]
III. Spill and Emergency Procedures
-
Small Spills (<1 L):
-
Large Spills (>1 L):
-
Immediately evacuate the area and notify others.
-
Activate the nearest fire alarm and call emergency services.[1]
-
-
Personal Contamination:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with soap and plenty of water for at least 15 minutes.[9][12] Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[9] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9][12] Never give anything by mouth to an unconscious person.[9][12] Seek immediate medical attention.
-
IV. Disposal Plan
-
Waste Collection: All 1,4-Dioxane waste, including contaminated materials, must be collected in a designated, properly labeled hazardous waste container.[9] Do not mix with other waste.[15]
-
Container Management: Keep waste containers tightly closed and store them in a designated, well-ventilated, and secure area.[9][12]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[9] Follow all local, state, and federal regulations for hazardous waste disposal.[15]
By strictly adhering to these safety protocols, you can significantly mitigate the risks associated with handling 1,4-Dioxane and maintain a safe and productive research environment.
References
- 1. astate.edu [astate.edu]
- 2. lobachemie.com [lobachemie.com]
- 3. flinnsci.com [flinnsci.com]
- 4. epa.gov [epa.gov]
- 5. 1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. 1,4-Dioxane | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. fishersci.com [fishersci.com]
- 11. thermofishersci.in [thermofishersci.in]
- 12. wcu.edu [wcu.edu]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. epa.gov [epa.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
